Product packaging for Fluorescein-PEG6-bis-NHS ester(Cat. No.:)

Fluorescein-PEG6-bis-NHS ester

Numéro de catalogue: B607479
Poids moléculaire: 938.9 g/mol
Clé InChI: RFQSEQWGGWBICF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fluorescein-PEG6-bis-NHS ester is a fluorescein labeled PEG derivative containing two NHS groups, which enables labeling for antibodies and other purified proteins at primary amines (lysine side chains). The hydrophilic PEG spacer arm increases solubility in aqueous media.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H50N4O17S B607479 Fluorescein-PEG6-bis-NHS ester

Propriétés

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(3,6-dihydroxy-9H-xanthen-9-yl)-5-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamothioylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H50N4O17S/c49-29-2-5-32-35(26-29)63-36-27-30(50)3-6-33(36)42(32)31-4-1-28(25-34(31)43(56)65-48-39(53)9-10-40(48)54)46-44(66)45-12-14-58-16-18-60-20-22-62-24-23-61-21-19-59-17-15-57-13-11-41(55)64-47-37(51)7-8-38(47)52/h1-6,25-27,42,49-50H,7-24H2,(H2,45,46,66)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQSEQWGGWBICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=S)NC2=CC(=C(C=C2)C3C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)C(=O)ON6C(=O)CCC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H50N4O17S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

938.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fluorescein-PEG6-bis-NHS Ester: A Comprehensive Technical Guide for Bioconjugation and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorescein-PEG6-bis-NHS ester is a versatile, high-purity reagent widely employed in biological research and drug development. This molecule uniquely combines the spectral properties of fluorescein (B123965), the biocompatibility and solubility-enhancing characteristics of a polyethylene (B3416737) glycol (PEG) spacer, and the amine-reactive functionality of two N-hydroxysuccinimide (NHS) esters. This trifecta of features makes it an invaluable tool for fluorescently labeling, crosslinking, and tethering biomolecules. This technical guide provides an in-depth overview of its properties, applications, and detailed protocols for its use in key experimental workflows, including protein labeling, intra- and intermolecular crosslinking, and its emerging role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Introduction

In the realm of bioconjugation, precision and efficiency are paramount. This compound has emerged as a critical tool for researchers seeking to fluorescently label and crosslink proteins, peptides, and other amine-containing molecules. Its structure comprises a central fluorescein core, providing a readily detectable fluorescent signal. This core is flanked by two polyethylene glycol (PEG) chains, each with a length of six ethylene (B1197577) oxide units. The PEG chains enhance the water solubility of the molecule and the resulting conjugates, mitigating aggregation and improving biocompatibility.[1][2] At the terminus of each PEG chain is a highly reactive N-hydroxysuccinimide (NHS) ester, which forms stable amide bonds with primary amines, such as the lysine (B10760008) residues found on the surface of proteins.[1] The bifunctional nature of this reagent allows for the crosslinking of two different molecules or two domains within the same molecule, providing insights into protein structure and interactions.[3][4] Furthermore, the defined length of the PEG linker makes it a valuable component in the modular synthesis of PROTACs, where it can bridge a target protein binder and an E3 ligase ligand.[4][5][6]

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of this compound is crucial for its effective application. The data presented below has been compiled from various supplier technical data sheets. It is important to note that slight variations in molecular weight and formula may exist between different commercial sources.

PropertyValue (Source 1)Value (Source 2)
Chemical Name 2,5-dioxopyrrolidin-1-yl 1-((4-(3,6-dihydroxy-9H-xanthen-9-yl)-3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)amino)-1-thioxo-5,8,11,14,17,20-hexaoxa-2-azatricosan-23-oate[1]Not Specified
Molecular Formula C44H50N4O17S[1]C40H45N3O15S[5]
Molecular Weight 938.96 g/mol [1]839.86 g/mol [5]
CAS Number 2055105-59-2[1]1818294-35-7[5]
Appearance Solid powder[1]Solid at room temperature[5]
Purity >95%[1]Not Specified
Excitation Maximum (λex) ~494 nm (for Fluorescein)[7]~495 nm (for Fluorescein PEG)[6]
Emission Maximum (λem) ~521 nm (for Fluorescein)[7]~515-520 nm (for Fluorescein PEG)[6]
Solubility Soluble in aqueous media, DMF, DMSO[1][6]Soluble in DMSO, DMF[5]
Storage Conditions Short term (days to weeks) at 0-4°C in the dark. Long term (months to years) at -20°C.[1]Store at -20°C with desiccant.[3]

Mechanism of Action

The utility of this compound lies in the reactivity of its two terminal NHS ester groups. NHS esters are highly reactive towards primary amines (-NH2), which are abundant on the surface of proteins in the form of lysine side chains and the N-terminus of polypeptide chains. The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[8] This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[8] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[9]

Key Applications and Experimental Protocols

This compound is a multifunctional reagent with a range of applications in biological research.

Fluorescent Labeling of Proteins and Antibodies

The most straightforward application is the fluorescent labeling of proteins for visualization and tracking. The covalent attachment of the fluorescein moiety allows for the detection of the labeled protein in various applications, including fluorescence microscopy, flow cytometry, and western blotting.

G Protein Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Prepare Protein Solution (0.1-10 mg/mL in amine-free buffer, pH 7.2-8.5) reaction Add reagent to protein solution (molar excess of 5-20 fold) protein_prep->reaction reagent_prep Prepare Reagent Stock (e.g., 10 mM in anhydrous DMSO) reagent_prep->reaction incubation Incubate (1-2 hours at room temperature or overnight at 4°C) reaction->incubation purification Remove excess reagent (e.g., dialysis, gel filtration) incubation->purification characterization Characterize conjugate (e.g., UV-Vis for labeling efficiency) purification->characterization

Caption: Workflow for fluorescently labeling proteins.

  • Protein Preparation: Dissolve the antibody in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0) to a final concentration of 1-5 mg/mL.[10] If the antibody is in a buffer containing primary amines, perform buffer exchange via dialysis or a desalting column.

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[11]

  • Reaction: While gently vortexing, add a 10- to 20-fold molar excess of the dissolved reagent to the antibody solution.[11]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[11]

  • Quenching (Optional): The reaction can be stopped by adding a buffer containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM and incubating for 15 minutes.[10]

  • Purification: Remove unreacted crosslinker using a desalting column, spin column, or dialysis against an appropriate buffer (e.g., PBS).[10]

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and ~494 nm (for fluorescein concentration).

Intramolecular and Intermolecular Crosslinking

The presence of two NHS ester groups allows for the covalent crosslinking of primary amines. This can occur either within a single protein (intramolecular crosslinking) to stabilize its conformation or between two or more interacting proteins (intermolecular crosslinking) to capture and identify protein-protein interactions.[3][4]

G Protein Crosslinking Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Prepare Protein Solution(s) (in amine-free buffer, pH 7.2-8.5) reaction Add reagent to protein solution(s) (adjust molar ratio for intra- vs. inter-molecular) protein_prep->reaction reagent_prep Prepare Reagent Stock (e.g., 25 mM in anhydrous DMSO) reagent_prep->reaction incubation Incubate (30 min to 2 hours at room temperature or 4°C) reaction->incubation analysis Analyze crosslinked products (e.g., SDS-PAGE, mass spectrometry) incubation->analysis

Caption: Workflow for intra- or intermolecular protein crosslinking.

  • Protein Preparation: Prepare a mixture of the interacting proteins in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a suitable concentration (e.g., 0.1-1 mg/mL).

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 25 mM) in anhydrous DMSO or DMF immediately before use.[10]

  • Reaction: Add the crosslinker to the protein mixture at a final concentration of 0.25-5 mM. A 20- to 50-fold molar excess of the crosslinker over the protein is often a good starting point.[10]

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature or on ice.[10]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes.[10]

  • Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species. The fluorescent nature of the crosslinker allows for in-gel fluorescence scanning before Coomassie or silver staining. For identification of crosslinked peptides, mass spectrometry is the method of choice.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The PEG6 chain of this compound serves as a flexible and hydrophilic linker of a defined length, which is crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[12][13] The two NHS esters allow for the sequential or one-pot conjugation of the two ligands.

G PROTAC Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation ligand1_prep Prepare Amine-Containing Target Protein Ligand reaction Sequential or One-Pot Amidation Reaction ligand1_prep->reaction ligand2_prep Prepare Amine-Containing E3 Ligase Ligand ligand2_prep->reaction reagent This compound reagent->reaction purification Purify PROTAC (e.g., HPLC) reaction->purification validation Characterize PROTAC (e.g., Mass Spectrometry, NMR) purification->validation activity_assay Assess Biological Activity (e.g., Target Degradation Assay) validation->activity_assay

Caption: General workflow for synthesizing a PROTAC.

  • Ligand Preparation: The target protein ligand and the E3 ligase ligand must each possess a primary amine for conjugation.

  • Reaction: The synthesis can be performed sequentially. First, react this compound with one of the ligands in an appropriate organic solvent (e.g., DMF) with a suitable base (e.g., DIPEA) to form a mono-substituted intermediate. After purification, this intermediate is then reacted with the second ligand. Alternatively, a one-pot synthesis with a specific stoichiometry of the reactants can be attempted, though this may lead to a mixture of products requiring more extensive purification.

  • Purification: The final PROTAC product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the synthesized PROTAC are confirmed by mass spectrometry and NMR spectroscopy. The fluorescent tag can aid in tracking the molecule during purification and subsequent biological assays.

Conclusion

This compound is a powerful and versatile tool for researchers in various fields of life sciences and drug discovery. Its combination of fluorescence, biocompatibility, and bifunctional reactivity enables a wide range of applications, from simple protein labeling to the sophisticated design of PROTACs. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this reagent in the laboratory. As with any chemical reagent, optimal results will be achieved through careful planning, execution, and optimization of the experimental conditions for each specific application.

References

An In-Depth Technical Guide to Fluorescein-PEG6-bis-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-PEG6-bis-NHS ester is a bifunctional, fluorescent labeling reagent designed for the covalent attachment of a fluorescein (B123965) fluorophore to biomolecules containing primary amines. This compound is of significant interest in various fields, including immunology, cell biology, and drug development, due to its utility in the preparation of fluorescently labeled proteins, antibodies, and other macromolecules. The molecule's architecture, comprising a central fluorescein core, a hydrophilic hexaethylene glycol (PEG6) spacer, and two terminal N-hydroxysuccinimide (NHS) ester reactive groups, offers distinct advantages for bioconjugation.

The fluorescein moiety provides a well-characterized and bright green fluorescent signal, making it suitable for a wide range of fluorescence-based detection techniques. The PEG6 linker enhances the aqueous solubility of the reagent and the resulting conjugate, which can help to prevent aggregation and reduce non-specific binding.[1][2] The presence of two NHS ester groups allows for the potential to either increase the labeling density on a single protein or to act as a cross-linker between two amine-containing molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound.

Core Chemical Structure and Properties

This compound is a complex organic molecule with a well-defined structure that dictates its functionality. It consists of three key components: the fluorescein fluorophore, a PEG6 linker, and two NHS ester reactive groups.

PropertyValueSource
Chemical Formula C44H50N4O17S[1]
Molecular Weight 938.96 g/mol [1]
CAS Number 2055105-59-2[1]
Appearance Solid powder[1]
Solubility Soluble in DMSO, DMF[1]

Spectral Properties (Approximated)

ParameterApproximate Value
Excitation Maximum (λex) ~494 nm
Emission Maximum (λem) ~518 nm
Molar Extinction Coefficient (ε) ~70,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.9

Note: These values are based on a closely related fluorescein derivative and should be experimentally verified for the specific conjugate.

Structural Diagram

G fluorescein Fluorescein peg6 PEG6 Linker fluorescein->peg6 Covalent Bond nhs1 NHS Ester 1 peg6->nhs1 Covalent Bond nhs2 NHS Ester 2 peg6->nhs2 Covalent Bond amine1 Primary Amine 1 (e.g., on Protein A) nhs1->amine1 Reacts with amine2 Primary Amine 2 (e.g., on Protein B or same Protein) nhs2->amine2 Reacts with

Caption: Chemical structure of this compound.

Reaction Mechanism: NHS Ester Chemistry

The utility of this compound as a labeling reagent stems from the reactivity of its terminal NHS esters towards primary amines. The reaction, a nucleophilic acyl substitution, proceeds efficiently under mild, slightly alkaline conditions (pH 7.2-8.5).

The primary amino group, typically the ε-amino group of a lysine (B10760008) residue or the N-terminal α-amino group of a protein, acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

It is important to use buffers that do not contain primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.[3] Suitable buffers include phosphate, borate (B1201080), or carbonate/bicarbonate buffers.

Reaction Pathway Diagram

G reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate + Protein-NH2 (pH 7.2-8.5) protein Protein with Primary Amine (R-NH2) protein->intermediate conjugate Fluorescently Labeled Protein (Stable Amide Bond) intermediate->conjugate byproduct N-Hydroxysuccinimide (NHS) intermediate->byproduct Elimination

Caption: NHS ester reaction with a primary amine.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in labeling proteins. Optimization may be required depending on the specific protein and desired degree of labeling.

Materials
  • This compound

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., gel filtration or spin desalting column)

General Protein Labeling Protocol
  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any amine-containing compounds.

  • Prepare the Reagent Solution:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[3]

  • Conjugation Reaction:

    • Add the calculated amount of the reagent stock solution to the protein solution while gently vortexing. A typical starting point is a 10- to 20-fold molar excess of the reagent to the protein. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C, protected from light.

  • Quench the Reaction (Optional):

    • To stop the labeling reaction, add the quenching reagent to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the unreacted reagent and byproducts by passing the reaction mixture through a gel filtration or spin desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Experimental Workflow Diagram

G start Start prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) start->prep_protein prep_reagent Prepare Reagent Solution (Anhydrous DMF or DMSO) start->prep_reagent conjugate Conjugation Reaction (1 hr at RT or 2 hrs at 4°C) prep_protein->conjugate prep_reagent->conjugate quench Quench Reaction (Optional, with Tris or Glycine) conjugate->quench purify Purify Conjugate (Gel Filtration or Spin Desalting) quench->purify end End purify->end

Caption: Experimental workflow for protein labeling.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a variety of research and development applications:

  • Fluorescent Labeling of Antibodies: For use in immunoassays such as ELISA, flow cytometry, and immunofluorescence microscopy.

  • Protein-Protein Interaction Studies: The bifunctional nature of the reagent can be exploited to cross-link interacting proteins for subsequent analysis.

  • Drug Delivery and Targeting: Fluorescently labeling drug carriers or therapeutic proteins allows for the visualization and tracking of their biodistribution and cellular uptake.

  • PROTAC Development: This molecule can be used as a fluorescent PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful therapeutic modality.[4]

Conclusion

This compound is a versatile and effective reagent for the fluorescent labeling of biomolecules. Its combination of a bright fluorophore, a solubilizing PEG linker, and two reactive NHS esters provides researchers with a powerful tool for a wide range of applications in life sciences and drug development. By understanding its chemical properties and following optimized experimental protocols, scientists can effectively utilize this reagent to generate high-quality fluorescent conjugates for their specific research needs.

References

An In-Depth Technical Guide to the Mechanism and Application of Fluorescein-PEG6-bis-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action, experimental protocols, and key technical data related to Fluorescein-PEG6-bis-NHS ester, a versatile tool in bioconjugation and molecular labeling.

Core Mechanism of Action

This compound is a homobifunctional crosslinking and labeling reagent. Its mechanism of action is predicated on the specific and efficient reaction of its terminal N-hydroxysuccinimide (NHS) esters with primary amines on target molecules.[1][2][3] This reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond.[1][2]

The molecule itself is comprised of three key functional components:

  • Fluorescein: A widely used fluorophore that serves as the reporter moiety, enabling detection and quantification of the labeled molecule via fluorescence-based techniques.[2] It has an excitation maximum of approximately 494 nm and an emission maximum of around 518 nm.

  • Polyethylene (B3416737) Glycol (PEG) Spacer (PEG6): A six-unit polyethylene glycol chain acts as a hydrophilic spacer arm. This PEG linker increases the aqueous solubility of the reagent and the resulting conjugate, which can reduce aggregation and minimize steric hindrance during the conjugation reaction.[4][5]

  • Bis-N-hydroxysuccinimide (NHS) Ester: The presence of two NHS ester groups makes this a homobifunctional reagent.[4][6] This allows for two primary applications:

    • Crosslinking: The two NHS esters can react with primary amines on two different molecules, creating a covalent link between them.

    • Labeling: Both NHS esters can react with primary amines on the same molecule, resulting in a higher degree of labeling.

The primary targets for this reaction on proteins are the ε-amino groups of lysine (B10760008) residues and the α-amino group at the N-terminus.[1][3] The reaction is highly pH-dependent, with optimal conditions typically in the slightly alkaline range of pH 7.2 to 8.5.[1][6] In this pH range, the primary amines are sufficiently deprotonated and thus more nucleophilic, facilitating the attack on the carbonyl carbon of the NHS ester. A competing reaction is the hydrolysis of the NHS ester, which also increases with higher pH.[1][7] Therefore, careful control of the reaction pH is crucial for efficient conjugation.

Quantitative Data

Table 1: Physicochemical and Spectroscopic Properties

ParameterValueReference
Molecular Weight~938.96 g/mol [4]
Excitation Maximum (Fluorescein)~494 nm
Emission Maximum (Fluorescein)~518 nm
Extinction Coefficient (Fluorescein)~70,000 cm⁻¹M⁻¹[1]
Quantum Yield (Fluorescein in 0.1 M NaOH)~0.95[8]

Table 2: Reaction Condition Parameters for NHS Esters

ParameterRecommended Range/ValueReference
Optimal Reaction pH7.2 - 8.5[1][6]
Half-life of Hydrolysis at pH 7.0, 0°C4 - 5 hours[7]
Half-life of Hydrolysis at pH 8.6, 4°C10 minutes[7]
Recommended Molar Excess (for antibody labeling)15- to 20-fold[1]

Experimental Protocols

The following are detailed methodologies for protein labeling and crosslinking using this compound.

Protein Labeling Protocol

This protocol is designed for the covalent attachment of this compound to a protein of interest.

Materials:

  • This compound

  • Protein to be labeled

  • Conjugation Buffer: 50 mM sodium borate (B1201080) buffer, pH 8.5 or 100 mM sodium bicarbonate buffer, pH 8.3.[1][9] Avoid buffers containing primary amines like Tris.[1]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL.[1]

  • Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[1]

  • Reaction Incubation: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.[1][6]

  • Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, non-reacted reagent and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and 494 nm (for fluorescein).

Protein Crosslinking Protocol

This protocol outlines the procedure for crosslinking two different amine-containing proteins.

Materials:

  • This compound

  • Protein A and Protein B to be crosslinked

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffers.[6]

  • Anhydrous DMSO or DMF

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • SDS-PAGE analysis reagents

Procedure:

  • Protein Preparation: Prepare a mixture of Protein A and Protein B in the conjugation buffer at the desired molar ratio. The total protein concentration should be in the range of 1-5 mg/mL.

  • Reagent Addition: Add the freshly prepared this compound stock solution to the protein mixture. The molar ratio of the crosslinker to the limiting protein can be varied to optimize for mono- or di-conjugation.

  • Reaction Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quenching: Add the quenching reagent to stop the reaction.

  • Analysis: Analyze the reaction products by SDS-PAGE to identify crosslinked species (which will have a higher molecular weight). The fluorescent nature of the crosslinker allows for in-gel fluorescence scanning to visualize the crosslinked products.

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

ReactionMechanism Reagent This compound Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack (pH 7.2-8.5) PrimaryAmine Primary Amine (e.g., Lysine on Protein) PrimaryAmine->Intermediate AmideBond Stable Amide Bond (Fluorescein-PEG6-Protein) Intermediate->AmideBond Collapse of Intermediate NHS_LeavingGroup N-hydroxysuccinimide Intermediate->NHS_LeavingGroup Release of Leaving Group

Caption: Reaction mechanism of this compound with a primary amine.

ExperimentalWorkflow start Start buffer_exchange 1. Buffer Exchange Protein into Amine-Free Buffer start->buffer_exchange prepare_reagent 2. Prepare Fresh This compound Stock Solution (DMSO/DMF) buffer_exchange->prepare_reagent reaction 3. Mix Protein and Reagent (Incubate 1-2h at RT) prepare_reagent->reaction quench 4. Quench Reaction (Tris or Glycine) reaction->quench purify 5. Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze 6. Analyze Conjugate (Spectroscopy, SDS-PAGE) purify->analyze end End analyze->end

References

An In-depth Technical Guide to Fluorescein-PEG6-bis-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise molecular tools are paramount for innovation. Fluorescein-PEG6-bis-NHS ester stands out as a versatile and valuable bifunctional labeling reagent. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its effective use.

Core Properties

This compound is a fluorescent labeling compound that features a fluorescein (B123965) core, a polyethylene (B3416737) glycol (PEG) spacer, and two N-hydroxysuccinimide (NHS) ester functional groups.[1][2] The fluorescein component provides the fluorescent signal, the hydrophilic PEG spacer enhances solubility in aqueous media and reduces steric hindrance, and the dual NHS esters enable covalent conjugation to primary amines on target molecules such as proteins, antibodies, and peptides.[1][3]

Physicochemical and Spectroscopic Data

A clear understanding of the quantitative properties of this compound is crucial for its successful application. The table below summarizes its key characteristics.

PropertyValueReference
Molecular Weight 938.96 g/mol [1]
Chemical Formula C44H50N4O17S[1]
CAS Number 2055105-59-2[1]
Excitation Maximum (λex) 494 nm[1]
Emission Maximum (λem) 517 nm[1]
Solubility Soluble in DMSO, DMF, DCM, and Water[1]
Purity >95%[1]

Reaction Mechanism

The utility of this compound lies in the reactivity of its NHS ester groups towards primary amines (-NH2), which are abundantly present in biomolecules, particularly on the side chains of lysine (B10760008) residues.[4] The reaction, which is most efficient in a slightly basic pH range (typically 7-9), results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[4]

Reaction_Mechanism cluster_products Products reagent Fluorescein-PEG6-bis-NHS_ester R-CO-O-NHS product Labeled Protein R-CO-NH-Protein reagent->product Reaction at pH 7-9 amine Primary Amine Protein-NH2 amine->product byproduct N-hydroxysuccinimide product->byproduct

Figure 1: Reaction of this compound with a primary amine.

Experimental Protocols

The following sections provide detailed methodologies for labeling proteins and antibodies with this compound. These protocols are general guidelines and may require optimization for specific applications.

Protein Labeling Protocol

This protocol outlines the steps for conjugating this compound to a purified protein.

Materials:

  • This compound

  • Purified protein in an amine-free buffer (e.g., PBS, HEPES)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris, glycine), perform a buffer exchange.

  • Prepare Reagent Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[5]

  • Perform Conjugation:

    • Adjust the pH of the protein solution to 8.3-8.5 using the conjugation buffer.

    • Add the calculated amount of the reagent stock solution to the protein solution. A molar excess of the NHS ester (typically 8-20 fold) is recommended.[4][6]

    • Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice, protected from light.[6]

  • Purify the Conjugate: Remove the unreacted reagent and byproducts by passing the reaction mixture through a size-exclusion chromatography column.

  • Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 494 nm (for the fluorescein).

Protein_Labeling_Workflow start Start prep_protein Prepare Protein Solution (1-10 mg/mL, amine-free buffer) start->prep_protein conjugation Conjugation Reaction (pH 8.3-8.5, molar excess of reagent) prep_protein->conjugation prep_reagent Prepare Reagent Stock Solution (10 mg/mL in DMF/DMSO) prep_reagent->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification characterization Characterization (Determine Degree of Labeling) purification->characterization end End characterization->end

Figure 2: Experimental workflow for protein labeling.

Antibody Conjugation Protocol

This protocol is specifically tailored for labeling antibodies, which are a common target for this reagent in drug development and research.

Materials:

  • This compound

  • Purified antibody (e.g., IgG)

  • Anhydrous DMF or DMSO

  • Conjugation Buffer (e.g., 50mM borate (B1201080) buffer, pH 8.5)[4]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or desalting column

Procedure:

  • Antibody Preparation: If the antibody solution contains stabilizers like BSA or glycine, they must be removed via buffer exchange into the conjugation buffer. The antibody concentration should be between 1-10 mg/mL.[4]

  • Reagent Preparation: Prepare a fresh 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 15- to 20-fold molar excess of the NHS ester to the antibody solution.[4]

    • Incubate for 1 hour at room temperature or 2 hours on ice, with gentle stirring and protected from light.[4]

  • Quenching: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM. This will react with any remaining NHS ester.

  • Purification: Remove excess dye and quenching reagent by dialysis or using a desalting column.

  • Concentration and Storage: Measure the antibody concentration and store the labeled antibody at 4°C, protected from light.

Logical Decision-Making in Labeling Optimization

Achieving the desired degree of labeling (DOL) is critical for the functionality of the final conjugate. The following diagram illustrates a decision-making process for optimizing the labeling reaction.

Optimization_Logic start Start Optimization check_dol Measure Degree of Labeling (DOL) start->check_dol low_dol Increase Molar Excess of Reagent Increase Reaction Time check_dol->low_dol DOL too low high_dol Decrease Molar Excess of Reagent Decrease Reaction Time check_dol->high_dol DOL too high optimal_dol Optimal Labeling Achieved check_dol->optimal_dol DOL is optimal low_dol->check_dol high_dol->check_dol

Figure 3: Decision tree for optimizing the degree of labeling.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various stages of drug development:

  • Target Engagement Studies: Labeled ligands can be used to visualize and quantify binding to their target receptors on or within cells.

  • Pharmacokinetic Studies: The fluorescent tag allows for the tracking of a drug candidate's distribution, metabolism, and excretion in preclinical models.

  • High-Throughput Screening: Fluorescently labeled molecules are essential for developing assays to screen large compound libraries.

  • PROTAC Development: This reagent can serve as a fluorescent PEG linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7]

Conclusion

This compound is a powerful and versatile reagent for the fluorescent labeling of biomolecules. Its well-defined properties, coupled with established and adaptable experimental protocols, make it an indispensable tool for researchers and professionals in the life sciences and drug development. By carefully considering the principles of NHS ester chemistry and optimizing reaction conditions, users can effectively harness the capabilities of this bifunctional linker to advance their research and development goals.

References

The Role of PEG6 Spacers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Bioconjugation

Bioconjugation, the process of covalently linking two molecules, at least one of which is a biomolecule, has become a cornerstone of modern therapeutics and diagnostics. The success of complex biologics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs) is critically dependent on the linker that connects the functional components.[1] An ideal linker maintains the stability of the conjugate in circulation, prevents premature drug release, and ensures efficient delivery to the target site.[2] Among the various types of linkers, those based on polyethylene (B3416737) glycol (PEG) have gained prominence for their unique and beneficial properties.[3] This guide focuses specifically on the role of a discrete PEG6 spacer—a chain of six ethylene (B1197577) glycol units—in bioconjugation.

The PEG6 Spacer: Physicochemical Properties

A PEG6 spacer is a monodisperse polyethylene glycol chain with a defined length and molecular weight. Unlike polydisperse PEGs, which consist of a range of chain lengths, a discrete PEG6 spacer ensures homogeneity in the final bioconjugate, leading to better reproducibility and a more predictable safety profile.[3]

Key Properties of a PEG6 Spacer:

  • Hydrophilicity: The repeating ethylene oxide units (-CH2–CH2–O–) make PEG spacers highly water-soluble.[4] This property is crucial for counteracting the hydrophobicity of many small molecule drugs and fluorescent dyes used in bioconjugation.[5]

  • Flexibility: The PEG chain is highly flexible, allowing for dynamic movement and rotation.[6] This flexibility can be advantageous in enabling the conjugated moieties to orient themselves for optimal interaction with their targets.[]

  • Biocompatibility and Low Immunogenicity: PEG is well-established as a biocompatible polymer with low toxicity and immunogenicity, making it suitable for in vivo applications.[]

  • Defined Length: A discrete PEG6 spacer has a specific length, which is important for controlling the distance between the conjugated molecules and minimizing steric hindrance.[6]

Impact of PEG6 Spacers on Bioconjugate Properties: Quantitative Insights

The inclusion of a PEG6 spacer can significantly enhance the physicochemical and pharmacological properties of a bioconjugate.

Enhanced Solubility and Reduced Aggregation

Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation of the final conjugate.[9] The hydrophilic nature of the PEG6 spacer helps to mitigate this issue by increasing the overall water solubility of the bioconjugate.[3] This improved solubility and reduced aggregation can lead to better stability and more predictable in vivo performance.[5]

Table 1: Effect of PEG Spacers on Bioconjugate Solubility and Stability

Bioconjugate SystemLinker TypeObservationReference
Bombesin-based RadiopharmaceuticalsPEG2 vs. PEG6 vs. PEG12Hydrophilicity increased with PEG length (logD: -1.95 for PEG2 vs. -2.22 for PEG12). Serum stability increased with spacer length up to PEG6 (T1/2 = 584±20 min for PEG6).[10][11]
Antibody-Drug Conjugate (ADC)Pendant PEG12 vs. Linear PEG24ADCs with pendant PEG12 chains showed better physical and chemical stability under thermal stress compared to those with a linear PEG24 linker.[5][12]
Aptamer-AmphiphilesNo Spacer vs. PEG4, PEG8, PEG24Hydrophilic PEG spacers improved the binding affinity of the aptamer-amphiphile compared to hydrophobic alkyl spacers.[13]
Improved Pharmacokinetics

PEGylation, the attachment of PEG chains to molecules, is a well-known strategy to improve the pharmacokinetic (PK) profile of therapeutic proteins and peptides.[14] Even a short PEG6 spacer can contribute to an extended circulation half-life and reduced clearance.[15] This is achieved by increasing the hydrodynamic volume of the conjugate, which reduces renal filtration.[16]

Table 2: Influence of PEG Spacers on Pharmacokinetics

Bioconjugate SystemLinker TypeKey Pharmacokinetic FindingReference
Affibody-Drug ConjugateNo PEG vs. 4 kDa and 10 kDa PEGInsertion of a 4 kDa or 10 kDa PEG chain significantly prolonged the circulation half-life by 2.5-fold and 11.2-fold, respectively.[17]
Bombesin-based RadiopharmaceuticalsPEG4 vs. PEG6Both PEG4 and PEG6 conjugates showed high tumor uptake and excellent tumor-to-kidney ratios at 4 hours post-injection.[10][11]
Antibody-Drug Conjugate (ADC)Pendant PEG12 vs. Linear PEG24ADCs with a pendant PEG linker format showed slower clearance rates compared to those with a linear PEG linker.[5][12]
Modulation of Binding Affinity and Biological Activity

The length and flexibility of the spacer can influence the binding affinity of the targeting moiety to its receptor.[18] An optimally sized spacer, such as PEG6 in some contexts, can position the targeting ligand correctly, while a spacer that is too long or too short could negatively impact binding.[19] In some cases, longer PEG chains have been shown to reduce in vitro cytotoxicity, highlighting the need for optimization.[3]

Table 3: Effect of PEG Spacer Length on Binding Affinity and Activity

Bioconjugate SystemLinker TypeImpact on Binding/ActivityReference
Bombesin-based RadiopharmaceuticalsPEG2, PEG4, PEG6, PEG12IC50 values were similar for PEG2, PEG4, and PEG6, but significantly different for the PEG12 analog, suggesting an optimal length.[10][11]
Affibody-Drug ConjugateNo PEG vs. 4 kDa and 10 kDa PEGModification with 4 kDa and 10 kDa PEG chains reduced in vitro cytotoxicity by approximately 6.5- and 22.5-fold, respectively.[17]
Ga-labeled Bombesin (B8815690) AntagonistPEG2, PEG3, PEG4, PEG6IC50 values increased with PEG length (3.1 ± 0.2 nM for PEG2 to 5.8 ± 0.3 nM for PEG6), indicating a slight decrease in binding affinity.[20]

Experimental Protocols

Detailed methodologies are essential for the successful application of PEG6 spacers in bioconjugation.

Two-Step Conjugation using a Heterobifunctional NHS-PEG6-Maleimide Linker

This is a common strategy for conjugating a protein (containing lysine (B10760008) residues) to another protein or peptide (containing a cysteine residue).

Materials:

  • Protein A (with available amine groups)

  • Protein B (with available sulfhydryl groups)

  • NHS-PEG6-Maleimide crosslinker

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Desalting column

Procedure:

  • Reaction of NHS-PEG6-Maleimide with Protein A:

    • Dissolve Protein A in the conjugation buffer.

    • Dissolve the NHS-PEG6-Maleimide linker in a suitable organic solvent like DMSO and then add it to the Protein A solution. A 10- to 50-fold molar excess of the linker over the protein is typically used.[21]

    • Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[21]

  • Removal of Excess Linker:

    • Remove the unreacted NHS-PEG6-Maleimide linker using a desalting column equilibrated with the conjugation buffer.[21] This step is crucial to prevent self-conjugation of Protein B.

  • Conjugation of Maleimide-activated Protein A with Protein B:

    • Immediately add Protein B (containing free sulfhydryls) to the desalted, maleimide-activated Protein A.

    • Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[21][22]

  • Purification of the Conjugate:

    • The final conjugate can be purified using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to separate the conjugate from unreacted proteins.[23]

Characterization of the Bioconjugate

Methods:

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.[14][24]

  • High-Performance Liquid Chromatography (HPLC): Techniques like size-exclusion chromatography (SEC-HPLC) and reverse-phase HPLC (RP-HPLC) are used to assess the purity and homogeneity of the conjugate.[24]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the conjugate and confirm the covalent linkage.

Visualizing Workflows and Concepts

General Workflow for Bioconjugation with a PEG6 Spacer

G cluster_0 Preparation cluster_1 Activation cluster_2 Conjugation cluster_3 Purification & Analysis Protein_A Protein A (with -NH2) Activation_Step React Protein A with Linker Protein_A->Activation_Step Linker NHS-PEG6-Maleimide Linker->Activation_Step Protein_B Protein B (with -SH) Conjugation_Step React Activated Protein A with Protein B Protein_B->Conjugation_Step Activated_Protein Maleimide-Activated Protein A Activation_Step->Activated_Protein Purification_1 Remove Excess Linker (Desalting) Activated_Protein->Purification_1 Purification_1->Conjugation_Step Crude_Conjugate Crude Bioconjugate Conjugation_Step->Crude_Conjugate Purification_2 Purify Conjugate (e.g., SEC) Crude_Conjugate->Purification_2 Final_Product Pure Bioconjugate Purification_2->Final_Product Analysis Characterization (MS, HPLC, SDS-PAGE) Final_Product->Analysis

Caption: A typical two-step workflow for bioconjugation using a heterobifunctional PEG6 linker.

Role of PEG6 Spacer in an Antibody-Drug Conjugate (ADC)

G cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (Targets Tumor Antigen) PEG6 PEG6 Spacer Antibody->PEG6 Linkage Drug Cytotoxic Payload PEG6->Drug Linkage Solubility Increased Solubility PEG6->Solubility Stability Reduced Aggregation PEG6->Stability PK Improved Pharmacokinetics PEG6->PK Outcome Enhanced Therapeutic Index

Caption: The PEG6 spacer enhances key properties of an ADC, leading to an improved therapeutic outcome.

Intracellular Trafficking of an ADC

Following binding to a cancer cell, an ADC is typically internalized and trafficked to the lysosome, where the payload is released.[25]

G ADC_Extracellular ADC in Circulation Binding Binds to Tumor Antigen ADC_Extracellular->Binding Internalization Clathrin-Mediated Endocytosis Binding->Internalization Early_Endosome Early Endosome Internalization->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Drug_Release Payload Release (Linker Cleavage/ Degradation) Lysosome->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Caption: The endocytic pathway for an antibody-drug conjugate (ADC) leading to payload release.

Conclusion

The PEG6 spacer is a versatile and powerful tool in the field of bioconjugation. Its discrete length and favorable physicochemical properties—hydrophilicity, flexibility, and biocompatibility—make it an excellent choice for linking biomolecules and therapeutic agents. By enhancing solubility, reducing aggregation, and improving pharmacokinetic profiles, the PEG6 spacer can significantly contribute to the development of more effective and safer bioconjugates. The rational inclusion of a PEG6 spacer, guided by empirical data and detailed protocols, is a key strategy for optimizing the performance of next-generation therapeutics like ADCs and PROTACs.

References

An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practical applications of N-hydroxysuccinimide (NHS) ester reaction chemistry for the covalent modification of primary amines. This bioconjugation technique is fundamental in various fields, including proteomics, diagnostics, and the development of therapeutics like antibody-drug conjugates (ADCs), owing to its efficiency and the stability of the resulting amide bond.

Core Principles of NHS Ester Reactivity

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[1][2] This process is pivotal for covalently linking molecules of interest, such as fluorescent dyes, biotin, or therapeutic payloads, to biological molecules like proteins and peptides.

Reaction Mechanism: The reaction is initiated by the nucleophilic attack of an unprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, releasing the N-hydroxysuccinimide as a stable leaving group and forming a highly stable amide bond.[1]

Primary amines are the principal targets for NHS ester reactions on proteins and peptides, specifically the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[2]

Figure 1. NHS ester reaction with a primary amine.

Critical Reaction Parameters

The efficiency of NHS ester conjugation is governed by several factors, with pH being the most critical. A careful balance must be struck between maximizing the reactivity of the target amine and minimizing the degradation of the NHS ester.

The Competing Reactions: Aminolysis vs. Hydrolysis

In aqueous environments, the desired reaction with the amine (aminolysis) is in direct competition with the hydrolysis of the NHS ester by water.[3][4] Both reaction rates are pH-dependent, but to different extents.

  • Amine Reactivity: The reactive species is the deprotonated, nucleophilic primary amine (-NH₂). At pH values below the pKa of the amine (typically ~10.5 for the lysine side chain), the amine is predominantly in its protonated, non-reactive form (-NH₃⁺). As the pH increases, the concentration of the reactive amine increases, favoring the conjugation reaction.[5]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, which inactivates the reagent by converting it to a non-reactive carboxylic acid. The rate of this hydrolysis reaction increases significantly with higher pH.[5]

The optimal pH for NHS ester coupling is therefore a compromise, typically falling within the range of pH 7.2 to 8.5 .[2][6] A pH of 8.3-8.5 is often considered optimal for many applications.[5]

Competing_Reactions cluster_aminolysis Desired Reaction (Aminolysis) cluster_hydrolysis Competing Reaction (Hydrolysis) NHSEster NHS Ester (Reactive) Amide Stable Amide Bond NHSEster->Amide + Amine CarboxylicAcid Carboxylic Acid (Inactive) NHSEster->CarboxylicAcid + H₂O (pH dependent) Amine Primary Amine (R-NH₂) Water Water (H₂O)

Figure 2. Competing aminolysis and hydrolysis reactions.

Buffer Selection

The choice of buffer is critical to avoid unwanted side reactions. Buffers containing primary amines, such as Tris and glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester.[6] However, these buffers can be useful for quenching the reaction upon completion.[6]

Recommended Buffers:

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • HEPES

  • Borate

  • Sodium Bicarbonate/Carbonate, pH 8.0-8.5[6][7]

Other Influencing Factors
  • Temperature: Reactions are typically performed at room temperature (for 0.5-4 hours) or at 4°C (overnight).[6] Lower temperatures can help to minimize hydrolysis of the NHS ester, especially during longer incubation times.

  • Concentration: Higher concentrations of the protein or molecule to be labeled can improve conjugation efficiency by favoring the bimolecular aminolysis reaction over the hydrolysis reaction.[6]

  • Stoichiometry: A molar excess of the NHS ester reagent is typically used to drive the reaction to completion. The optimal ratio depends on the number of available amines and the desired degree of labeling and should be determined empirically.[7]

Quantitative Data Summary

NHS Ester Stability

The stability of an NHS ester in aqueous solution is critically dependent on pH. The half-life decreases significantly as the pH increases.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
8.041 hour
8.5Room Temp.~10-20 minutes
8.6410 minutes
9.0Room Temp.~5-10 minutes

Data compiled from multiple sources.[6][8][9][10]

Reaction Kinetics and Yield

While the rate of hydrolysis increases with pH, the rate of aminolysis increases more dramatically, leading to higher conjugation yields at slightly alkaline pH, despite the reduced stability of the ester.

Porphyrin-NHS EsterpHt½ Hydrolysis (min)t½ Amidation (min)Final Amide Yield (%)
P3-NHS8.02108080 - 85
P3-NHS8.51802080 - 85
P3-NHS9.01251080 - 85
P4-NHS8.01902587 - 92
P4-NHS8.51301087 - 92
P4-NHS9.0110587 - 92

Data from a study on porphyrin-NHS esters with a PEG-amine at room temperature.[8][11]

The final yield is also highly dependent on the initial concentration of the reactants.

Porphyrin-NHS EsterNHS Ester Conc. (mM)Amine Conc. (mM)Final Amide Yield (%)
P3-NHS1.02.088
P3-NHS0.3160.63274
P3-NHS0.10.256
P4-NHS1.02.097
P4-NHS0.3160.63289
P4-NHS0.10.273

Data from a study conducted at pH 9.0 and room temperature.[8][11]

Potential Side Reactions

While highly selective for primary amines, NHS esters can react with other nucleophilic amino acid side chains, particularly under conditions of high NHS ester concentration or when accessible primary amines are limited.[2]

  • Serine, Threonine, and Tyrosine: The hydroxyl groups of these residues can undergo O-acylation.[2][12] This reaction is generally much slower than aminolysis and the resulting ester bond is less stable than an amide bond.[2]

  • Cysteine: The sulfhydryl group of cysteine can react to form a less stable thioester.[13]

  • Histidine: The imidazole (B134444) ring of histidine can also exhibit some reactivity.[2]

The reactivity is highly dependent on the pH and the local microenvironment of the amino acid residue within the protein structure.[12][13]

Experimental Protocols

The following is a generalized protocol for the labeling of a protein with an NHS ester-functionalized molecule. It is crucial to optimize conditions for each specific application.

Materials
  • Protein of interest

  • NHS ester labeling reagent

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[5]

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving the NHS ester.

  • Purification equipment (e.g., desalting column, dialysis cassettes).

Procedure
  • Prepare Protein Solution: Dissolve or buffer-exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution. Many NHS esters have poor aqueous solubility and hydrolyze rapidly in water.[2]

  • Perform Conjugation: Add the desired molar excess (e.g., 5- to 20-fold) of the dissolved NHS ester to the protein solution while gently stirring or vortexing. Avoid vigorous vortexing which can denature proteins.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. Optimal time may vary.

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to ensure any remaining active NHS ester is hydrolyzed or reacted.[5]

  • Purify Conjugate: Remove unreacted NHS ester, the NHS leaving group, and quenching buffer components from the labeled protein using a desalting column, dialysis, or other appropriate chromatographic technique.

Experimental_Workflow A 1. Prepare Protein Solution (Amine-free buffer, pH 8.3) C 3. Add NHS Ester to Protein (Molar Excess) A->C B 2. Prepare NHS Ester Stock (Anhydrous DMSO/DMF) B->C D 4. Incubate (1-2h @ RT or O/N @ 4°C) C->D E 5. Quench Reaction (Add Tris or Glycine) D->E F 6. Purify Conjugate (Desalting / Dialysis) E->F G Final Labeled Product F->G

Figure 3. A typical experimental workflow for protein labeling.

Conclusion

NHS ester chemistry is a robust and widely adopted method for bioconjugation, valued for its high selectivity towards primary amines and the exceptional stability of the resulting amide linkage. A thorough understanding of the reaction kinetics, particularly the critical influence of pH on the competing aminolysis and hydrolysis reactions, is paramount for achieving high-yield, specific, and reproducible conjugations. By carefully controlling reaction conditions such as pH, buffer composition, temperature, and stoichiometry, researchers can successfully leverage this powerful chemistry for a vast array of applications in science and medicine.

References

Unveiling the Interactome: A Technical Guide to Bifunctional Crosslinkers in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology, the dynamic interplay of proteins governs nearly every biological process. Understanding these protein-protein interactions (PPIs) is paramount, as their dysregulation often lies at the heart of disease. Bifunctional crosslinkers are powerful chemical tools that enable researchers to capture both transient and stable interactions, providing invaluable insights into protein structure, function, and the organization of complex cellular machinery.[1][2] This technical guide provides a comprehensive overview of the application of bifunctional crosslinkers in proteomics, detailing their chemistry, diverse applications, and the experimental workflows used to identify and quantify crosslinked proteins.

The Chemistry of Capturing Interactions: Types of Bifunctional Crosslinkers

Bifunctional crosslinkers are reagents possessing two reactive groups capable of forming covalent bonds with specific functional groups on amino acid residues within proteins.[1][3] By linking proteins in close proximity, these reagents effectively "freeze" protein complexes, allowing for their isolation and subsequent analysis by mass spectrometry (MS).[1][4] This powerful technique, known as crosslinking mass spectrometry (XL-MS), provides distance constraints that are instrumental in elucidating PPI interfaces, mapping the topology of protein complexes, and studying conformational changes in proteins.[1][2]

Bifunctional crosslinkers can be broadly categorized based on the reactivity of their functional groups and other key features:

1.1. Based on Reactive Group Identity:

  • Homobifunctional Crosslinkers: These reagents possess two identical reactive groups and are primarily used to connect similar functional groups, most commonly amine-to-amine or sulfhydryl-to-sulfhydryl.[1][3][5] They are often employed for intramolecular crosslinking to study protein conformation or to polymerize monomers.[1][3]

  • Heterobifunctional Crosslinkers: Containing two different reactive groups, these crosslinkers are ideal for linking different functional groups, such as an amine to a sulfhydryl group.[1][3][6] This specificity allows for more controlled and targeted crosslinking between distinct proteins.

1.2. Based on Reactivity Towards Amino Acids:

The reactive groups of crosslinkers target specific amino acid side chains. Common reactive moieties include:

  • Amine-reactive: N-hydroxysuccinimide (NHS) esters are highly reactive towards the primary amines in lysine (B10760008) residues and the N-terminus of proteins.[7]

  • Sulfhydryl-reactive: Maleimides, haloacetyls, and pyridyl disulfides specifically react with the sulfhydryl group of cysteine residues.[1]

  • Carboxyl-reactive: Carbodiimides, such as EDC, can be used to link carboxyl groups (aspartic acid, glutamic acid) to primary amines.[6]

  • Arginine-reactive: Nested Arg-specific bifunctional crosslinkers like 1,4-phenyl-diglyoxal (PDG) and 4,4′-biphenyl-diglyoxal (BDG) have been developed to target the guanido group of arginine residues.[8]

  • Photoreactive: These crosslinkers contain a group that becomes reactive upon exposure to UV light, allowing for precise temporal control of the crosslinking reaction.[3][6]

1.3. Special Feature Crosslinkers:

  • Cleavable Crosslinkers: These reagents contain a spacer arm that can be cleaved under specific conditions (e.g., reduction, chemical cleavage, or in the mass spectrometer).[6][7] MS-cleavable crosslinkers are particularly advantageous as they simplify data analysis by allowing for the independent identification of the two crosslinked peptides.[9][10]

  • Zero-length Crosslinkers: These crosslinkers, such as EDC, facilitate the direct formation of a covalent bond between two reactive groups without introducing a spacer, providing a snapshot of very close interactions.[11][12]

A selection of commonly used bifunctional crosslinkers is summarized in the table below.

CrosslinkerTypeReactive TowardsSpacer Arm Length (Å)Cleavable?Membrane Permeable?
DSS (Disuccinimidyl suberate)HomobifunctionalAmines11.4NoYes
BS3 (Bis(sulfosuccinimidyl) suberate)HomobifunctionalAmines11.4NoNo
DSG (Disuccinimidyl glutarate)HomobifunctionalAmines7.7NoYes
Sulfo-SMCC HeterobifunctionalAmines, Sulfhydryls8.3NoNo
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Zero-lengthAmines, Carboxyls0NoYes
DSSO (Disuccinimidyl sulfoxide)HomobifunctionalAmines10.1Yes (MS-cleavable)Yes
DSBU (Disuccinimidyl dibutyric urea)HomobifunctionalAmines12.5Yes (MS-cleavable)Yes
Genipin Natural CrosslinkerAminesVariableNoYes

Applications in Proteomics and Drug Development

Bifunctional crosslinkers are indispensable tools in modern proteomics, offering a means to capture and analyze the intricate networks of protein-protein interactions that drive cellular function.[1] Their applications span from fundamental biological research to applied drug discovery.

2.1. Mapping Protein-Protein Interaction Networks: A primary application is the large-scale identification of PPIs within cells or tissues, providing a global view of the cellular interactome.[2][7] This is crucial for understanding the connectivity of proteins in various cellular pathways and complexes.[2]

2.2. Elucidating Protein Complex Topology: By providing distance constraints between amino acid residues, XL-MS data can be used to determine the three-dimensional arrangement of subunits within a protein complex.[2][13] This structural information is often complementary to data from other structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM).[2][14]

2.3. Studying Protein Conformation and Dynamics: Intramolecular crosslinks can reveal information about the folding and conformational state of a protein.[15] Quantitative crosslinking mass spectrometry (QCLMS) can be used to study subtle conformational changes that occur upon ligand binding or in different cellular states.[16][17][18]

2.4. Drug Discovery and Development:

  • Target Identification and Validation: By identifying the binding partners of a drug target, crosslinking can help to elucidate its mechanism of action and potential off-target effects.

  • Development of Bifunctional Molecules: The principles of crosslinking are applied in the design of bifunctional small molecules, such as PROTACs (Proteolysis Targeting Chimeras), which bring a target protein into proximity with an E3 ubiquitin ligase to induce its degradation.[19]

  • Immunotoxin Construction: Heterobifunctional crosslinkers are used to conjugate antibodies to toxins for targeted cancer therapy.[6][20]

The Crosslinking Mass Spectrometry (XL-MS) Workflow

A typical XL-MS experiment involves several key steps, from sample preparation to data analysis.[1] The following diagram illustrates a general workflow.

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_processing Sample Processing cluster_analysis Analysis Sample Biological Sample (Cells, Tissues, Purified Protein) Crosslinking Crosslinking Reaction Sample->Crosslinking Quenching Quenching Crosslinking->Quenching Lysis Cell Lysis & Protein Extraction Quenching->Lysis Digestion Proteolytic Digestion Lysis->Digestion Enrichment Enrichment of Crosslinked Peptides (e.g., SEC, SCX) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis (Identification of Crosslinked Peptides) LC_MS->Data_Analysis Modeling Structural Modeling & Network Analysis Data_Analysis->Modeling

A typical experimental workflow for crosslinking mass spectrometry.

Experimental Protocols

Detailed methodologies are crucial for successful XL-MS experiments. Below are representative protocols for in vitro and in vivo crosslinking.

In Vitro Crosslinking of a Purified Protein Complex with DSS

This protocol describes the crosslinking of a purified protein or protein complex using the homobifunctional crosslinker Disuccinimidyl suberate (B1241622) (DSS).[1]

Materials:

  • Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, MOPS).

  • DSS (Disuccinimidyl suberate)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE reagents and equipment

Procedure:

  • Prepare DSS Stock Solution: Immediately before use, dissolve DSS in DMSO to a final concentration of 25 mM.

  • Crosslinking Reaction:

    • Add the DSS stock solution to the protein sample to achieve a final crosslinker concentration of 1-2 mM. The optimal concentration may need to be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the crosslinking reaction by consuming excess DSS. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to crosslinked proteins.

In Vivo Crosslinking of Cultured Cells with DSS

This protocol outlines a general procedure for in vivo crosslinking of proteins in cultured mammalian cells.[1]

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS)

  • DSS (Disuccinimidyl suberate)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

  • Cell lysis buffer

Procedure:

  • Cell Preparation:

    • Grow cells to the desired confluency.

    • Wash the cells twice with ice-cold PBS to remove any amine-containing media.

    • Resuspend the cells in PBS.

  • Prepare DSS Solution: Prepare a fresh solution of DSS in DMSO.

  • Crosslinking:

    • Add the DSS solution to the cell suspension to a final concentration of 1-5 mM. The optimal concentration and incubation time should be empirically determined.

    • Incubate for 30 minutes at room temperature with gentle mixing.

  • Quench the Reaction: Add quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.

  • Cell Lysis:

    • Pellet the cells by centrifugation.

    • Lyse the cells using an appropriate lysis buffer to extract the crosslinked protein complexes.

  • Downstream Analysis: The extracted proteins can then be subjected to further analysis, such as immunoprecipitation, SDS-PAGE, or mass spectrometry.

Sample Preparation for Mass Spectrometry

Following crosslinking, the protein sample is prepared for MS analysis.

Procedure:

  • Protein Denaturation, Reduction, and Alkylation: The protein sample is denatured, and disulfide bonds are reduced and then alkylated to prevent them from reforming.

  • Proteolytic Digestion: The protein mixture is digested with a protease, most commonly trypsin, to generate peptides. For complex samples, sequential digestion with multiple proteases (e.g., trypsin followed by AspN or GluC) can increase the number of identified crosslinks.[21][22]

  • Enrichment of Crosslinked Peptides: Crosslinked peptides are often of low abundance. Enrichment strategies such as size exclusion chromatography (SEC) or strong cation exchange (SCX) are frequently used to separate the larger crosslinked peptides from the more abundant linear peptides.[9][23]

Data Analysis and Interpretation

The analysis of XL-MS data is computationally intensive due to the complexity of identifying two peptides linked by a crosslinker.

5.1. Identification of Crosslinked Peptides:

Specialized software is required to identify crosslinked peptides from the MS/MS spectra. These programs can identify both the peptides involved in the crosslink and the specific amino acid residues that are linked.[1] Popular software packages include MeroX, XiSearch, and XlinkX.[14][16][24][25] The use of MS-cleavable crosslinkers simplifies this process, as the individual peptides can be fragmented and identified separately.[9]

5.2. Data Visualization and Modeling:

The identified crosslinks provide valuable distance constraints that can be used to visualize protein-protein interaction networks and to model the three-dimensional structure of protein complexes.[1]

A hypothetical protein-protein interaction network.

Elucidating Signaling Pathways: The MAPK Pathway Example

Crosslinking can be a powerful tool to dissect the transient interactions that characterize signaling pathways. For instance, the mitogen-activated protein kinase (MAPK) pathway involves a cascade of protein kinases. A scaffold protein, such as Ste5 in yeast, brings together components of the pathway to ensure signaling specificity.[26]

MAPK_Pathway cluster_scaffold Ste5 Scaffold Protein Ste11 Ste11 (MAP3K) Ste7 Ste7 (MAP2K) Ste11->Ste7 phosphorylates Fus3 Fus3 (MAPK) Ste7->Fus3 phosphorylates Substrate Downstream Substrate Fus3->Substrate phosphorylates Ste20 Ste20 (MAP4K) Ste20->Ste11 phosphorylates

Simplified MAPK signaling cascade organized by the Ste5 scaffold protein.

Bifunctional crosslinkers could be used to capture the interactions between the kinases and the scaffold protein, confirming their proximity and the overall architecture of the signaling complex.

Conclusion

Bifunctional crosslinkers are indispensable tools in modern proteomics, providing a means to capture and analyze the intricate networks of protein-protein interactions that drive cellular function.[1] From elucidating the structure of large protein complexes to defining the architecture of signaling pathways, XL-MS offers unique insights that are highly complementary to other structural and systems biology approaches. As crosslinking chemistries, mass spectrometry instrumentation, and data analysis software continue to evolve, the application of bifunctional crosslinkers will undoubtedly continue to expand our understanding of the complex molecular machinery of the cell and provide new avenues for therapeutic intervention.

References

Fluorescein-PEG6-bis-NHS ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the molecular characteristics, experimental applications, and relevant biological pathways associated with Fluorescein-PEG6-bis-NHS ester.

Core Molecular Data

This compound is a fluorescent labeling reagent that incorporates a fluorescein (B123965) fluorophore, a polyethylene (B3416737) glycol (PEG) spacer, and two N-hydroxysuccinimide (NHS) ester reactive groups. The PEG spacer enhances solubility in aqueous solutions and provides spatial separation between the fluorophore and the target molecule, minimizing potential steric hindrance. The dual NHS esters enable covalent conjugation to primary amines on target molecules such as proteins, antibodies, and peptides.

PropertyValueReference
Chemical Formula C44H50N4O17S[1]
Molecular Weight 938.96 g/mol [1]
Exact Mass 938.2892[1]

Applications in Research and Drug Development

This compound is a versatile tool with primary applications in:

  • Fluorescent Labeling: The fluorescein moiety allows for the fluorescent tagging of biomolecules, enabling their detection and tracking in various experimental setups, including fluorescence microscopy, flow cytometry, and immunofluorescence assays. The NHS esters react with primary amines (e.g., the side chain of lysine (B10760008) residues) to form stable amide bonds.

  • PROTAC (PROteolysis TArgeting Chimera) Technology: This molecule can be utilized as a linker in the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][4][5]

Experimental Protocols

Protein Labeling with this compound

This protocol outlines a general procedure for conjugating this compound to a target protein. Optimization may be required for specific proteins.

Materials:

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers. If necessary, perform buffer exchange into the reaction buffer.

    • Adjust the protein concentration to 1-10 mg/mL.

  • NHS Ester Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Add the dissolved NHS ester solution to the protein solution. A molar excess of the NHS ester (e.g., 10- to 20-fold) is typically used. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to stop the labeling process by reacting with any excess NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unconjugated dye and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~494 nm (for fluorescein).

Signaling Pathway and Experimental Workflow Diagrams

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action for a PROTAC utilizing a linker such as this compound.

PROTAC_Pathway PROTAC-Mediated Protein Degradation cluster_0 cluster_1 cluster_2 cluster_3 POI Target Protein (Protein of Interest) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (Fluorescein-PEG6 linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Polyubiquitinated Target Protein Ubiquitination->Ub_POI Ub Degradation Degradation Ub_POI->Degradation Proteasome 26S Proteasome Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Recycled_PROTAC Recycled PROTAC Degradation->Recycled_PROTAC

Caption: PROTAC-Mediated Protein Degradation Pathway.

Experimental Workflow for Protein Labeling

The diagram below outlines the key steps in the experimental workflow for labeling a protein with this compound.

Protein_Labeling_Workflow Experimental Workflow for Protein Labeling Start Start: Purified Protein and NHS Ester Reagent Prep_Protein 1. Prepare Protein (Buffer Exchange, Adjust Concentration) Start->Prep_Protein Prep_NHS 2. Prepare NHS Ester Solution (Dissolve in Anhydrous DMSO/DMF) Start->Prep_NHS Reaction 3. Labeling Reaction (Incubate Protein + NHS Ester) Prep_Protein->Reaction Prep_NHS->Reaction Quench 4. Quench Reaction (Add Tris or Glycine) Reaction->Quench Purify 5. Purify Conjugate (Desalting/Size-Exclusion Chromatography) Quench->Purify Characterize 6. Characterize Conjugate (Determine Degree of Labeling) Purify->Characterize End End: Purified, Labeled Protein Characterize->End

References

The Impact of PEGylation on the Solubility of Fluorescent Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Poly(ethylene glycol) (PEG) in enhancing the solubility of fluorescent dyes. PEGylation, the covalent attachment of PEG chains to molecules, is a widely adopted strategy to improve the physicochemical properties of fluorescent probes, making them more amenable for use in biological and pharmaceutical research. This guide provides a comprehensive overview of the solubility characteristics of various PEGylated fluorescent dyes, detailed experimental protocols for solubility assessment, and a visual representation of key concepts.

Core Concepts: How PEGylation Enhances Solubility

The conjugation of PEG chains to fluorescent dyes significantly improves their solubility in aqueous environments. This enhancement is primarily attributed to the hydrophilic nature of the repeating ethylene (B1197577) glycol units in the PEG polymer. These units readily form hydrogen bonds with water molecules, effectively creating a hydrating shell around the dye molecule. This process mitigates the hydrophobic interactions between dye molecules that often lead to aggregation and precipitation in aqueous solutions.[1][2]

The benefits of PEGylating fluorescent dyes extend beyond improved solubility. Key advantages include:

  • Reduced Aggregation: By sterically hindering intermolecular interactions, PEG chains prevent the formation of non-fluorescent or quenched dye aggregates.[2][3]

  • Enhanced Biocompatibility: PEG is a non-toxic and non-immunogenic polymer, which is crucial for in vivo applications.

  • Improved Pharmacokinetics: In drug delivery and in vivo imaging, PEGylation can increase the circulation half-life of the dye-conjugate by reducing renal clearance and uptake by the reticuloendothelial system.[4][5]

  • Increased Brightness and Photostability: In some cases, PEGylation can lead to enhanced fluorescence quantum yields and greater resistance to photobleaching.[1]

Quantitative Solubility Data of PEGylated Fluorescent Dyes

The following tables summarize the available quantitative and qualitative solubility data for various classes of PEGylated fluorescent dyes. It is important to note that the solubility can be influenced by factors such as the length of the PEG chain, the specific dye structure, and the properties of the solvent.[6][7][8]

Table 1: Solubility of PEGylated Fluorescein Dyes

CompoundMolecular Weight of PEGReported SolubilitySolvent(s)
DSPE PEG Fluorescein1k, 2k, 3.4k, 5k, 10k, 20k>5 mg/mLHot Water, Chloroform, DMSO
Fluorescein PEG Hydrazide1k, 2k, 3.4k, 5k, 10k, 20k10 mg/mL (clear solution)Water, Chloroform, DMSO, etc.
Fluorescein PEG Thiol1k, 2k, 3.4k, 5k, 10k, 20k10 mg/mL (clear solution)Water, Ethanol, Chloroform, DMSO
FITC-PEG-COOHNot SpecifiedSolubleWater, aqueous buffer, chloroform, methylene (B1212753) chloride, DMF, DMSO

Data sourced from commercial datasheets and research articles.[9][10][11][12]

Table 2: Solubility of PEGylated Rhodamine Dyes

CompoundMolecular Weight of PEGReported SolubilitySolvent(s)
Rhodamine B PEG Acid1k, 2k, 3.4k, 5k, 10k, 20k5 mg/mL (clear solution)Water, Chloroform, DMSO
Rhodamine B PEG Maleimide1k, 2k, 3.4k, 5k, 10k, 20k, 30kSolubleWater, Ethanol, Chloroform, DMSO, etc.
mPEG-Rhodamine40kSolubleWater, aqueous buffer, chloroform, methylene chloride, DMF, DMSO

Data sourced from commercial datasheets.[13][14]

Table 3: Aqueous Solubility Comparison of Voltage-Sensitive Dyes (VSDs) and their PEGylated Derivatives

DyePercentage Aqueous Solubility in WaterPercentage Aqueous Solubility in PBS
PGH 1 (non-PEGylated)40.7%7.3%
PGH 9-PEG500077.5%83.2%
PGH 6 (non-PEGylated)0%0%
PGH 10-PEG500071.4%78.9%

This table demonstrates the significant increase in aqueous solubility upon PEGylation. Data adapted from a research publication.[15]

Experimental Protocols

This section provides detailed methodologies for the determination of aqueous solubility and the assessment of aggregation of PEGylated fluorescent dyes.

Determination of Aqueous Solubility using the Shake-Flask Method and UV-Vis Spectrophotometry

This protocol is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.[16]

Materials:

  • PEGylated fluorescent dye

  • High-purity water (e.g., Milli-Q or equivalent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the PEGylated dye in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • From the stock solution, prepare a series of standard solutions of known concentrations in the desired aqueous buffer (e.g., PBS) by serial dilution.

  • Generation of a Calibration Curve:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.

    • Use the aqueous buffer as a blank.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the PEGylated fluorescent dye to a known volume of the aqueous buffer (e.g., 1 mL of PBS) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) in a shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for a sufficient time (e.g., 15-30 minutes) to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with the aqueous buffer to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted supernatant at λmax.

  • Calculation of Solubility:

    • Using the equation from the calibration curve, calculate the concentration of the dye in the diluted supernatant.

    • Multiply this concentration by the dilution factor to determine the equilibrium solubility of the PEGylated dye in the aqueous buffer.

Assessment of Dye Aggregation using UV-Vis Spectroscopy

Dye aggregation can be readily observed by changes in the absorption spectrum. H-aggregates (face-to-face stacking) typically result in a blue-shift of the absorption maximum, while J-aggregates (end-to-end assembly) lead to a red-shifted and often sharper absorption band.[2]

Materials:

  • PEGylated fluorescent dye

  • Aqueous buffer (e.g., PBS)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of a Concentrated Stock Solution:

    • Prepare a concentrated stock solution of the PEGylated dye in the aqueous buffer.

  • Serial Dilution and Spectral Measurement:

    • Perform a series of dilutions of the stock solution in the same buffer.

    • Record the UV-Vis absorption spectrum for each concentration, from the most concentrated to the most dilute.

  • Analysis of Spectral Changes:

    • Normalize the absorbance spectra to the main absorption peak to facilitate comparison of the spectral shapes.

    • Observe any changes in the position of the absorption maximum (λmax) and the appearance of new shoulders or peaks as a function of concentration.

    • A shift in λmax or a change in the relative peak intensities with increasing concentration is indicative of dye aggregation. The absence of such changes suggests that the dye exists predominantly as a monomer in the tested concentration range.

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important logical relationships and experimental workflows related to the solubility of PEGylated fluorescent dyes.

PEGylation_Benefits cluster_problem Challenges with Unmodified Dyes cluster_solution Properties of PEGylated Dyes Poor Aqueous Solubility Poor Aqueous Solubility PEGylation PEGylation Poor Aqueous Solubility->PEGylation Aggregation & Quenching Aggregation & Quenching Aggregation & Quenching->PEGylation Enhanced Aqueous Solubility Enhanced Aqueous Solubility PEGylation->Enhanced Aqueous Solubility Reduced Aggregation Reduced Aggregation PEGylation->Reduced Aggregation Improved Biocompatibility Improved Biocompatibility PEGylation->Improved Biocompatibility Longer Circulation Time Longer Circulation Time PEGylation->Longer Circulation Time

Caption: Impact of PEGylation on Fluorescent Dye Properties.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare Standard Solutions Prepare Standard Solutions Generate Calibration Curve Generate Calibration Curve Prepare Standard Solutions->Generate Calibration Curve Calculate Concentration Calculate Concentration Generate Calibration Curve->Calculate Concentration Add Excess Dye to Buffer Add Excess Dye to Buffer Equilibrate (Shake) Equilibrate (Shake) Add Excess Dye to Buffer->Equilibrate (Shake) Centrifuge to Pellet Solid Centrifuge to Pellet Solid Equilibrate (Shake)->Centrifuge to Pellet Solid Collect & Dilute Supernatant Collect & Dilute Supernatant Centrifuge to Pellet Solid->Collect & Dilute Supernatant Measure Absorbance Measure Absorbance Collect & Dilute Supernatant->Measure Absorbance Measure Absorbance->Calculate Concentration Determine Solubility Determine Solubility Calculate Concentration->Determine Solubility

Caption: Workflow for Aqueous Solubility Determination.

Conclusion

PEGylation is a powerful and versatile tool for improving the solubility and overall performance of fluorescent dyes. By understanding the fundamental principles of how PEG enhances aqueous solubility and by employing standardized experimental protocols for characterization, researchers can better design and utilize PEGylated fluorescent probes for a wide range of applications in biological imaging, diagnostics, and drug delivery. The quantitative data and detailed methodologies provided in this guide serve as a valuable resource for scientists and professionals working in these fields.

References

An In-depth Technical Guide to Protein and Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and techniques of protein and antibody labeling, a cornerstone for modern biological research and therapeutic development. From fundamental chemistries to detailed experimental protocols and application workflows, this document serves as a technical resource for professionals seeking to leverage labeled biomolecules in their studies.

Chapter 1: Core Concepts of Protein Labeling

Protein labeling is the process of covalently attaching a detectable tag or probe to a protein or antibody. This modification enables the detection, tracking, purification, and quantification of the target protein in a wide range of biological assays.[1][2] The choice of label and the labeling chemistry are dictated by the specific application and the properties of the target protein.

Key Components of Labeling:

  • The Protein/Antibody: The biomolecule of interest. Its surface amino acid residues provide the functional groups for covalent modification.

  • The Label: A molecule with a detectable property. Common labels include:

    • Fluorophores (Fluorescent Dyes): Molecules that absorb light at a specific wavelength and emit it at a longer wavelength, used for imaging and flow cytometry.[1][3][4]

    • Enzymes: Typically Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP), which catalyze a reaction that produces a colored or chemiluminescent signal. They are widely used in assays like ELISA and Western blotting for signal amplification.[5][6][7]

    • Biotin: A small molecule that forms an exceptionally strong, non-covalent bond with streptavidin or avidin.[3][8] This high-affinity interaction is exploited for detection and purification.[8][9][10]

  • The Chemistry: The specific reaction that forms a stable, covalent bond between the label and the protein.

Chapter 2: Common Protein Labeling Chemistries

The selection of a labeling chemistry depends on the available functional groups on the protein's surface. The most common targets are primary amines and thiols.[11]

Amine-Reactive Labeling

The most prevalent method for protein labeling targets primary amines (-NH₂) found at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues.[11] N-hydroxysuccinimide (NHS) esters are the most common amine-reactive reagents, forming stable amide bonds with amines under mild basic conditions (pH 8.0-9.0).[12][13]

G cluster_reactants Reactants cluster_conditions Reaction Conditions Protein Protein with Lysine Residue (-NH₂) Conjugate Labeled Protein (Stable Amide Bond) Protein->Conjugate + Label-NHS Label Label with NHS Ester Group Label->Conjugate pH pH 8.0 - 9.0 pH->Conjugate facilitates

Thiol-Reactive Labeling

This method targets the sulfhydryl or thiol groups (-SH) on the side chains of cysteine residues.[14] Maleimides are the most common thiol-reactive reagents, forming stable thioether bonds with sulfhydryls at a near-neutral pH (7.0-7.5).[15][16][17][18] This chemistry is more specific than amine labeling due to the lower abundance of cysteine residues. Since cysteines can form disulfide bonds within a protein, a reduction step (e.g., using TCEP) may be necessary prior to labeling to make the thiol groups available.[14][15]

G Protein Protein with Cysteine Residue (-SH) Conjugate Labeled Protein (Stable Thioether Bond) Protein->Conjugate + Label-Maleimide (pH 7.0 - 7.5) Reducer Reducing Agent (e.g., TCEP) Reducer->Protein Reduces Disulfide Bonds Label Label with Maleimide (B117702) Group Label->Conjugate

Chapter 3: Quantitative Data for Label Selection

The selection of a label is a critical step that influences the sensitivity and success of an experiment. The following tables provide a summary of key quantitative properties for common labels.

Table 1: Properties of Common Enzymatic Labels
EnzymeSourceMolecular Weight (kDa)Key AdvantagesCommon Substrates
Horseradish Peroxidase (HRP) Horseradish~44Small size, high stability, rapid catalytic rate, cost-effective.[5][7][19]TMB, DAB, ABTS, ECL reagents
Alkaline Phosphatase (AP) Calf Intestine~140High turnover rate, stable signal over time.pNPP, BCIP/NBT
Table 2: Comparison of Common Labeling Chemistries
FeatureAmine-Reactive (NHS Ester)Thiol-Reactive (Maleimide)
Target Residue Lysine, N-terminusCysteine
Optimal pH 8.0 - 9.0[13]7.0 - 7.5[14][16]
Bond Formed AmideThioether
Specificity Lower (Lysine is abundant)Higher (Cysteine is less common)
Pre-treatment Generally noneMay require disulfide bond reduction
Stability of Reagent Moisture sensitiveRelatively stable

Chapter 4: Detailed Experimental Protocols

The following are generalized protocols. Note: Optimal conditions, such as the molar ratio of label to protein, should be determined empirically for each specific protein.[15]

Protocol 1: Amine-Reactive Labeling of an Antibody with an NHS Ester Dye

Materials:

  • Antibody (2-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).

  • NHS ester dye, dissolved in anhydrous DMSO or DMF to 10 mM.

  • Reaction buffer: 100 mM sodium bicarbonate or borate (B1201080) buffer, pH 8.3-8.5.[13]

  • Quenching buffer: 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., Sephadex G-25) equilibrated with storage buffer (e.g., PBS).

Methodology:

  • Buffer Exchange: Ensure the antibody is in an amine-free buffer. If not, perform dialysis or use a desalting column to exchange the buffer to PBS.

  • Adjust pH: Add reaction buffer to the antibody solution to adjust the pH to 8.3-8.5. A common approach is to add 1/10th volume of 1 M sodium bicarbonate, pH 8.5.

  • Prepare Dye: Immediately before use, dissolve the NHS ester dye in DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 10-20 fold molar excess of the dye solution to the antibody solution while gently stirring.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[20]

  • Quenching (Optional): Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Separate the labeled antibody from unreacted dye using a gel filtration column (e.g., Sephadex G-25).[16] Collect the first colored fraction, which contains the labeled antibody.

  • Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm (for protein) and the dye's maximum absorbance wavelength. Calculate the DOL using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.[15]

  • Storage: Store the labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage.[20]

Protocol 2: Thiol-Reactive Labeling of a Protein with a Maleimide Dye

Materials:

  • Protein (1-10 mg/mL) in a degassed, thiol-free buffer (e.g., PBS, HEPES), pH 7.0-7.5.[15]

  • Maleimide dye, dissolved in anhydrous DMSO or DMF to 10 mM.[15][17]

  • (Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine).

  • Purification column (e.g., Sephadex G-25) equilibrated with storage buffer.

Methodology:

  • Buffer Preparation: Prepare and degas a thiol-free buffer such as PBS, pH 7.0-7.5.[15] Buffers should be free of thiols like DTT unless used intentionally for reduction.[14]

  • (Optional) Reduction of Disulfide Bonds: If the protein's target cysteines are involved in disulfide bonds, add a 10-100x molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.[15] If using DTT, it must be removed by dialysis before adding the maleimide reagent.[15]

  • Prepare Dye: Immediately before use, dissolve the maleimide dye in anhydrous DMSO or DMF to a concentration of 10 mM.[17]

  • Labeling Reaction: Add a 10-20 fold molar excess of the dye solution to the protein solution while gently stirring.[15][17]

  • Incubation: Protect from light and incubate at room temperature for 2 hours or overnight at 4°C.[15][17] The reaction is best performed under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[17]

  • Purification: Separate the labeled protein from unreacted dye using a gel filtration column.[16]

  • Determine Degree of Labeling (DOL): Calculate the DOL as described in the amine-reactive protocol.[15]

  • Storage: Store the labeled protein at 4°C or -20°C as appropriate.

Chapter 5: Applications & Experimental Workflows

Labeled proteins and antibodies are pivotal in a multitude of immunoassays.

Workflow 1: Sandwich ELISA (Enzyme-Linked Immunosorbent Assay)

Sandwich ELISA is a highly specific and sensitive method for quantifying an antigen. It utilizes a matched pair of antibodies, a capture antibody and a detection antibody, that bind to different epitopes on the antigen.[21]

G Step1 Step1 Step2 Step2 Step1->Step2 Wash Step3 Step3 Step2->Step3 Step4 Step4 Step3->Step4 Wash Step5 Step5 Step4->Step5 Wash Step6 Step6 Step5->Step6 Wash Step7 Step7 Step6->Step7 Add Stop Solution

Workflow 2: Western Blotting

Western blotting is used to detect specific proteins in a complex mixture.[22] The process involves separating proteins by size, transferring them to a membrane, and then probing with a labeled antibody.[22][23]

G Step1 Step1 Step2 Step2 Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step5 Step4->Step5 Wash Step6 Step6 Step5->Step6 Wash

Workflow 3: Immunohistochemistry (IHC)

IHC is used to detect antigens in tissue sections, providing spatial context to protein expression.[24] The process involves preparing tissue, antigen retrieval, and sequential antibody incubations.[25][26][27]

G Step1 Step1 Step2 Step2 Step1->Step2 Step3 Step3 Step2->Step3 Rehydration Step4 Step4 Step3->Step4 Wash Step5 Step5 Step4->Step5 Step6 Step6 Step5->Step6 Wash Step7 Step7 Step6->Step7 Wash Step8 Step8 Step7->Step8 Step9 Step9 Step8->Step9

Chapter 6: Application in Signaling Pathway Analysis

Labeled antibodies are indispensable for studying cellular signaling pathways. For example, antibodies that specifically recognize phosphorylated proteins can be used to track the activation state of key pathway components like the Epidermal Growth Factor Receptor (EGFR).

The EGFR signaling pathway regulates critical cellular processes like proliferation and differentiation.[28][29] Upon binding its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates on specific tyrosine residues. These phosphorylated sites serve as docking platforms for adaptor proteins like Grb2, which in turn recruits Sos to activate the Ras-Raf-MEK-ERK (MAPK) cascade.[30]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2/Sos EGFR->Grb2 Recruits Ras Ras Grb2->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylates ERK_N ERK ERK->ERK_N Translocates TF Transcription Factors ERK_N->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Labeled_Ab Labeled Antibody (Anti-phospho-ERK) Labeled_Ab->ERK Detects Active Form

References

Methodological & Application

Application Notes: Fluorescein-PEG6-bis-NHS Ester Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the covalent labeling of antibodies with Fluorescein-PEG6-bis-NHS ester. This reagent allows for the attachment of a fluorescein (B123965) fluorophore to an antibody via a flexible polyethylene (B3416737) glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester groups react with primary amines (e.g., on lysine (B10760008) residues) on the antibody to form stable amide bonds.[1][2][3][4] The presence of two NHS esters on the molecule offers the potential for higher labeling density or for cross-linking applications, which should be considered during the experimental design. This protocol is intended for researchers, scientists, and drug development professionals.

Core Principles of NHS Ester-Based Labeling

N-hydroxysuccinimide (NHS) esters are widely used for labeling proteins, particularly antibodies.[1][5] The reaction's efficiency is dependent on the pH of the reaction buffer, with a slightly alkaline pH of 7.2-8.5 being optimal to ensure that the primary amine groups on the antibody are deprotonated and thus available for reaction.[1][][7][8] It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer, as buffers containing primary amines (e.g., Tris or glycine) will compete with the antibody for the NHS ester.[2][9][10]

The this compound incorporates a PEG spacer, which can enhance the solubility of the labeled antibody in aqueous solutions.[11] The "bis-NHS" nature of this specific reagent means it has two reactive groups. While this can be used to achieve a higher degree of labeling, it also introduces the possibility of intermolecular cross-linking of antibodies if the antibody concentration and dye-to-antibody molar ratio are not carefully controlled.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the antibody labeling protocol. These values are recommendations and may require optimization for specific antibodies and applications.

ParameterRecommended ValueNotes
Antibody Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency.[2][9][10]
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M Phosphate BufferMust be amine-free.[1][2]
Reaction pH 8.0 - 8.5Optimal for NHS ester reaction with primary amines.[1][][7][8]
Dye-to-Antibody Molar Ratio 10:1 to 20:1This is a starting point and should be optimized. A 20-fold molar excess typically results in 4-6 linkers per antibody.[2][9][10] The bis-NHS nature may require lower ratios to avoid cross-linking.
Reaction Temperature Room Temperature (20-25°C) or on iceRoom temperature is common, but incubation on ice can also be effective.[1][2][9]
Reaction Time 30 - 60 minutesLonger incubation times may increase the degree of labeling but also the risk of hydrolysis of the NHS ester.[1][2][8][9]
Dye Solvent Anhydrous DMSO or DMFThe NHS ester reagent is moisture-sensitive.[1][2][8][9]
Quenching Reagent 1 M Tris-HCl or Glycine, pH 7.4-8.0Added to a final concentration of 50-100 mM to stop the reaction.[8]

Experimental Protocol

This protocol outlines the steps for labeling an antibody with this compound.

Materials
  • Antibody to be labeled (in an amine-free buffer)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4-8.0

  • Purification column (e.g., Sephadex G-25)[1][12]

  • Spectrophotometer

Procedure
  • Antibody Preparation:

    • Dialyze or buffer exchange the antibody into the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines.[2][9][10]

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2][10]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[2][10]

  • Labeling Reaction:

    • Add the calculated volume of the dissolved this compound to the antibody solution while gently vortexing. The recommended starting molar excess is 10:1 to 20:1 (dye:antibody).[2][9][10]

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[1][2][8][9]

  • Quenching the Reaction:

    • (Optional but recommended) Add the Quenching Buffer to a final concentration of 50-100 mM to stop the labeling reaction by consuming any unreacted NHS ester.[8]

    • Incubate for an additional 10-15 minutes at room temperature.[8]

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from the unreacted dye and quenching reagents using a size-exclusion chromatography column (e.g., Sephadex G-25).[1][12]

    • Equilibrate the column with an appropriate storage buffer (e.g., PBS).

    • Apply the reaction mixture to the column and elute with the storage buffer. The first colored fraction to elute will be the labeled antibody.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled antibody at 280 nm (for the antibody) and at the absorbance maximum for fluorescein (approximately 494 nm).[12]

    • The DOL can be calculated using the following formula:

      DOL = (A_max * M_protein) / (A_280 - (A_max * CF)) * ε_dye

      Where:

      • A_max = Absorbance at the maximum wavelength of the dye

      • M_protein = Molecular weight of the antibody (e.g., 150,000 g/mol for IgG)

      • A_280 = Absorbance at 280 nm

      • CF = Correction factor for the dye's absorbance at 280 nm (for fluorescein, this is typically around 0.3)

      • ε_dye = Molar extinction coefficient of the dye at its A_max (for fluorescein, approximately 70,000 cm⁻¹M⁻¹)

  • Storage:

    • Store the labeled antibody at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[1] For long-term storage, consider adding a cryoprotectant like glycerol (B35011) to a final concentration of 50% or a stabilizing protein like BSA (if compatible with the downstream application).[5]

Experimental Workflow

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis antibody_prep Antibody Preparation (Buffer Exchange) mix Mix Antibody and Dye (Molar Ratio) antibody_prep->mix dye_prep Dye Preparation (Dissolve in DMSO/DMF) dye_prep->mix incubate Incubate (30-60 min, RT, Dark) mix->incubate quench Quench Reaction (Tris/Glycine) incubate->quench purify Purification (Size-Exclusion Chromatography) quench->purify analyze Analysis (Spectrophotometry for DOL) purify->analyze store Storage (4°C or -20°C, Dark) analyze->store

Caption: Workflow for labeling antibodies with this compound.

References

Application Notes and Protocols for Conjugating Fluorescein-PEG6-bis-NHS Ester to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescein-PEG6-bis-NHS ester is a fluorescent labeling reagent used to covalently attach a fluorescein (B123965) dye to proteins and other biomolecules containing primary amines.[1][2][3] This reagent features a fluorescein fluorophore for detection, a six-unit polyethylene (B3416737) glycol (PEG) spacer to increase hydrophilicity and reduce steric hindrance, and two N-hydroxysuccinimide (NHS) ester functional groups that react with primary amines to form stable amide bonds.[1][3][4] The presence of two NHS esters allows for the potential to crosslink proteins or to increase the labeling density on a single protein. This document provides detailed protocols for the conjugation of this compound to proteins, including reaction conditions, purification methods, and characterization of the final conjugate.

Chemical Reaction

The conjugation chemistry relies on the reaction of the NHS ester with primary amine groups, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the protein.[5][6][7] The reaction proceeds efficiently at a slightly basic pH, where the amine group is deprotonated and acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4][6]

Experimental Protocols

Materials and Reagents
  • Protein of interest

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5 or 50 mM borate (B1201080) buffer, pH 8.5.[6][8] Note: Buffers must be free of primary amines (e.g., Tris, glycine).[6][9][10]

  • Purification/Desalting column (e.g., Sephadex G-25)

  • Dialysis tubing or cassette

  • Spectrophotometer

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization protein_prep Protein Preparation (Buffer Exchange) conjugation Conjugation Reaction (Incubate) protein_prep->conjugation Add Protein Solution reagent_prep Reagent Preparation (Dissolve NHS Ester) reagent_prep->conjugation Add NHS Ester Solution purification Purification (Dialysis or Gel Filtration) conjugation->purification Quench Reaction (Optional) characterization Characterization (Spectrophotometry) purification->characterization Purified Conjugate

Caption: A streamlined workflow for protein conjugation.

Step-by-Step Protocol
  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL.[7][10]

    • If the protein is in an incompatible buffer (e.g., Tris or glycine), perform a buffer exchange into the Conjugation Buffer using dialysis or a desalting column.[6][9]

  • This compound Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[6]

    • Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[10] Vortex briefly to ensure it is fully dissolved. Do not store the reconstituted reagent.[6]

  • Conjugation Reaction:

    • The optimal molar ratio of NHS ester to protein should be determined empirically for each protein. A starting point is to try molar ratios of 10:1, 15:1, and 20:1 (dye:protein).[6][10]

    • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing.[10]

    • Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours, protected from light.[7][10]

  • Reaction Quenching (Optional):

    • The reaction can be quenched by adding a final concentration of 50-100 mM Tris-HCl or glycine, pH 7.4.[10] Incubate for an additional 10-15 minutes at room temperature.[10]

  • Purification of the Conjugate:

    • Remove unreacted this compound and the NHS byproduct by either dialysis against an appropriate buffer (e.g., PBS) or by gel filtration using a desalting column.[6][7][9]

  • Characterization of the Conjugate (Degree of Labeling):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and 494 nm (A494) using a spectrophotometer.

    • Calculate the protein concentration using the following formula: Protein Concentration (M) = [A280 – (A494 × CF)] / ε_protein

      • Where CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.3 for fluorescein).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the degree of labeling (DOL) using the following formula: DOL = A494 / (ε_dye × Protein Concentration (M))

      • Where ε_dye is the molar extinction coefficient of fluorescein at 494 nm (~70,000 M⁻¹cm⁻¹).[6]

  • Storage:

    • Store the labeled protein at 4°C, protected from light.[9] For long-term storage, add a stabilizing agent like bovine serum albumin (BSA) if the protein concentration is low, and consider freezing in aliquots at -20°C.[3][9]

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Reaction pH 8.3 - 8.5Optimal for reaction with primary amines.[8]
Reaction Buffer 0.1 M Sodium Bicarbonate or 50 mM Borate BufferMust be free of primary amines.[6][8]
Protein Concentration 2 - 10 mg/mLHigher concentrations can favor the conjugation reaction over hydrolysis.[6][7][10]
Molar Ratio (Dye:Protein) 10:1 to 20:1This should be optimized for the specific protein.[6][10]
Reaction Time 1 hour at room temperature or 2-4 hours at 4°CProtect from light during incubation.[7][10]
Solvent for NHS Ester Anhydrous DMSO or DMFPrepare fresh immediately before use.[8][10]
Purification Method Dialysis or Gel FiltrationTo remove unreacted dye.[6][7][9]
Storage Conditions 4°C (short-term) or -20°C (long-term)Protect from light.[3][9]

Signaling Pathway and Logical Relationships

reaction_pathway reagents Protein-NH₂ Fluorescein-PEG6-bis-NHS reaction_conditions Reaction Conditions (pH 8.3-8.5, Amine-free buffer) products Protein-NH-CO-PEG6-Fluorescein N-hydroxysuccinimide reaction_conditions->products Stable Amide Bond Formation

Caption: The chemical conjugation of this compound to a protein.

References

Optimizing N-Hydroxysuccinimide Ester Reactions: A Guide to Buffer and pH Selection

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, and other biomolecules with primary amines.[1] This method's simplicity and efficiency have made it a favored technique for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other vital research tools. The success of an NHS ester reaction is critically dependent on the reaction conditions, particularly the choice of buffer and pH. This document provides a detailed guide to understanding and optimizing these parameters for successful and reproducible conjugations.

The core of the NHS ester reaction is the nucleophilic attack of a deprotonated primary amine on the ester, forming a stable amide bond.[2] However, a competing reaction, hydrolysis, where water attacks the ester, can significantly reduce the conjugation efficiency.[1] The pH of the reaction medium is the primary determinant of the rates of both aminolysis and hydrolysis.

The Critical Role of pH

The pH of the reaction buffer is a delicate balancing act. On one hand, a higher pH increases the concentration of deprotonated, nucleophilic primary amines, which is necessary for the reaction to proceed. The pKa of the ε-amino group of lysine (B10760008) is typically around 10.5, meaning that at physiological pH, a significant portion is protonated and non-reactive.[1] Increasing the pH deprotonates these amines, making them available for reaction.

On the other hand, the rate of hydrolysis of the NHS ester also increases with pH.[1][3] This side reaction consumes the NHS ester, reducing the yield of the desired conjugate. Therefore, an optimal pH must be identified that maximizes amine reactivity while minimizing hydrolysis. For most applications, the optimal pH range for NHS ester reactions is between 8.3 and 8.5.[4][5][6]

Choosing the Right Buffer

The choice of buffer is as critical as the pH. The ideal buffer should not contain any primary amines that could compete with the target molecule for reaction with the NHS ester.

Recommended Buffers:

  • Sodium Bicarbonate Buffer (0.1 M, pH 8.3-8.5): This is a widely recommended buffer for NHS ester reactions.[4][5]

  • Sodium Phosphate (B84403) Buffer (0.1 M, pH 7.2-8.5): Phosphate-buffered saline (PBS) at a slightly alkaline pH is also a suitable option.[1][6]

  • Borate Buffer (pH 8.0-9.0): Borate buffers can also be used and have been employed in studies of NHS ester kinetics.[7]

  • HEPES Buffer (pH 7.2-8.5): HEPES is another common non-amine-containing buffer suitable for these reactions.[3]

Buffers to Avoid:

  • Tris (tris(hydroxymethyl)aminomethane): Tris contains a primary amine and will compete with the target molecule, leading to reduced conjugation efficiency.[4][8] However, Tris buffer can be useful for quenching the reaction.[2][8]

  • Glycine (B1666218): Similar to Tris, glycine contains a primary amine and should be avoided in the reaction mixture but can be used as a quenching agent.[2][9]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effect of pH on NHS ester stability and the competition between aminolysis and hydrolysis.

Table 1: Effect of pH on the Half-life of NHS Esters

pHHalf-life of NHS EsterReference(s)
7.04-5 hours (at 0°C)[3]
8.01 hour[10]
8.610 minutes (at 4°C)[3][10]

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

Table 2: Relative Rates of Aminolysis vs. Hydrolysis

ConditionObservationReference(s)
Borate buffer, pH 8.5The heterogeneous aminolysis rate constant (ka) was found to be over 3 orders of magnitude lower than the heterogeneous hydrolysis rate constant (kh).[7][11]
Aqueous buffer systemsThe aminolysis of anisoyl-NHS is first-order in hydroxide (B78521) ion concentration and independent of buffer concentration.
High pHHydrolysis becomes a significant competitive side reaction, leading to a loss of pseudo-first-order reaction kinetics over time.[12]

This table highlights the significant competition from hydrolysis, especially at higher pH values. While aminolysis is the desired reaction, hydrolysis is often kinetically favored.

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with an NHS ester. Optimization may be required for specific proteins and labels.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • NHS ester of the desired label (e.g., fluorescent dye, biotin)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[2]

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5[1][4]

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine[2]

  • Purification column (e.g., gel filtration, desalting column)[4]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[1]

    • Ensure the protein solution is free of any amine-containing substances. If necessary, perform a buffer exchange using a desalting column or dialysis.[9]

  • Prepare the NHS Ester Solution:

    • Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution.[2] The NHS ester should be dissolved at a concentration that allows for easy addition to the protein solution (typically 1-10 mg/mL).

    • Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Use anhydrous solvents and prepare the solution fresh.[2][9]

  • Perform the Labeling Reaction:

    • Add a calculated molar excess of the NHS ester solution to the protein solution while gently vortexing. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[1]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[2][4] If the label is light-sensitive, protect the reaction from light.

  • Quench the Reaction (Optional):

    • To stop the reaction, add a quenching solution to a final concentration of 20-50 mM.[10] This will react with any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purify the Conjugate:

    • Remove unreacted NHS ester and byproducts by gel filtration, dialysis, or another suitable chromatographic method.[4][6]

  • Characterization and Storage:

    • Determine the protein concentration and the degree of labeling (DOL) of the final conjugate using appropriate spectroscopic methods.

    • Store the labeled protein under appropriate conditions, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage.[13][14]

Visualizing the Process

To better understand the chemical processes and workflows, the following diagrams have been generated.

NHS_Ester_Reaction_Mechanism cluster_reactants Reactants cluster_products Products protein Protein-NH2 (Primary Amine) amide_bond Protein-NH-CO-R (Stable Amide Bond) protein->amide_bond Nucleophilic Attack nhs_ester R-CO-O-NHS (NHS Ester) nhs_ester->amide_bond nhs N-Hydroxysuccinimide nhs_ester->nhs Leaving Group

Caption: NHS Ester Reaction Mechanism.

Caption: Aminolysis vs. Hydrolysis.

Experimental_Workflow start Start prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) start->prep_protein prep_nhs 2. Prepare NHS Ester Solution (Anhydrous DMSO/DMF) prep_protein->prep_nhs react 3. Mix and Incubate (Room temp or 4°C) prep_nhs->react quench 4. Quench Reaction (Optional) (Tris or Glycine) react->quench purify 5. Purify Conjugate (Gel Filtration/Dialysis) quench->purify analyze 6. Characterize and Store (DOL, Concentration) purify->analyze end_node End analyze->end_node

Caption: Experimental Workflow Diagram.

References

Application Notes and Protocols for Fluorescein-PEG6-bis-NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Fluorescein-PEG6-bis-NHS ester in bioconjugation, with a specific focus on the precise calculation of molar excess for labeling proteins and other amine-containing biomolecules. The protocols outlined below are designed to ensure efficient and reproducible conjugation for applications in diagnostics, imaging, and drug delivery.

Introduction to this compound

This compound is a bifunctional labeling reagent that incorporates a bright fluorescein (B123965) fluorophore, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and two amine-reactive N-hydroxysuccinimide (NHS) ester groups.[1][2][3] The NHS esters react with primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[4][5] The PEG6 spacer increases the solubility of the conjugate in aqueous solutions and provides spatial separation between the fluorophore and the labeled molecule, which can help to minimize potential steric hindrance or quenching effects.[2][6] The presence of two NHS esters allows for the crosslinking of two different molecules or the labeling of a single molecule at two distinct sites.[2][7]

Calculating Molar Excess for Optimal Labeling

The molar excess of the labeling reagent relative to the target biomolecule is a critical parameter that dictates the degree of labeling (DOL).[4] An insufficient molar excess will result in a low DOL, leading to a weak signal in downstream applications. Conversely, an excessive amount can lead to protein precipitation, loss of biological activity, or fluorescence quenching.[4] The optimal molar excess is empirical and should be determined for each specific application.[4]

Several factors influence the required molar excess:

  • Protein Concentration: Dilute protein solutions generally require a higher molar excess to achieve the same degree of labeling as more concentrated solutions.[4][8]

  • Reactivity of the Protein: The number and accessibility of primary amines on the protein's surface will affect the reaction efficiency.[4]

  • Desired Degree of Labeling (DOL): Different applications necessitate different DOLs. For many antibody-based assays, a DOL of 4-7 is often considered optimal.[4]

Formula for Calculating the Mass of this compound

To determine the precise amount of this compound required for your experiment, use the following formula:

Where:

  • Molar Excess: The desired molar ratio of NHS ester to the protein.

  • Mass of Protein (mg): The mass of the protein you intend to label.

  • MW of Protein (Da): The molecular weight of your protein in Daltons.

  • MW of NHS Ester (Da): The molecular weight of this compound (typically around 938.96 g/mol ).[2]

Recommended Molar Excess Ratios

The following table provides starting recommendations for molar excess based on protein concentration. These values should be optimized for your specific protein and application.

Protein ConcentrationRecommended Starting Molar Excess (NHS Ester : Protein)Rationale
> 5 mg/mL5 - 10 foldHigher protein concentrations promote more efficient labeling.[4]
1 - 5 mg/mL10 - 20 foldA common concentration range for labeling antibodies and other proteins.[4][8]
< 1 mg/mL20 - 50 foldA higher excess is necessary to compensate for the reduced reaction kinetics at lower concentrations.[4]

Note on "bis-NHS" functionality: When using a bis-NHS ester for simple labeling (not crosslinking), the calculation is similar to that of a mono-NHS ester. However, if the goal is to crosslink two different proteins, the molar ratios of all three components (Protein A, Protein B, and the bis-NHS ester) must be carefully considered and optimized. For initial labeling experiments, treating it as a mono-functional reagent for calculation purposes is a reasonable starting point.

Experimental Protocols

Materials and Reagents
  • This compound

  • Protein to be labeled (e.g., antibody, enzyme)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5.[4][9] Crucially, avoid buffers containing primary amines such as Tris or glycine, as they will compete with the labeling reaction. [4][5][8]

  • Solvent for NHS Ester: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[8][9][10] Use high-quality, amine-free DMF.[9]

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification System: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette.[8][9][11]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution in Amine-Free Buffer (pH 8.3-8.5) mix Add NHS Ester Solution to Protein Solution prep_protein->mix Protein prep_nhs Prepare Fresh NHS Ester Solution in Anhydrous DMSO or DMF prep_nhs->mix Labeling Reagent incubate Incubate at Room Temp (1-2 hours) or 4°C (4-12 hours) in the dark mix->incubate quench Optional: Quench Reaction incubate->quench purify Purify Conjugate (Size-Exclusion or Dialysis) quench->purify analyze Characterize Conjugate (Determine DOL) purify->analyze

Caption: Workflow for protein conjugation with this compound.

Detailed Protocol for Protein Labeling
  • Protein Preparation:

    • Ensure your protein is in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[4][9]

    • If your protein is in a buffer containing primary amines (like Tris or glycine), you must perform a buffer exchange using dialysis or a desalting column before proceeding.[8][12]

  • NHS Ester Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5][8]

    • Immediately before use, dissolve the required mass of the NHS ester (calculated in section 2.1) in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[9][10] The NHS ester is susceptible to hydrolysis, so do not prepare aqueous stock solutions for storage.[5][8]

  • Conjugation Reaction:

    • While gently vortexing, add the calculated volume of the NHS ester stock solution to your protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or for 4-12 hours at 4°C, protected from light.[8] The longer incubation at a lower temperature may be preferable for sensitive proteins.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, you can add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[10] Incubate for an additional 15-30 minutes.

  • Purification of the Conjugate:

    • It is crucial to remove any unreacted or hydrolyzed NHS ester, as this can interfere with downstream applications.[11]

    • Purify the labeled protein using size-exclusion chromatography (gel filtration) or extensive dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[8][9]

Determining the Degree of Labeling (DOL)

The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum for fluorescein (approximately 494 nm).

  • Measure the absorbance of the conjugate solution at 280 nm (A280) and ~494 nm (Amax).

  • Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A280 - (Amax x Correction Factor)] / εprotein

      • The Correction Factor (CF) for fluorescein is typically around 0.3.

      • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = Amax / εdye

      • εdye for fluorescein is approximately 70,000 M-1cm-1 at ~494 nm.[5]

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Signaling Pathway and Logical Relationships

The following diagram illustrates the chemical reaction and the factors influencing the outcome of the conjugation.

signaling_pathway cluster_factors Key Reaction Parameters Protein Protein with Primary Amines (-NH2) Conjugate Fluorescein-Labeled Protein (Stable Amide Bond) Protein->Conjugate Reaction at pH 8.3-8.5 NHS_Ester This compound NHS_Ester->Conjugate Hydrolyzed_Ester Hydrolyzed NHS Ester (Inactive) NHS_Ester->Hydrolyzed_Ester Competing Reaction (Increased at high pH and in dilute solutions) Molar_Excess Molar Excess Molar_Excess->Conjugate Controls DOL Concentration Protein Concentration Concentration->Conjugate Affects Efficiency pH Reaction pH pH->Conjugate Optimal ~8.3 pH->Hydrolyzed_Ester Increases Hydrolysis

Caption: The NHS ester reaction pathway and influencing factors.

By carefully controlling the molar excess and other reaction parameters outlined in these notes, researchers can achieve consistent and optimal labeling of their biomolecules with this compound for a wide range of applications.

References

A Step-by-Step Guide to Small Molecule Conjugation: Applications and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Small molecule conjugation is a fundamental technique in chemical biology, diagnostics, and therapeutics, enabling the covalent attachment of small molecules (e.g., drugs, fluorophores, biotin) to larger biomolecules like proteins and antibodies. This guide provides researchers, scientists, and drug development professionals with a detailed overview of common conjugation strategies, step-by-step experimental protocols, and key data considerations. We focus on two of the most prevalent and robust chemistries: N-hydroxysuccinimide (NHS)-ester coupling for primary amines and maleimide (B117702) coupling for thiols. Applications in antibody-drug conjugate (ADC) development and protein biotinylation are discussed to illustrate the practical utility of these methods.

Introduction to Bioconjugation Chemistries

Bioconjugation links molecules for a variety of applications, from tracking cellular processes to creating targeted therapies.[1][2][3] The choice of chemical strategy is critical and depends on the available functional groups on both the small molecule and the target protein.[1][4] Primary amines (found on lysine (B10760008) residues and the N-terminus) and sulfhydryls (from cysteine residues) are the most common targets on proteins due to their nucleophilic nature and accessibility.[1][3][5]

This guide will focus on two foundational methods:

  • Amine-Reactive Chemistry: Utilizes NHS esters to form stable amide bonds with primary amines.[1][6][7][8] This method is widespread due to the abundance of lysine residues on the surface of most proteins.[1][3]

  • Thiol-Reactive Chemistry: Employs maleimide groups that react specifically with sulfhydryl groups on cysteine residues to form stable thioether bonds.[9][10][11][12] This approach offers higher site-specificity, as free cysteines are less common than lysines.[3]

Below is a general workflow for a typical bioconjugation experiment.

G cluster_prep Preparation Phase cluster_react Reaction Phase cluster_purify Purification & Analysis P1 Prepare Protein (Buffer Exchange, Concentration) R1 Initiate Conjugation Reaction (Mix Protein and Small Molecule) P1->R1 P2 Prepare Small Molecule (Dissolve in Organic Solvent) P2->R1 R2 Incubate (Control Time, Temp, pH) R1->R2 PU1 Purify Conjugate (e.g., SEC, Dialysis) R2->PU1 A1 Characterize Conjugate (e.g., MS, HPLC, Spectroscopy) PU1->A1 A2 Assess Functionality (e.g., ELISA, Cell-based Assays) A1->A2

Caption: General experimental workflow for small molecule conjugation.

Application Note: Synthesis of Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) are a powerful class of therapeutics that deliver highly potent cytotoxic drugs directly to cancer cells.[13][14][15] This targeted delivery is achieved by conjugating the drug to a monoclonal antibody that specifically recognizes an antigen on the tumor cell surface.[13][16] The linker, the conjugation chemistry, and the drug-to-antibody ratio (DAR) are critical parameters that influence the efficacy and safety of the ADC.[13][17] Both lysine and cysteine-based conjugations are used, though cysteine-based methods can produce more homogeneous ADCs.[16][17]

G Ab Antibody (mAb) ADC Antibody-Drug Conjugate (ADC) Ab->ADC Conjugation Drug Cytotoxic Drug (Payload) Linker Linker (e.g., SMCC) Drug->Linker Activation Linker->ADC TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Internalization Internalization TumorCell->Internalization 2. Endocytosis Release Drug Release Internalization->Release 3. Lysosomal Trafficking Apoptosis Cell Death (Apoptosis) Release->Apoptosis 4. Payload Action

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

Protocol 1: Amine Conjugation via NHS-Ester Chemistry

This protocol describes the conjugation of a small molecule containing an NHS ester to primary amines (lysine residues) on a target protein.[6][7]

3.1. Materials

  • Target Protein: 1-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5).[7] Avoid buffers like Tris or glycine.[6][7][18]

  • NHS-Ester Reagent: Small molecule activated with N-hydroxysuccinimide.

  • Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[18]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.

  • Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes.[6][7]

3.2. Equipment

  • Reaction tubes

  • Stir plate or rotator

  • Spectrophotometer for protein concentration measurement

  • Chromatography system or dialysis equipment

3.3. Procedure

  • Protein Preparation: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[7] If necessary, perform a buffer exchange using dialysis or a desalting column.

  • NHS-Ester Stock Solution: Immediately before use, dissolve the NHS-ester reagent in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[6][7] Do not store this solution, as NHS esters are moisture-sensitive and hydrolyze quickly.[18]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS-ester stock solution to the protein solution while gently stirring.[7] The final concentration of organic solvent should not exceed 10% of the total reaction volume.[18]

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C.[7] Protect from light if using a fluorescent dye.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.[19] Incubate for an additional 15-30 minutes.[6]

  • Purification: Remove unreacted small molecules and byproducts by passing the reaction mixture over a size-exclusion chromatography column (e.g., G-25) or through extensive dialysis against a suitable storage buffer (e.g., PBS).[6][7]

  • Characterization: Determine the protein concentration (e.g., via A280) and calculate the degree of labeling (DOL) using spectroscopy if the small molecule has a distinct absorbance.

Application Note: Protein Biotinylation for Detection Assays

Biotinylation is the process of attaching biotin (B1667282) to a protein, such as an antibody.[7][19] This technique is widely used in immunoassays like ELISA, Western blotting, and immunohistochemistry.[20] The extremely high affinity between biotin and streptavidin (or avidin) provides a powerful and versatile two-step detection system.[7][19] A biotinylated antibody first binds to the target antigen, and then a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is used for signal amplification and detection.[20]

Protocol 2: Thiol Conjugation via Maleimide Chemistry

This protocol details the conjugation of a maleimide-activated small molecule to free sulfhydryl groups (cysteines) on a target protein.

5.1. Materials

  • Target Protein: 1-10 mg/mL in a degassed, thiol-free buffer (e.g., PBS, HEPES, pH 7.0-7.5).[9][11][12]

  • Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds if necessary. Avoid DTT in the final reaction as it contains a free thiol.

  • Maleimide Reagent: Small molecule activated with a maleimide group.

  • Solvent: Anhydrous DMF or DMSO.[9][11]

  • Purification: Size-exclusion chromatography (SEC) column or dialysis cassettes.[10][12]

5.2. Equipment

  • Reaction tubes

  • Stir plate or rotator

  • Inert gas (Nitrogen or Argon)

  • Spectrophotometer

  • Chromatography system or dialysis equipment

5.3. Procedure

  • Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer at pH 7.0-7.5.[11][12] Buffers should be purged with an inert gas like nitrogen or argon to prevent re-oxidation of thiols.[9][11]

  • Disulfide Reduction (Optional): If the target cysteines are involved in disulfide bonds, they must first be reduced. Add a 50-100x molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[10][11][12] Remove excess TCEP using a desalting column.

  • Maleimide Stock Solution: Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF immediately before use.[9]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution while gently stirring.[9][10] Flush the reaction vial with inert gas, seal it tightly, and protect it from light.[9][11]

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[9][10]

  • Purification: Separate the conjugate from unreacted reagents using a size-exclusion column or dialysis.[12] The purified conjugate can be stored at 4°C for short-term use or at -20°C with 50% glycerol (B35011) for long-term storage.[9][10]

  • Characterization: Determine the protein concentration and degree of labeling.

Data Presentation: Comparing Conjugation Chemistries

The efficiency of a conjugation reaction can be influenced by the choice of chemistry, pH, and molar ratio of the reactants. The following table summarizes key parameters and typical outcomes for the described protocols.

ParameterNHS-Ester (Amine) ChemistryMaleimide (Thiol) Chemistry
Target Residue Primary Amines (Lysine, N-terminus)Sulfhydryls (Cysteine)
Optimal pH 7.2 - 8.5[6][7][21]7.0 - 7.5[9][10][11][12]
Typical Molar Excess 10-20 fold[7]10-20 fold[9][10][12]
Reaction Time 30-60 min (RT) or 2h (4°C)[7]2h (RT) or Overnight (4°C)[9][10]
Site-Specificity Low (many available lysines)High (few available cysteines)
Typical Efficiency Generally high but can lead to heterogeneity58% - 84% (application dependent)[12]
Key Buffers Phosphate, Bicarbonate, Borate[6][7]PBS, HEPES, Tris[9][10][11][12]
Incompatible Reagents Tris, Glycine, other primary amines[6][7][18]DTT, 2-Mercaptoethanol, other thiols

Troubleshooting Common Issues

ProblemPossible CauseRecommended Solution
Low Conjugation Yield Incorrect Buffer: Buffer contains competing nucleophiles (e.g., Tris for NHS esters, DTT for maleimides).Perform buffer exchange into a recommended, non-reactive buffer (e.g., PBS, HEPES).[22]
Low Protein Concentration: Reaction kinetics are slowed at low concentrations.Concentrate the protein to at least 1-2 mg/mL before starting the reaction.[22][23]
Hydrolyzed Reagent: NHS-ester or maleimide reagent has been compromised by moisture.Prepare stock solutions of reagents in anhydrous solvent immediately before use. Store reagents with desiccant.[18][22]
Protein Precipitation High Organic Solvent: The concentration of DMSO/DMF in the final reaction mix is too high.Ensure the final solvent concentration does not exceed 10%.[18]
Inappropriate pH/Buffer: The buffer conditions are causing the protein to become unstable.[24]Confirm the protein is stable at the required reaction pH. Optimize buffer conditions if necessary.
Loss of Protein Activity Modification of Critical Residue: Conjugation has occurred at a residue within the protein's active site or binding interface.[6]Reduce the molar excess of the labeling reagent to lower the degree of labeling.[6][7] If possible, switch to a more site-specific conjugation method (e.g., from amine to thiol chemistry).[25]
High Background Signal Incomplete Purification: Free, unreacted small molecule was not fully removed.Increase the efficiency of the purification step, for example, by using a longer SEC column or performing additional dialysis exchanges.[25]

References

Application Notes and Protocols for Using Fluoresceinated Amine-Reactive Probes in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorescein-PEG6-bis-NHS ester is a fluorescent labeling reagent designed for the covalent attachment of a fluorescein (B123965) fluorophore to biomolecules. This reagent is particularly useful for labeling cell surface proteins for analysis by flow cytometry.[1][2][3][4] The molecule consists of three key components:

  • Fluorescein: A widely used green fluorescent dye with a high quantum yield.[5][6]

  • PEG6 (Polyethylene Glycol, 6 units): A flexible, hydrophilic spacer arm that increases the solubility of the reagent in aqueous buffers and minimizes steric hindrance between the dye and the target protein.[2][3]

  • bis-NHS ester (N-hydroxysuccinimide ester): Two reactive groups that form stable amide bonds with primary amines (e.g., the side chain of lysine (B10760008) residues) on proteins.[2][3][7][8][9]

This amine-reactive nature makes this compound a valuable tool for a variety of applications in flow cytometry, including cell surface protein labeling and cell viability assessment.[10][11][12][13][14]

Principle of Action

The fundamental principle behind the use of amine-reactive dyes like this compound in flow cytometry is their ability to covalently bind to free primary amines on proteins.[7][10][15] In the context of cell labeling, the membrane impermeability of the dye is a crucial feature.

For live cells with intact plasma membranes, the NHS esters will primarily react with the primary amines of proteins exposed on the cell surface. This results in a fluorescently labeled cell surface.[7] In contrast, dead or dying cells have compromised cell membranes, allowing the dye to enter the cell and react with the abundant intracellular proteins.[10][12][13][14] This leads to a significantly higher fluorescence signal in dead cells compared to live cells, enabling their discrimination during flow cytometry analysis.

Data Presentation

Table 1: Spectroscopic Properties of Fluorescein

PropertyWavelength (nm)
Maximum Excitation~498[16]
Maximum Emission~517[16]

Table 2: Example of Labeling Concentration Optimization

Reagent Concentration (µg/mL)Mean Fluorescence Intensity (MFI) of Live CellsPercentage of Positively Stained Live Cells (%)
0 (Unstained Control)1500.5
0.15,00085
125,00098
1028,00099
10027,500 (slight decrease)99

Note: The data presented in this table is hypothetical and for illustrative purposes only. Optimal concentrations must be determined experimentally for each cell type and experimental condition.

Experimental Protocols

Protocol 1: General Cell Surface Protein Labeling

This protocol provides a general procedure for labeling cell surface proteins on a single-cell suspension for flow cytometry analysis.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Cells in single-cell suspension

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • FACS Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)[17]

  • 12x75 mm polystyrene tubes or 96-well round-bottom plates

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[18]

    • Prepare a 1 mg/mL stock solution by dissolving the reagent in anhydrous DMSO or DMF. This stock solution should be prepared fresh and any unused portion discarded.[18]

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension. Ensure cell viability is greater than 90% as determined by a method such as trypan blue exclusion.[19]

    • Wash the cells twice with ice-cold PBS by centrifuging at 300-400 x g for 5 minutes at 4°C and decanting the supernatant.[20]

    • Resuspend the cell pellet in ice-cold PBS to a concentration of 1-10 x 10^6 cells/mL.[17]

  • Cell Labeling:

    • Add the this compound stock solution to the cell suspension to achieve the desired final concentration (a starting range of 1-10 µg/mL is recommended for optimization).

    • Incubate the cells for 15-30 minutes at room temperature or on ice, protected from light.[21] The optimal incubation time may need to be determined experimentally.

  • Washing:

    • Wash the cells twice with an excess volume of FACS Buffer to remove any unbound dye. Centrifuge at 300-400 x g for 5 minutes at 4°C and decant the supernatant after each wash.[17]

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate volume of FACS Buffer for flow cytometry analysis.

    • Analyze the cells on a flow cytometer equipped with a blue laser (e.g., 488 nm) for excitation and an appropriate emission filter for fluorescein (e.g., 530/30 nm bandpass filter).

Protocol 2: Optimization of Labeling Concentration

It is crucial to determine the optimal concentration of this compound for each cell type and application to achieve bright staining with minimal background.

Procedure:

  • Prepare a series of dilutions of the this compound in PBS. A suggested range to test is 0.1, 1, 10, and 100 µg/mL.

  • Prepare a separate tube of cells for each concentration, including an unstained control.

  • Follow the cell labeling and washing steps as described in Protocol 1 for each concentration.

  • Analyze all samples on the flow cytometer using identical settings.

  • Determine the optimal concentration that provides the best separation between the stained and unstained populations with the lowest coefficient of variation (CV).

Visualizations

G cluster_0 Cell Surface Protein cluster_1 Labeling Reagent cluster_2 Labeled Protein Protein Protein with Primary Amine (-NH2) LabeledProtein Fluorescein-Labeled Protein (Stable Amide Bond) Protein->LabeledProtein Covalent Bond Formation Reagent This compound Reagent->LabeledProtein Reacts with Primary Amine

Caption: Covalent labeling of a cell surface protein.

G start Start: Single-Cell Suspension wash1 Wash Cells with PBS start->wash1 prep Prepare 1 mg/mL Reagent Stock in DMSO label Add Reagent and Incubate (15-30 min) prep->label resuspend Resuspend Cells in PBS wash1->resuspend resuspend->label wash2 Wash Cells with FACS Buffer (2x) label->wash2 analyze Resuspend for Flow Cytometry Analysis wash2->analyze end End: Acquire Data analyze->end

Caption: Experimental workflow for cell labeling.

References

Application Notes and Protocols for Fluorescence Microscopy Sample Preparation with Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and standardized protocols for the preparation of biological samples for fluorescence microscopy using labeled antibodies. Adherence to these guidelines is critical for obtaining high-quality, reproducible imaging data essential for research, diagnostics, and therapeutic development.

Introduction to Immunofluorescence

Immunofluorescence (IF) is a powerful technique that utilizes the specificity of antibodies to detect and localize target antigens within cells and tissues.[1][2][3] This method can be performed directly, where the primary antibody is conjugated to a fluorophore, or indirectly, where a fluorophore-conjugated secondary antibody detects an unlabeled primary antibody.[2][4][5] The indirect method is more common as it provides signal amplification, with multiple secondary antibodies binding to a single primary antibody, resulting in a brighter signal.[5][6]

A successful immunofluorescence experiment hinges on meticulous sample preparation to preserve cellular morphology and antigenicity while allowing antibody access to the target epitope.[7] Key steps in this process include cell fixation, permeabilization, blocking of non-specific binding sites, incubation with primary and secondary antibodies, and mounting the sample for imaging.

Key Reagents and Parameters

The choice of reagents and the optimization of incubation times and concentrations are crucial for successful immunofluorescence staining. The following tables summarize common reagents and recommended starting concentrations and conditions.

Table 1: Fixation Reagents
FixativeMechanismAdvantagesDisadvantagesTypical Concentration & Time
Formaldehyde/Paraformaldehyde Cross-linkingGood preservation of cellular morphology.[7][8]Can mask epitopes, potentially requiring antigen retrieval.[7][9] May cause autofluorescence.[10][11]2-4% in PBS for 10-20 minutes at room temperature.[7][8]
Methanol/Acetone (B3395972) Dehydrating/PrecipitatingSimultaneously fixes and permeabilizes.[8][12] Can be better for some epitopes sensitive to cross-linking.[12]Can alter protein conformation and does not preserve morphology as well as cross-linkers.[7][12] Can cause loss of soluble proteins and lipids.[12]Ice-cold for 5-20 minutes at -10°C to 4°C.[7][9]
Table 2: Permeabilization Reagents
ReagentMechanismUse CasesTypical Concentration & Time
Triton X-100/NP-40 Non-ionic detergentPermeabilizes all cellular membranes, including the nuclear membrane.[7][8] Not suitable for membrane-associated antigens as it destroys membranes.[13]0.1-0.5% in PBS for 10-20 minutes at room temperature.[2][8][13]
Saponin (B1150181)/Digitonin (B1670571) Mild non-ionic detergentsSelectively removes cholesterol from the plasma membrane, leaving intracellular membranes largely intact.[8][11] Good for lipid-associated or membrane proteins.[8]100 µM digitonin or 0.5% saponin in PBS.[13]
Table 3: Blocking Solutions
Blocking AgentDescriptionTypical Concentration & Time
Bovine Serum Albumin (BSA) A common protein-based blocking agent.1-5% in PBS for 30-60 minutes at room temperature.[8][13]
Normal Serum Serum from the same species as the secondary antibody is raised in to block non-specific binding of the secondary antibody.[5][9][10]5-10% in PBS for 30-60 minutes at room temperature.[6][8][14]
Non-fat Dry Milk A cost-effective protein-based blocking agent.1-5% in PBS for 30-60 minutes.[3]
Table 4: Antibody Incubation Parameters
StepDilution RangeIncubation TimeIncubation Temperature
Primary Antibody 1:10 to 1:10,000 (must be optimized).[15]1-2 hours or overnight.[3][8]Room temperature or 4°C.[3][8][15]
Secondary Antibody 1:200 to 1:500 (must be optimized).[15]1 hour.[8][15]Room temperature (in the dark).[13][15]

Experimental Protocols

Protocol for Immunofluorescence Staining of Cultured Adherent Cells

This protocol provides a general guideline for the immunofluorescent staining of adherent cells grown on coverslips.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

  • Primary Antibody diluted in Blocking Buffer

  • Fluorophore-conjugated Secondary Antibody diluted in Blocking Buffer

  • Nuclear Stain (e.g., DAPI or Hoechst) (optional)

  • Mounting Medium

  • Microscope slides and coverslips

Procedure:

  • Cell Culture: Grow cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency (approximately 70%).[6]

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Add 4% paraformaldehyde and incubate for 10 minutes at room temperature.[8]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[8]

  • Permeabilization: If the target antigen is intracellular, incubate with 0.1% Triton X-100 in PBS for 15-20 minutes.[8] For membrane proteins, this step may be omitted.[12]

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific antibody binding by incubating with 5% normal goat serum in PBS for 45 minutes at room temperature.[8]

  • Primary Antibody Incubation: Remove the blocking solution and incubate with the primary antibody diluted in blocking buffer for 2 hours at room temperature or overnight at 4°C in a humidified chamber.[8]

  • Washing: Thoroughly wash the cells four times with PBS to remove unbound primary antibody.[8]

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.[8]

  • Washing: Wash the cells thoroughly four times with PBS in the dark.

  • Nuclear Staining (Optional): Incubate with a nuclear stain such as DAPI (1 µg/mL in PBS) for 10 minutes.[8]

  • Final Wash: Wash the cells one final time with PBS.

  • Mounting: Gently remove the coverslip with tweezers, dip it in distilled water to remove salts, and mount it cell-side down on a drop of mounting medium on a microscope slide.[8]

  • Imaging: Allow the mounting medium to cure before imaging on a fluorescence microscope. For long-term storage, seal the edges of the coverslip with nail polish.

Protocol for Immunofluorescence Staining of Frozen Tissue Sections

This protocol is designed for staining cryostat sections of frozen tissue.

Materials:

  • Cryostat

  • Microscope slides (electrostatically charged recommended)[9]

  • Fixation Solution (e.g., cold Acetone or 4% Paraformaldehyde)

  • PBS

  • Permeabilization Buffer (if using PFA fixation)

  • Blocking Buffer

  • Primary and Secondary Antibodies

  • Nuclear Stain (optional)

  • Mounting Medium

Procedure:

  • Sectioning: Cut 5-20 µm thick sections from a frozen tissue block using a cryostat and mount them on charged microscope slides.[6][9]

  • Fixation: Air dry the sections and then fix them. A common method is to immerse the slides in cold acetone for 10 minutes.[9] Alternatively, fix with 4% paraformaldehyde for 15 minutes.

  • Washing: Wash the slides three times with PBS.

  • Permeabilization: If fixed with paraformaldehyde, permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[13]

  • Blocking: Incubate the sections with blocking buffer for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: Apply the diluted primary antibody and incubate overnight at 4°C in a humidified chamber.[6]

  • Washing: Wash the slides three times with PBS for 5 minutes each.[6]

  • Secondary Antibody Incubation: Apply the diluted fluorophore-conjugated secondary antibody and incubate for 1-2 hours at room temperature in the dark.[6]

  • Washing: Wash the slides three times with PBS in the dark.[6]

  • Nuclear Staining (Optional): Counterstain with DAPI or Hoechst if desired.

  • Mounting: Mount a coverslip over the tissue section using an appropriate mounting medium.

  • Imaging: Image the slides or store them flat at 4°C in the dark.[6]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_staining Immunostaining cluster_final Final Steps cell_culture Cell Culture / Tissue Sectioning fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab counterstain Counterstaining (Optional) secondary_ab->counterstain mounting Mounting counterstain->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: General workflow for indirect immunofluorescence.

Signaling Pathway Example: EGFR Activation

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes

Caption: Simplified EGFR signaling pathway.

Logical Relationships in Sample Preparation

Sample_Prep_Logic Target Target Antigen Location Extracellular Extracellular Target->Extracellular Intracellular Intracellular Target->Intracellular Fixation Fixation Method Extracellular->Fixation No No Extracellular->No Intracellular->Fixation Yes Yes Intracellular->Yes Crosslinking Cross-linking (e.g., PFA) Fixation->Crosslinking Precipitating Precipitating (e.g., Methanol) Fixation->Precipitating Permeabilization Permeabilization Required? Crosslinking->Permeabilization Precipitating->Permeabilization Yes->Permeabilization No->Permeabilization

References

Application Notes and Protocols for the Purification of Proteins after Conjugation with Fluorescein-PEG6-bis-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the purification of proteins following their conjugation with Fluorescein-PEG6-bis-NHS ester. N-hydroxysuccinimide (NHS) esters are widely used for labeling proteins by forming stable amide bonds with primary amino groups, such as the N-terminus and the side chains of lysine (B10760008) residues[1][2][3]. The resulting reaction mixture is heterogeneous, containing the desired protein conjugate, unreacted labeling reagent, and reaction byproducts[1]. A robust purification step is critical to remove these impurities, which can interfere with downstream applications. This guide details three common and effective purification methodologies: Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).

Overview of the Conjugation and Purification Workflow

The overall process involves the initial conjugation of the protein with the this compound, followed by a purification step to isolate the labeled protein from unreacted materials. The final step is the characterization of the purified conjugate to determine its concentration and the degree of labeling.

Conjugation_Purification_Workflow cluster_0 Phase 1: Conjugation cluster_1 Phase 2: Purification cluster_2 Phase 3: Analysis Protein Protein Solution (Amine-free buffer, pH 7-9) Reaction Conjugation Reaction (1-2 hours, RT) Protein->Reaction Reagent This compound (in anhydrous DMSO/DMF) Reagent->Reaction Crude Crude Reaction Mixture (Conjugate, Free Dye, Byproducts) Reaction->Crude Purify Purification Method (SEC, Dialysis, or TFF) Crude->Purify Purified Purified Conjugate Purify->Purified Analysis Characterization (Concentration, F/P Ratio) Purified->Analysis

Caption: Overall workflow from protein conjugation to final analysis.

Protein Conjugation Protocol

This protocol outlines the general procedure for labeling a protein with this compound.

Materials:

  • Purified protein (2-10 mg/mL in amine-free buffer)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)[4][5]

  • Conjugation Buffer: 0.1 M sodium bicarbonate or 50mM borate (B1201080) buffer, pH 8.3-8.5[4][6][7]. Phosphate-buffered saline (PBS) at pH 7.2-7.4 can also be used, though the reaction is slower[2]. Avoid buffers containing primary amines like Tris[4][5].

  • Quenching Buffer (Optional): 1 M Tris-HCl or Glycine, pH 7.4[6]

Procedure:

  • Buffer Exchange: If the protein is in a buffer containing primary amines, exchange it into the Conjugation Buffer using dialysis or a desalting column[4][5].

  • Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. The NHS-ester moiety readily hydrolyzes, so do not prepare stock solutions for storage[5].

  • Calculate Reagent Volume: Determine the volume of the NHS ester solution needed. A 15- to 20-fold molar excess of the dye to the protein is typically optimal[4][5]. This ratio can be adjusted to control the degree of labeling.

  • Reaction: Add the calculated volume of the NHS ester solution to the protein solution while gently stirring[6]. Ensure the volume of organic solvent does not exceed 10% of the total reaction volume[5].

  • Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours on ice[4][5].

  • Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature[6].

  • Purification: Proceed immediately to purification to remove unreacted dye and byproducts.

Purification Methodologies

The choice of purification method depends on factors like sample volume, the size difference between the protein and the free label, and the desired final purity.

Method Principle Advantages Disadvantages Best For
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size and shape)[][9].High resolution, good for removing unreacted PEG and native protein[].Can dilute the sample, requires specialized equipment.High-purity applications, separating different PEGylated species[10][11].
Dialysis Passive diffusion of small molecules across a semi-permeable membrane[12][13].Simple, gentle on the protein, handles large volumes.Slow (can take overnight), may not be 100% efficient[12].Removing small molecule impurities like free dye and salts[14][15].
Tangential Flow Filtration (TFF) Size-based separation using pressure and a semi-permeable membrane with cross-flow[16][17].Fast, scalable, can concentrate and perform buffer exchange (diafiltration) simultaneously[16][17][18].Requires specialized equipment, potential for membrane fouling.Large-scale production, processing large volumes efficiently[16][19][20].
Protocol 1: Purification by Size Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their size as they pass through a column packed with a porous resin[]. The larger protein conjugate will elute first, while the smaller, unconjugated Fluorescein-PEG6 molecules are retained in the pores and elute later.

SEC_Workflow start Equilibrate SEC Column with elution buffer (e.g., PBS) load Load Crude Conjugate Mixture onto the column start->load elute Elute with Mobile Phase load->elute separate Separation in Column Larger conjugates elute first, smaller free dye is retained elute->separate collect Collect Fractions separate->collect analyze Analyze Fractions by UV-Vis (A280 for protein, A494 for fluorescein) collect->analyze pool Pool Fractions Containing Purified Conjugate analyze->pool

Caption: Workflow for purification using Size Exclusion Chromatography.

Materials:

  • SEC column (e.g., Sephadex G-25 or Superdex 200, chosen based on protein size)[9][15]

  • Chromatography system (e.g., HPLC or FPLC)

  • Elution buffer (e.g., PBS, pH 7.4)

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of elution buffer at the desired flow rate (e.g., 0.5-1.0 mL/min)[9][10].

  • Sample Loading: Load the crude conjugation reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution and Fractionation: Begin the elution with the mobile phase and collect fractions of a defined volume.

  • Monitoring: Monitor the column eluate using a UV detector at 280 nm (for protein) and ~494 nm (for fluorescein)[21]. The protein conjugate will appear as an early peak that absorbs at both wavelengths, while the free dye will appear as a later peak absorbing only at ~494 nm.

  • Pooling: Combine the fractions corresponding to the purified protein conjugate peak.

  • Concentration: If the sample is too dilute, concentrate it using centrifugal filter units or TFF.

Protocol 2: Purification by Dialysis

Dialysis is a straightforward method for removing small, unwanted molecules from a protein solution[12]. It is particularly effective for removing unconjugated dye and salts from the reaction buffer.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 12-14 kDa for IgG antibodies[22]. The MWCO should be significantly smaller than the protein's molecular weight.

  • Dialysis Buffer (e.g., PBS, pH 7.4)

  • Large beaker (for dialysate)

  • Magnetic stir plate and stir bar

Procedure:

  • Prepare Membrane: Pre-wet the dialysis tubing or cassette according to the manufacturer's instructions[12].

  • Load Sample: Load the crude conjugation mixture into the dialysis device, leaving some headspace, and seal securely[1].

  • First Dialysis: Place the sealed device in a beaker containing the dialysis buffer. The buffer volume should be at least 200-500 times the sample volume[12].

  • Stirring: Gently stir the buffer on a magnetic stir plate. Perform the dialysis at 4°C to maintain protein stability[15][22].

  • Buffer Changes: Allow dialysis to proceed for 2-4 hours, then change the buffer[1][12]. Perform at least three buffer changes. The final buffer exchange can be performed overnight to ensure complete removal of contaminants[1][12]. Each buffer change exponentially reduces the concentration of small molecules[12].

  • Recover Sample: Carefully remove the purified protein conjugate from the dialysis device.

Protocol 3: Purification by Tangential Flow Filtration (TFF)

TFF, or cross-flow filtration, is a rapid and scalable method for separating molecules based on size[16]. The solution is pumped tangentially across the surface of a membrane, which prevents the filter from clogging and allows for efficient processing of large volumes[17][18].

TFF_Workflow cluster_0 TFF System Feed Feed Reservoir (Crude Conjugate Mixture) Pump Pump Feed->Pump Cassette TFF Membrane Cassette (Appropriate MWCO) Pump->Cassette Permeate Permeate (Waste: Free Dye, Salts) Cassette->Permeate Passes through membrane Retentate Retentate (Purified Conjugate) Cassette->Retentate Retained by membrane Retentate->Feed Recirculation

Caption: Workflow for purification and concentration using TFF.

Materials:

  • TFF system (pump, reservoir, pressure gauges)

  • TFF membrane cassette or hollow fiber module with an appropriate MWCO (e.g., 30 kDa for a >60 kDa protein)

  • Diafiltration Buffer (e.g., PBS, pH 7.4)

Procedure:

  • System Setup: Install the TFF membrane and condition the system by flushing it with buffer as recommended by the manufacturer[1].

  • Concentration (Optional): Add the crude conjugation mixture to the feed reservoir. Operate the TFF system to concentrate the sample to a smaller volume. The permeate, containing small molecules, is discarded[1].

  • Diafiltration (Buffer Exchange): Add diafiltration buffer to the feed reservoir at the same rate that permeate is being removed. This "washes" the sample, removing the remaining free dye and original buffer components. A common target is to exchange 5-10 diavolumes (i.e., 5-10 times the sample concentrate volume).

  • Final Concentration: After diafiltration, stop adding buffer and allow the system to concentrate the purified conjugate to the desired final volume.

  • Recovery: Recover the purified, concentrated protein conjugate (the retentate) from the system.

Post-Purification Analysis and Data

After purification, it is essential to determine the protein concentration and the degree of labeling, often expressed as the fluorescein-to-protein (F/P) molar ratio[14][15].

Calculation of Protein Concentration and F/P Ratio

This calculation requires measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and ~494 nm (the absorbance maximum for fluorescein)[21][23].

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 494 nm (A₄₉₄) using a spectrophotometer with a 1 cm pathlength cuvette[14][23]. Dilute the sample if the absorbance values exceed 2.0[14][23].

  • Calculate the concentration of the protein, correcting for the absorbance of fluorescein (B123965) at 280 nm[23].

  • Calculate the concentration of the fluorescein dye.

  • Determine the F/P molar ratio. An optimal F/P ratio for flow cytometry is often between 5 and 6[15].

Table of Parameters for Calculation:

Parameter Symbol Value / Formula Reference
Molar Extinction Coefficient of Proteinε_protVaries by protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)Protein-specific
Molar Extinction Coefficient of Fluoresceinε_dye68,000 M⁻¹cm⁻¹ at 494 nm[23]
Correction Factor (A₂₈₀/A₄₉₄ for dye)CF~0.30[23]
Corrected Protein AbsorbanceA_prot_corrA₂₈₀ - (A₄₉₄ x CF)[23]
Protein Concentration (M)C_protA_prot_corr / ε_prot[23]
Fluorescein Concentration (M)C_dyeA₄₉₄ / ε_dye[15]
F/P Molar Ratio F/P C_dye / C_prot [15]

Note: It is crucial that all non-conjugated dye is removed before these measurements, as its presence will lead to an overestimation of the F/P ratio[14][23].

Troubleshooting

Problem Possible Cause Solution
Low Protein Recovery Protein aggregation or precipitation.Optimize buffer conditions (pH, ionic strength). Perform purification at 4°C.
Protein adsorption to membranes/resin.Use low-protein-binding materials. Include a small amount of non-ionic detergent (e.g., Tween-20) if compatible with the application.
Incomplete Removal of Free Dye Inefficient purification method.For SEC, ensure the column provides adequate resolution. For dialysis, increase the number of buffer changes and dialysis time. For TFF, increase the number of diavolumes[1].
Unexpected F/P Ratio Inaccurate concentration measurement.Ensure the spectrophotometer is blanked correctly. Verify the extinction coefficients used.
Over- or under-labeling during conjugation.Adjust the molar ratio of NHS ester to protein in the conjugation reaction. Optimize reaction time and pH[14].

These detailed protocols and application notes provide a comprehensive guide for researchers to successfully purify and characterize their fluorescein-PEG-protein conjugates, ensuring high quality and reliability for subsequent experiments.

References

Determining the Degree of Labeling (DOL) with Fluorescein: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorescein (B123965) and its derivatives, such as fluorescein isothiocyanate (FITC), are widely used fluorescent labels for proteins, antibodies, and other biomolecules.[1][2][3] The degree of labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring the quality and consistency of fluorescently labeled conjugates.[4][5][6] An optimal DOL is crucial for maximizing fluorescence signal while avoiding potential issues like self-quenching or compromised biological activity of the labeled molecule.[4][5][6] This document provides a detailed protocol for determining the DOL of fluorescein-labeled proteins using absorbance spectroscopy.

Principle

The determination of the DOL is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[7] By measuring the absorbance of the purified labeled protein at two specific wavelengths, it is possible to calculate the concentrations of both the protein and the fluorescein dye, and subsequently, their molar ratio (the DOL).

The absorbance is measured at:

  • 280 nm: At this wavelength, both the protein (due to aromatic amino acids like tryptophan and tyrosine) and the fluorescein dye absorb light.[7][8]

  • ~495 nm: This is the maximum absorbance wavelength (λmax) for fluorescein, where the dye exhibits strong absorbance, and the protein's absorbance is negligible.[1][2][9]

To accurately determine the protein concentration, the contribution of the fluorescein dye to the absorbance at 280 nm must be subtracted. This is achieved by using a correction factor (CF).[4][7]

Key Quantitative Data

A summary of the essential quantitative data required for DOL calculation is presented in the table below.

ParameterValueReference
Molar Extinction Coefficient of Fluorescein (ε_dye_) at ~495 nm80,000 M⁻¹cm⁻¹[10][11][12]
Correction Factor (CF) for Fluorescein at 280 nm (A₂₈₀/A₄₉₅)0.35[10][11]
Molar Extinction Coefficient of a typical IgG (ε_protein_) at 280 nm~210,000 M⁻¹cm⁻¹[4]

Note: The molar extinction coefficient of the specific protein being labeled should be used for the most accurate calculations. If this is unknown, methods such as the Bradford assay can be used to determine the protein concentration.[13][14][15]

Experimental Workflow

The following diagram illustrates the general workflow for determining the degree of labeling of a fluorescein-conjugated protein.

DOL_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation Protein_Labeling Protein Labeling with Fluorescein Purification Purification of Labeled Protein (e.g., Gel Filtration) Protein_Labeling->Purification Remove unreacted dye Abs_Measurement Measure Absorbance at 280 nm and 495 nm Purification->Abs_Measurement Calc_Protein_Conc Calculate Protein Concentration Abs_Measurement->Calc_Protein_Conc Calc_Dye_Conc Calculate Dye Concentration Abs_Measurement->Calc_Dye_Conc Calc_DOL Calculate Degree of Labeling (DOL) Calc_Protein_Conc->Calc_DOL Calc_Dye_Conc->Calc_DOL

Workflow for Determining the Degree of Labeling (DOL).

Experimental Protocol

Materials and Equipment
  • Fluorescein-labeled protein sample (purified)

  • Buffer used for protein storage (e.g., Phosphate Buffered Saline - PBS)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure
  • Sample Preparation:

    • Ensure the fluorescein-labeled protein is free of any unconjugated dye. This is typically achieved through size exclusion chromatography (gel filtration) or dialysis.[1][4]

    • The protein conjugate should be in a buffer that does not interfere with absorbance readings at 280 nm and 495 nm.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

    • Set the spectrophotometer to measure absorbance at 280 nm and 495 nm.

  • Blank Measurement:

    • Fill a quartz cuvette with the same buffer used for the protein sample.

    • Place the cuvette in the spectrophotometer and zero the instrument (set the absorbance to 0) at both 280 nm and 495 nm.

  • Sample Measurement:

    • Carefully transfer the fluorescein-labeled protein solution to a clean quartz cuvette.

    • Place the cuvette in the spectrophotometer and record the absorbance values at 280 nm (A₂₈₀) and 495 nm (A₄₉₅).

    • If the absorbance at 495 nm is too high (typically > 1.5), dilute the sample with a known volume of buffer and repeat the measurement. Remember to account for this dilution factor in the calculations.

Calculations

The degree of labeling is calculated using the following steps:

  • Calculate the molar concentration of fluorescein (Dye):

    [Dye] (M) = A₄₉₅ / (ε_dye_ × path length)

    • A₄₉₅: Absorbance of the labeled protein at 495 nm.

    • ε_dye_: Molar extinction coefficient of fluorescein at 495 nm (80,000 M⁻¹cm⁻¹).[10][11][12]

    • path length: The path length of the cuvette (typically 1 cm).

  • Calculate the corrected absorbance of the protein at 280 nm (A_protein_):

    A_protein_ = A₂₈₀ - (A₄₉₅ × CF)

    • A₂₈₀: Absorbance of the labeled protein at 280 nm.

    • A₄₉₅: Absorbance of the labeled protein at 495 nm.

    • CF: Correction factor for fluorescein's absorbance at 280 nm (0.35).[10][11]

  • Calculate the molar concentration of the protein:

    [Protein] (M) = A_protein_ / (ε_protein_ × path length)

    • A_protein_: Corrected absorbance of the protein at 280 nm.

    • ε_protein_: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[4]

    • path length: The path length of the cuvette (typically 1 cm).

  • Calculate the Degree of Labeling (DOL):

    DOL = [Dye] / [Protein]

Sample Calculation

Measured Values:

  • A₂₈₀ = 1.2

  • A₄₉₅ = 0.8

  • Protein: IgG (ε_protein_ = 210,000 M⁻¹cm⁻¹)

Calculations:

  • [Dye]: 0.8 / (80,000 M⁻¹cm⁻¹ × 1 cm) = 1.0 x 10⁻⁵ M

  • A_protein_: 1.2 - (0.8 × 0.35) = 1.2 - 0.28 = 0.92

  • [Protein]: 0.92 / (210,000 M⁻¹cm⁻¹ × 1 cm) = 4.38 x 10⁻⁶ M

  • DOL: (1.0 x 10⁻⁵ M) / (4.38 x 10⁻⁶ M) ≈ 2.28

The degree of labeling in this example is approximately 2.3.

Troubleshooting and Considerations

  • Incomplete Removal of Free Dye: The presence of unconjugated fluorescein will lead to an overestimation of the DOL. Ensure thorough purification of the labeled protein.

  • Protein Aggregation: Aggregated protein can cause light scattering, leading to inaccurate absorbance readings. Centrifuge the sample before measurement if aggregation is suspected.

  • pH Dependence: The absorbance spectrum of fluorescein is pH-dependent.[9][10][16] For consistent results, perform all measurements in a buffer with a stable pH, preferably between 7.0 and 9.0.

  • Inaccurate Protein Extinction Coefficient: The accuracy of the DOL calculation is highly dependent on the molar extinction coefficient of the protein. Use the specific value for your protein if available. If not, determine the protein concentration using an alternative method like the Bradford assay.[13][14][15]

  • High Degree of Labeling: At very high DOLs, self-quenching of the fluorophore can occur, which is not accounted for in this absorbance-based method.[4][5]

References

Troubleshooting & Optimization

Technical Support Center: Fluorescein-PEG6-bis-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address low labeling efficiency when using Fluorescein-PEG6-bis-NHS ester. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my labeling efficiency with this compound unexpectedly low?

Low labeling efficiency, often observed as a low Degree of Labeling (DOL), can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is crucial for identifying the root cause. Here are the most common culprits and their solutions:

1. Suboptimal Reaction pH:

  • Issue: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range for this reaction is typically 7.2-8.5, with many protocols recommending a more specific range of 8.3-8.5.[1][2][3][4] At a lower pH, the primary amines on the target molecule are protonated and thus less available to react.[1][2][3] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired labeling reaction.[1][2][3][5]

  • Solution:

    • Verify the pH of your reaction buffer using a calibrated pH meter.

    • Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer adjusted to pH 8.3-8.5.[2][3]

2. Presence of Competing Primary Amines:

  • Issue: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions.[1][4] These molecules will compete with your target molecule for the this compound, leading to significantly reduced labeling efficiency.[1][4]

  • Solution:

    • Ensure your reaction buffer is free of primary amines.[1][6] If your protein is in an amine-containing buffer, perform a buffer exchange using dialysis or a desalting column before starting the labeling reaction.[6]

3. Hydrolysis of this compound:

  • Issue: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.[4][6] This can happen due to improper storage or handling, or during the reaction itself, especially in aqueous solutions at higher pH.[5][6] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[5]

  • Solution:

    • Store the this compound desiccated at -20°C and protected from light.[4][7]

    • Allow the vial to warm to room temperature before opening to prevent condensation.[4][6]

    • Prepare the NHS ester stock solution in an anhydrous solvent like DMSO or DMF immediately before use and do not store it in solution for extended periods.[2][4][6][8]

4. Suboptimal Reactant Concentrations:

  • Issue: Low concentrations of your target molecule (e.g., protein) can lead to less efficient labeling because the competing hydrolysis reaction becomes more prominent.[1][5] A protein concentration of at least 2 mg/mL is often recommended.[1]

  • Solution:

    • If possible, increase the concentration of your target molecule.

    • You can also try optimizing the molar ratio of the NHS ester to your target molecule. A 15- to 20-fold molar excess of the labeling reagent is often a good starting point for antibodies.[6]

5. Inaccessible Primary Amines on the Target Molecule:

  • Issue: The primary amines (e.g., lysine (B10760008) residues on a protein) on your target molecule may be sterically hindered or buried within the molecule's three-dimensional structure, making them inaccessible to the this compound.

  • Solution:

    • If you have structural information about your molecule, you can assess the accessibility of the primary amines.

    • Consider gentle denaturation of your protein if its activity is not required post-labeling, though this is not always feasible.

Q2: How can I optimize the reaction time and temperature for my labeling experiment?

The optimal time and temperature can vary depending on the specific reactants and desired DOL.

  • General Guidelines: Reactions are typically performed for 0.5 to 4 hours at room temperature or overnight at 4°C.[1][5]

  • Troubleshooting:

    • If you suspect hydrolysis is a major issue, performing the reaction at 4°C for a longer duration (e.g., overnight) can help minimize it.[1]

    • If the reaction is too slow, a longer incubation at room temperature might be beneficial.[1]

Q3: What should I use to dissolve the this compound?
  • Recommendation: Due to the moisture sensitivity of NHS esters, it is best to first dissolve the reagent in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to your aqueous reaction buffer.[2][8][9] Ensure the DMF is of high quality and does not have a "fishy" odor, which can indicate the presence of dimethylamine (B145610) that can react with the NHS ester.[2]

Quantitative Data Summary

The following table summarizes how different reaction parameters can influence the Degree of Labeling (DOL). These are general guidelines, and optimal conditions should be determined empirically for your specific application.

ParameterConditionExpected Outcome on DOLRationale
pH pH < 7.0LowPrimary amines are protonated and less nucleophilic.[1][2][3]
pH 7.2 - 8.5OptimalBalances amine reactivity and NHS ester stability.[1][5]
pH > 8.5Low to ModerateIncreased rate of NHS ester hydrolysis competes with the labeling reaction.[1][2][3][5]
Temperature 4°CLower (requires longer time)Slower reaction rate but minimizes hydrolysis of the NHS ester.[1]
Room Temperature (20-25°C)Higher (faster reaction)Faster reaction but increased risk of hydrolysis.[1][5]
Buffer Composition Amine-free (e.g., PBS, Bicarbonate)OptimalNo competition for the NHS ester.[2][3]
Amine-containing (e.g., Tris, Glycine)Very LowBuffer components react with and consume the NHS ester.[1][4]
Protein Concentration < 2 mg/mLLowCompeting hydrolysis of the NHS ester is more pronounced.[1][4]
> 2 mg/mLOptimalFavors the bimolecular labeling reaction over hydrolysis.[1][5]

Experimental Protocol: Labeling a Protein with this compound

This protocol provides a general guideline for labeling a protein. The amounts and volumes should be adjusted based on your specific protein and desired DOL.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[1][2] If necessary, perform a buffer exchange.

  • Prepare the NHS Ester Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Calculate the Amount of NHS Ester to Add:

    • Determine the desired molar excess of the NHS ester. A starting point for proteins is often a 10-20 fold molar excess.

    • Calculate the volume of the NHS ester stock solution to add to the protein solution.

  • Labeling Reaction:

    • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Quench the Reaction:

    • Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purify the Labeled Protein:

    • Remove the unreacted label and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low labeling efficiency.

TroubleshootingWorkflow start Start: Low Labeling Efficiency check_buffer Check Reaction Buffer: Amine-free? (e.g., PBS, Bicarbonate) pH 8.3-8.5? start->check_buffer buffer_ok Buffer is Correct check_buffer->buffer_ok Yes buffer_bad Action: Buffer Exchange into amine-free buffer. Adjust pH to 8.3-8.5. check_buffer->buffer_bad No check_reagent Check NHS Ester: Stored properly (-20°C, desiccated)? Freshly prepared stock in anhydrous DMSO/DMF? buffer_ok->check_reagent end Problem Solved buffer_bad->end reagent_ok Reagent Handled Correctly check_reagent->reagent_ok Yes reagent_bad Action: Use fresh vial of NHS ester. Prepare new stock in anhydrous solvent. check_reagent->reagent_bad No check_concentration Check Concentrations: Protein > 2 mg/mL? Optimized molar ratio of NHS ester? reagent_ok->check_concentration reagent_bad->end concentration_ok Concentrations are Sufficient check_concentration->concentration_ok Yes concentration_bad Action: Increase protein concentration. Optimize molar ratio of NHS ester. check_concentration->concentration_bad No check_reaction_conditions Review Reaction Conditions: Time and Temperature (e.g., 1-4h RT or overnight 4°C)? concentration_ok->check_reaction_conditions concentration_bad->end conditions_ok Conditions Seem Appropriate check_reaction_conditions->conditions_ok Yes conditions_bad Action: Optimize incubation time and temperature. Try 4°C overnight to reduce hydrolysis. check_reaction_conditions->conditions_bad No further_investigation Further Investigation: Consider amine accessibility on target molecule. conditions_ok->further_investigation conditions_bad->end

References

How to prevent hydrolysis of NHS ester reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of N-hydroxysuccinimide (NHS) ester reagents to prevent hydrolysis and ensure successful conjugation experiments.

Troubleshooting Guides & FAQs

This section addresses common issues and questions related to the hydrolysis of NHS ester reagents during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is NHS ester hydrolysis and why is it a problem?

A1: NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting the reactive ester into an unreactive carboxylic acid.[1] This is a significant issue because it directly competes with the desired labeling reaction where the NHS ester should react with a primary amine on the target molecule (e.g., a protein).[1][2] Hydrolysis of the NHS ester reduces the concentration of the active reagent, leading to lower conjugation efficiency and inconsistent results.[1][2]

Q2: What are the primary factors that influence the rate of NHS ester hydrolysis?

A2: The rate of NHS ester hydrolysis is primarily influenced by three main factors:

  • pH: The hydrolysis rate increases significantly with higher pH.[1][3] While the reaction with primary amines is also pH-dependent and favored at alkaline pH, a delicate balance must be struck to maximize labeling efficiency without excessive hydrolysis.[2][4]

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[1][2]

  • Moisture: NHS esters are highly sensitive to moisture.[5] Exposure to water, either directly in solution or from atmospheric humidity, will lead to rapid hydrolysis.[6][7]

Q3: What is the optimal pH for performing an NHS ester reaction to minimize hydrolysis?

A3: The optimal pH for an NHS ester reaction is a compromise between maximizing the availability of reactive (deprotonated) primary amines and minimizing the rate of ester hydrolysis.[4] For most applications, a pH range of 7.2 to 8.5 is recommended.[2][3] A pH of 8.3-8.5 is often considered optimal for many protein labeling protocols.[8][9]

Q4: Can I use common laboratory buffers like Tris or glycine (B1666218) for my NHS ester reaction?

A4: No, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[2][5] These buffers will compete with your target molecule for reaction with the NHS ester, significantly reducing your labeling efficiency.[2][10] Suitable amine-free buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[3]

Q5: My NHS ester reagent is not soluble in my aqueous reaction buffer. What should I do?

A5: Many NHS esters, particularly non-sulfonated forms, have poor water solubility.[11] In these cases, the reagent should first be dissolved in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][11] The final concentration of the organic solvent in the reaction mixture should be kept low (typically below 10%) to avoid denaturation of proteins.[12] It is critical to use anhydrous (dry) grade solvents, as any water content will cause hydrolysis of the NHS ester.[6] Degraded DMF can also contain amine impurities that will react with the NHS ester.[13]

Troubleshooting Common Issues

Issue: Low Labeling Efficiency

  • Potential Cause 1: Hydrolyzed NHS Ester Reagent. The reagent may have been compromised by improper storage or handling, leading to moisture contamination.

    • Solution: Always store NHS ester reagents desiccated at the recommended temperature (typically -20°C).[2] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[5][6] For frequent use, it is best to aliquot the reagent into smaller, single-use amounts.[6] Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before adding it to the reaction mixture; do not store NHS esters in aqueous solutions.[2][5]

  • Potential Cause 2: Incorrect Reaction pH. The pH of your reaction buffer may be too low, resulting in protonated and unreactive primary amines on your target molecule.[2]

    • Solution: Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range of 7.2-8.5.[2] For many applications, a pH of 8.3-8.5 is ideal.[8]

  • Potential Cause 3: Competing Nucleophiles in the Buffer. Your buffer may contain primary amines (e.g., Tris, glycine) that are reacting with the NHS ester.

    • Solution: Switch to a non-amine-containing buffer such as phosphate (B84403), bicarbonate, or borate buffer.[3]

Issue: Inconsistent Results Between Experiments

  • Potential Cause: Variable Reagent Activity. The NHS ester may be hydrolyzing to different extents in each experiment due to slight variations in handling or timing.

    • Solution: Standardize your protocol. Prepare fresh solutions of the NHS ester for each experiment.[5] Be precise with incubation times and temperatures. Always allow the reagent to come to room temperature before opening and minimize its exposure to the atmosphere.

Issue: Protein Precipitation After Labeling

  • Potential Cause: Over-labeling or Use of a Hydrophobic Label. The addition of too many label molecules can alter the protein's solubility.[2]

    • Solution: Reduce the molar excess of the NHS ester in the reaction to decrease the degree of labeling.[2] Alternatively, consider using a more hydrophilic (e.g., sulfo-NHS) version of your labeling reagent.[2]

Quantitative Data Summary

The stability of NHS esters is highly dependent on pH and temperature. The half-life of the ester decreases significantly as the pH increases.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours[3][4][14]
8.0Room Temperature~3.5 hours[4]
8.5Room Temperature~3 hours[4]
8.6410 minutes[3][4][14]
9.0Room Temperature~2 hours[4]

Experimental Protocols

General Protocol for Labeling a Protein with an NHS Ester

This protocol provides a general guideline for conjugating an NHS ester to a protein. Optimization may be required for specific applications.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS ester reagent

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5[4][8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[4]

  • Desalting column or dialysis equipment for purification[4][8]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[8][9]

  • Prepare the NHS Ester Solution:

    • Allow the vial of NHS ester reagent to warm to room temperature before opening.

    • Immediately before use, dissolve the NHS ester in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[8][9] Do not store the reconstituted reagent.[5]

  • Perform the Conjugation Reaction:

    • Add a calculated molar excess of the dissolved NHS ester to the protein solution. A 5- to 20-fold molar excess is a common starting point.[4]

    • Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.[4][8] Lower temperatures can help minimize hydrolysis but may require longer incubation times.[2]

  • Quench the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[15] This will consume any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purify the Conjugate:

    • Remove excess, unreacted label and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate buffer.[8][9]

Visualizations

Chemical Pathways

cluster_0 NHS Ester Reaction Pathways NHS_Ester R-C(O)O-NHS (NHS Ester) Conjugate R-C(O)NH-Protein (Stable Amide Bond) NHS_Ester->Conjugate Aminolysis (Desired Reaction) Hydrolyzed_Ester R-COOH (Inactive Carboxylic Acid) NHS_Ester->Hydrolyzed_Ester Hydrolysis (Competing Reaction) Primary_Amine Protein-NH2 (Primary Amine) Primary_Amine->Conjugate Water H2O (Water) Water->Hydrolyzed_Ester NHS_Leaving_Group N-Hydroxysuccinimide

Caption: Competing reactions of an NHS ester with a primary amine and water.

Troubleshooting Workflow

cluster_1 Troubleshooting Low Labeling Efficiency Start Low Labeling Efficiency Observed Check_Reagent Is the NHS ester reagent fresh and properly stored? Start->Check_Reagent Check_pH Is the reaction buffer pH between 7.2 and 8.5? Check_Reagent->Check_pH Yes Use_New_Reagent Use fresh, properly handled reagent. Aliquot for future use. Check_Reagent->Use_New_Reagent No Check_Buffer Is the buffer free of primary amines (e.g., Tris)? Check_pH->Check_Buffer Yes Adjust_pH Adjust buffer pH to 8.3-8.5. Check_pH->Adjust_pH No Change_Buffer Switch to a non-amine buffer (e.g., PBS, Bicarbonate). Check_Buffer->Change_Buffer No Optimize_Conditions Further optimize concentrations and incubation time. Check_Buffer->Optimize_Conditions Yes Use_New_Reagent->Check_pH Adjust_pH->Check_Buffer Change_Buffer->Optimize_Conditions

Caption: A logical workflow for troubleshooting low NHS ester labeling efficiency.

References

Technical Support Center: Post-Reaction Purification of Fluorescein-PEG6-bis-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unconjugated Fluorescein-PEG6-bis-NHS ester following a labeling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final conjugate solution has high background fluorescence. How can I remove the unconjugated this compound?

High background fluorescence is a common issue resulting from residual, unreacted fluorescent dye. To remove the unconjugated this compound, several purification methods can be employed based on the size difference between your labeled protein/antibody and the small molecule dye. The most common and effective methods are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).

Troubleshooting Steps:

  • Verify Reaction Quenching: Before purification, ensure the labeling reaction was properly quenched to stop any further reaction of the NHS ester.[1] This is typically done by adding a primary amine-containing buffer like Tris or glycine.[1]

  • Choose the Right Purification Method: The choice of purification method depends on factors like sample volume, desired purity, and processing time. See the comparison table below for guidance.

  • Optimize Purification Protocol: Each method has key parameters that can be optimized for better separation. Refer to the detailed experimental protocols in this guide.

Q2: I'm losing a significant amount of my protein during the purification process. What can I do to improve recovery?

Low protein recovery is a critical concern that can be addressed by carefully selecting and optimizing your purification strategy.

Troubleshooting Steps:

  • Method-Specific Optimization:

    • Size Exclusion Chromatography (SEC): Ensure the column is properly packed and equilibrated.[2] Using a column with the appropriate fractionation range for your protein is crucial.[3] Low flow rates can sometimes improve recovery for sensitive proteins.[4]

    • Dialysis: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein to prevent its loss (a rule of thumb is an MWCO at least 2-3 times smaller than the protein's molecular weight).[5] Protein precipitation during dialysis can also lead to loss; this may be caused by rapid changes in buffer composition.[6] Consider a gradual buffer exchange.

    • Tangential Flow Filtration (TFF): Optimize the transmembrane pressure (TMP) and cross-flow rate to minimize protein aggregation and membrane fouling, which are common causes of protein loss.[7] The choice of membrane MWCO is also critical for retaining your protein.[1]

  • Minimize Non-Specific Adsorption: Proteins can adhere to plasticware and chromatography media. Using low-protein-binding tubes and membranes can help mitigate this.

  • Prevent Aggregation: If your protein is prone to aggregation, consider adding stabilizing agents to your buffers.

Q3: After purification, I still see evidence of unconjugated dye. Why is my purification incomplete and how can I improve it?

Incomplete removal of unconjugated dye can be due to several factors related to the chosen purification method and its execution.

Troubleshooting Steps:

  • Size Exclusion Chromatography (SEC): Inadequate separation can occur if the column resolution is insufficient. Using a longer column or a resin with a smaller particle size can improve resolution.[8] Ensure the sample volume is not too large for the column, as overloading can lead to poor separation.

  • Dialysis: The efficiency of dialysis depends on the concentration gradient.[9] Ensure a sufficiently large volume of dialysis buffer (dialysate) is used and that it is changed frequently to maintain a steep gradient.[9] Agitation of the dialysate is also important.[9] Keep in mind that some small molecules may not be efficiently removed by dialysis if they are sparingly soluble in the dialysis buffer.[10]

  • Tangential Flow Filtration (TFF): For efficient removal of small molecules (diafiltration), a sufficient number of diavolumes (buffer exchanges) must be performed. Typically, 5-7 diavolumes are needed to reduce the concentration of small molecules by >99%.

Comparison of Purification Methods

The following table summarizes the key performance indicators for the most common methods used to remove unconjugated this compound. The data presented is illustrative and can vary based on the specific protein, starting material purity, and experimental conditions.

Purification MethodTypical Protein RecoveryUnconjugated Dye Removal EfficiencyProcessing TimeScalabilityKey AdvantagesKey Disadvantages
Size Exclusion Chromatography (SEC) > 90%> 99%30-60 minutesLow to MediumHigh resolution and puritySample dilution, potential for column clogging
Dialysis > 95%~95-99%12-48 hoursHighSimple, gentle on proteinsTime-consuming, requires large buffer volumes
Tangential Flow Filtration (TFF) > 98%> 99%1-4 hoursHighFast, scalable, can concentrate the sampleRequires specialized equipment, potential for membrane fouling

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)

This protocol is designed for the purification of a protein conjugate (e.g., an antibody, ~150 kDa) from the much smaller unconjugated this compound (~1 kDa).

Materials:

  • SEC column (e.g., Sephadex G-25 or equivalent)

  • Equilibration/Elution Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Fraction collector

  • UV-Vis Spectrophotometer

Procedure:

  • Column Preparation:

    • Equilibrate the SEC column with at least 2-3 column volumes of Equilibration/Elution Buffer at the recommended flow rate.

    • Establish a stable baseline on the UV detector.

  • Sample Loading:

    • Load the quenched reaction mixture onto the column. The sample volume should not exceed 5% of the total column volume for optimal resolution.

  • Elution and Fraction Collection:

    • Begin elution with the Equilibration/Elution Buffer at a constant flow rate.

    • Collect fractions. The protein conjugate, being larger, will elute first in the void volume, while the smaller unconjugated dye will be retained by the resin and elute later.

  • Analysis:

    • Monitor the elution profile at 280 nm (for protein) and 494 nm (for fluorescein).

    • Pool the fractions containing the purified conjugate (the first peak that absorbs at both 280 nm and 494 nm).

    • Analyze the purity of the pooled fractions by SDS-PAGE and spectrophotometry.

Protocol 2: Dialysis

This method relies on the passive diffusion of the small unconjugated dye across a semi-permeable membrane while retaining the larger protein conjugate.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for an antibody)

  • Dialysis Buffer (e.g., PBS, pH 7.4)

  • Large beaker or container

  • Stir plate and stir bar

Procedure:

  • Membrane Preparation:

    • Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or buffer).

  • Sample Loading:

    • Load the quenched reaction mixture into the dialysis tubing/cassette, ensuring to leave some headspace to allow for potential volume changes.

    • Securely close the tubing/cassette.

  • Dialysis:

    • Place the sealed dialysis device in a beaker containing a large volume of cold (4°C) Dialysis Buffer (at least 200 times the sample volume).

    • Place the beaker on a stir plate and stir gently.

    • Allow dialysis to proceed for 2-4 hours.

  • Buffer Exchange:

    • Change the Dialysis Buffer. Repeat this step at least 3-4 times over 24-48 hours to ensure complete removal of the unconjugated dye.

  • Sample Recovery:

    • Carefully remove the dialysis device from the buffer and recover the purified conjugate.

Protocol 3: Tangential Flow Filtration (TFF) / Diafiltration

TFF is a rapid and efficient method for buffer exchange and removal of small molecules, making it ideal for larger sample volumes.

Materials:

  • TFF system with a pump and reservoir

  • TFF cassette (ultrafiltration membrane) with an appropriate MWCO (e.g., 30 kDa for an antibody)

  • Diafiltration Buffer (e.g., PBS, pH 7.4)

Procedure:

  • System Preparation:

    • Install the TFF cassette and flush the system with water and then with Diafiltration Buffer according to the manufacturer's instructions.

  • Sample Loading:

    • Load the quenched reaction mixture into the sample reservoir.

  • Concentration (Optional):

    • If desired, concentrate the sample to a smaller volume by running the TFF system in concentration mode.

  • Diafiltration (Buffer Exchange):

    • Switch the system to diafiltration mode. Add Diafiltration Buffer to the reservoir at the same rate as the permeate is being removed to maintain a constant volume.

    • Perform 5-7 diavolumes of buffer exchange. For example, if your sample volume is 100 mL, you would pass 500-700 mL of Diafiltration Buffer through the system.

  • Sample Recovery:

    • Once diafiltration is complete, concentrate the sample to the desired final volume.

    • Recover the purified and concentrated conjugate from the system.

Visualizations

experimental_workflow start Start: Quenched Reaction Mixture purification Purification Method start->purification sec Size Exclusion Chromatography purification->sec Fast, High Purity dialysis Dialysis purification->dialysis Simple, Gentle tff Tangential Flow Filtration purification->tff Scalable, Fast analysis Analysis (Spectrophotometry, SDS-PAGE) sec->analysis dialysis->analysis tff->analysis end End: Purified Conjugate analysis->end

Caption: Experimental workflow for purification of fluorescently labeled conjugates.

nhs_ester_reaction cluster_reactants Reactants cluster_products Products Protein_NH2 Protein-NH2 (Primary Amine) Conjugate Fluorescein-PEG-Protein (Stable Amide Bond) Protein_NH2->Conjugate Fluorescein_NHS This compound Fluorescein_NHS->Conjugate NHS N-hydroxysuccinimide (Byproduct) Fluorescein_NHS->NHS

Caption: Amine-reactive NHS ester conjugation chemistry.

troubleshooting_tree issue Issue: Low Purity or Yield cause1 Incomplete Dye Removal? issue->cause1 cause2 Low Protein Recovery? issue->cause2 solution1a Increase Dialysis Time/ Buffer Changes cause1->solution1a Yes (Dialysis) solution1b Optimize SEC Resolution (longer column, smaller particles) cause1->solution1b Yes (SEC) solution1c Increase TFF Diavolumes cause1->solution1c Yes (TFF) solution2a Check Dialysis MWCO cause2->solution2a Yes (Dialysis) solution2b Optimize SEC Flow Rate cause2->solution2b Yes (SEC) solution2c Adjust TFF TMP/ Cross-flow cause2->solution2c Yes (TFF) solution2d Use Low-Binding Consumables cause2->solution2d General

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Optimizing NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to help you optimize your reaction conditions and achieve successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an NHS ester conjugation reaction?

The optimal pH for NHS ester conjugation is between 7.2 and 8.5.[1][2] The reaction of NHS esters with primary amines is highly pH-dependent. At a pH below 7, the amine groups are protonated, rendering them non-reactive.[3][4][5][6] Conversely, at a pH above 8.5, the hydrolysis of the NHS ester increases significantly, which competes with the conjugation reaction and can lower the yield.[1][3][7] For many proteins and peptides, a pH of 8.3-8.5 is recommended as the sweet spot for efficient labeling.[3][4][6]

Q2: What is the recommended reaction time and temperature for NHS ester conjugation?

Reaction times for NHS ester conjugations typically range from 30 minutes to 4 hours at room temperature, or overnight at 4°C.[1][8] The ideal time depends on several factors, including the reactivity of the specific NHS ester, the concentration of the reactants, and the pH of the buffer.[9] Shorter incubation times at room temperature (e.g., 30-60 minutes) are often sufficient.[8] For more sensitive molecules or to minimize hydrolysis, performing the reaction on ice for 2 hours or overnight at 4°C is a common alternative.[3][8]

Q3: Which buffers should I use for my NHS ester conjugation?

It is crucial to use an amine-free buffer, as buffers containing primary amines (e.g., Tris or glycine) will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency.[2][8][10] Recommended buffers include:

  • Phosphate-Buffered Saline (PBS): Typically at a pH of 7.2-7.4. While the reaction is slower at this pH, hydrolysis is also reduced.[9]

  • Sodium Bicarbonate Buffer: 0.1 M, pH 8.3-8.5. This is a commonly recommended buffer for optimal reaction rates.[3][4][6]

  • Sodium Phosphate (B84403) Buffer: 0.1 M, pH 7.2-8.5.[1][11]

  • Borate Buffer: pH 8.0-8.5.[1]

  • HEPES Buffer: pH 7.2-8.0.[1]

Q4: How do I dissolve my NHS ester?

Many NHS esters have poor solubility in aqueous solutions. Therefore, they should first be dissolved in an anhydrous (water-free) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[3][8][12] It is critical to use high-quality, amine-free DMF, as degraded DMF can contain dimethylamine, which will react with the NHS ester.[3] The NHS ester solution in the organic solvent should be prepared immediately before use to minimize hydrolysis.[8]

Q5: How can I stop the conjugation reaction?

To quench the reaction, you can add a buffer containing primary amines, such as Tris-HCl or glycine (B1666218).[1] These will react with any remaining NHS esters, preventing further conjugation to your target molecule.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Yield Incorrect pH: The reaction pH is too low (amines are protonated) or too high (NHS ester hydrolysis).[2][3]Verify the buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[2]
Presence of Amine-Containing Buffers: Buffers like Tris or glycine are competing with the target molecule.[2][10]Perform a buffer exchange into an amine-free buffer such as PBS, sodium bicarbonate, or sodium phosphate.[8]
NHS Ester Hydrolysis: The NHS ester has degraded due to moisture or prolonged exposure to aqueous buffer.[8][12]Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use. Avoid preparing stock solutions in aqueous buffers.[8]
Low Reactant Concentration: Dilute solutions can lead to slower reaction rates and favor hydrolysis.[1]Increase the concentration of your protein or target molecule (1-10 mg/mL is often recommended).[3] You can also increase the molar excess of the NHS ester.[2]
Inaccessible Amine Groups: The primary amines on the target molecule may be sterically hindered.[2]Consider using a linker with a longer spacer arm to improve accessibility.
Protein Precipitation After Labeling Over-labeling: The addition of too many hydrophobic dye molecules can alter the protein's solubility.[2]Reduce the molar excess of the NHS ester in the reaction to decrease the degree of labeling.
Solvent-Induced Precipitation: The organic solvent used to dissolve the NHS ester is causing the protein to precipitate.Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[8]
Inconsistent Results Variable Reagent Quality: The NHS ester may have degraded over time due to improper storage.Store NHS esters at -20°C with a desiccant.[8] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[8]
pH Drift During Reaction: Hydrolysis of the NHS ester can lead to a decrease in the pH of the reaction mixture, especially in large-scale reactions.[3]Use a more concentrated buffer or monitor and adjust the pH during the reaction.[3]

Data Presentation

Table 1: Effect of pH and Temperature on NHS Ester Half-Life

This table illustrates the stability of NHS esters under various conditions. The half-life is the time it takes for half of the NHS ester to hydrolyze.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[1][7]
8.0Room Temperature125-210 minutes[13][14]
8.5Room Temperature130-180 minutes[13][14]
8.6410 minutes[1][7]
9.0Room Temperature110-125 minutes[13][14]

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Table 2: Recommended Reaction Conditions for NHS Ester Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal for balancing amine reactivity and NHS ester stability.[1][2]
Temperature 4°C or Room TemperatureRoom temperature for faster reactions; 4°C to minimize hydrolysis and for sensitive molecules.[1][8]
Reaction Time 30 minutes - 4 hours (RT) or Overnight (4°C)Adjust based on reactants and desired degree of labeling.[1][8]
Molar Excess of NHS Ester 5- to 20-foldThis is a starting point and should be optimized for your specific application.[11]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.[3]

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general guideline for the conjugation of a protein with an NHS ester-functionalized molecule.

Materials:

  • Protein of interest

  • NHS ester of the labeling reagent

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5.[11]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[11]

  • Purification column (e.g., size-exclusion chromatography).[15]

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[11] If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[8][11]

  • Initiate the Reaction: Add the calculated amount of the dissolved NHS ester to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[11]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[11] Protect from light if using a fluorescent dye.

  • Quench the Reaction (Optional): Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature to stop the reaction.[16]

  • Purify the Conjugate: Remove unreacted NHS ester and byproducts by size-exclusion chromatography or dialysis.[3][8]

Visualizations

NHS_Ester_Reaction_Mechanism Reactants Primary Amine (e.g., Protein-NH2) + NHS Ester Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Hydrolysis NHS Ester Hydrolysis (Side Reaction) Reactants->Hydrolysis Reaction with Water Products Stable Amide Bond (Protein-NH-CO-R) + N-Hydroxysuccinimide Intermediate->Products NHS Release Water H2O Water->Hydrolysis

Caption: Chemical reaction mechanism of an NHS ester with a primary amine.

Troubleshooting_Workflow Start Low Conjugation Efficiency Check_pH Is pH between 7.2 and 8.5? Start->Check_pH Check_Buffer Is the buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_NHS Was the NHS ester freshly prepared in anhydrous solvent? Check_Buffer->Check_NHS Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_Concentration Are reactant concentrations adequate? Check_NHS->Check_Concentration Yes Prepare_Fresh_NHS Prepare fresh NHS ester solution Check_NHS->Prepare_Fresh_NHS No Increase_Concentration Increase protein and/or NHS ester concentration Check_Concentration->Increase_Concentration No Success Successful Conjugation Check_Concentration->Success Yes Adjust_pH->Check_Buffer Buffer_Exchange->Check_NHS Prepare_Fresh_NHS->Check_Concentration Increase_Concentration->Success

Caption: A logical workflow for troubleshooting low NHS ester conjugation efficiency.

References

Buffers that interfere with Fluorescein-PEG6-bis-NHS ester labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fluorescein-PEG6-bis-NHS ester labeling. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals successfully perform their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound and how does it work?

This compound is a labeling reagent used to attach a fluorescein (B123965) dye to proteins or other molecules containing primary amines.[1][2] The reagent consists of three key components:

  • Fluorescein: A widely used fluorescent dye that emits green light when excited.[1]

  • PEG6: A six-unit polyethylene (B3416737) glycol spacer. This hydrophilic spacer increases the solubility of the labeled molecule in aqueous solutions.[2]

  • bis-NHS ester: Two N-hydroxysuccinimide ester functional groups. These are reactive groups that specifically and efficiently react with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form stable, covalent amide bonds.[3][4][5]

The reaction is a nucleophilic acyl substitution where the primary amine on the target molecule attacks the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[5]

Q2: Which buffers are known to interfere with NHS ester labeling reactions?

The most significant interference comes from buffers that contain primary amines.[4][6][7] These buffers compete with the primary amines on your target molecule for the NHS ester, which can drastically reduce labeling efficiency.[4][6]

Q3: Why is Tris buffer not recommended for NHS ester labeling?

Tris (tris(hydroxymethyl)aminomethane) contains a primary amine group.[4][6] This primary amine will react with the NHS ester, effectively quenching the labeling reagent and preventing it from reacting with your protein of interest.[4][6] While some sources suggest that the amine in Tris is hindered and has a low affinity for NHS esters, it is widely recommended to avoid it to ensure high labeling efficiency.[8][9] Some protocols do, however, suggest using Tris to intentionally quench the reaction after the desired labeling time has passed.[4]

Q4: What are the recommended buffers for a successful NHS ester labeling reaction?

Amine-free buffers are essential for efficient NHS ester labeling. The optimal pH for the reaction is typically between 7.2 and 8.5.[4][6] At a lower pH, the primary amines on the protein are protonated and less reactive, while at a higher pH, the hydrolysis of the NHS ester increases, reducing its availability to react with the protein.[4][6]

Recommended buffers include:

  • Phosphate-Buffered Saline (PBS): A commonly used buffer, typically at a pH of 7.2-7.4.[6][10]

  • Sodium Bicarbonate/Carbonate Buffer: Often used at a concentration of 0.1 M with a pH of 8.3-8.5.[3][8][10]

  • Borate Buffer: A good choice for maintaining a stable pH in the optimal range (e.g., 50 mM, pH 8.5).[10][11]

  • HEPES Buffer: Can be used in the pH range of 7.2-8.5.[4][10]

Q5: Are there other substances, besides buffers, that can interfere with the labeling reaction?

Yes, other nucleophilic substances can compete with the target amines and reduce labeling efficiency. These include:

  • Glycine: Often used as a stabilizer or quenching agent, it contains a primary amine and should be avoided in the reaction buffer.[4][6]

  • Ammonium (B1175870) salts: Can introduce ammonia, which has a primary amine.[10]

  • Sodium Azide: While low concentrations (<0.02%) may not significantly interfere, higher concentrations of this common preservative can be problematic.[4]

  • Impure Solvents: If dissolving the NHS ester in an organic solvent like DMF (dimethylformamide), ensure it is high-quality and amine-free. Degraded DMF can contain dimethylamine, which will react with the NHS ester.[8][9]

Troubleshooting Guide

Problem: Low or no labeling efficiency.

This is the most common issue encountered during NHS ester labeling. The following troubleshooting workflow can help identify the potential cause.[6][12]

Buffer and Reagent Compatibility
Interfering SubstancesRecommended Alternatives
Tris Buffer PBS, Sodium Bicarbonate, Borate, HEPES[4][6][10]
Glycine Remove via dialysis or buffer exchange before labeling.[6]
Ammonium Salts Use buffers free of ammonium ions.[10]
High concentrations of Sodium Azide (>0.02%) Remove via buffer exchange or use a different preservative.[4]
Impure DMF or DMSO Use fresh, high-quality, anhydrous solvents.[8][9]
Reaction Condition Optimization
ParameterRecommendationRationale
pH Maintain between 7.2 and 8.5 (optimal is often 8.3-8.5).[6][13]Below this range, protein amines are protonated and less reactive. Above this range, NHS ester hydrolysis is rapid.[4][6]
Temperature Room temperature (1-4 hours) or 4°C (overnight).[6][8]Lower temperatures can minimize hydrolysis of the NHS ester but may require longer incubation.[6]
Concentration Protein concentration should ideally be 1-10 mg/mL.[8]Higher concentrations favor the reaction between the protein and the NHS ester over hydrolysis.[11]
Molar Excess of Dye A 8x to 20x molar excess of NHS ester to protein is a good starting point.[8][11]This may need to be optimized for your specific protein and desired degree of labeling.[8]

Visualization of Troubleshooting Logic

G start Low Labeling Efficiency buffer_check Check Buffer Composition start->buffer_check amine_present Amine Buffer Present? (e.g., Tris, Glycine) buffer_check->amine_present solution1 Solution: Buffer exchange to PBS, Bicarbonate, or Borate amine_present->solution1 Yes ph_check Check Reaction pH amine_present->ph_check No solution1->ph_check ph_range Is pH between 7.2 - 8.5? ph_check->ph_range solution2 Solution: Adjust pH to 8.3 with an amine-free base/acid ph_range->solution2 No reagent_check Check NHS Ester Reagent ph_range->reagent_check Yes solution2->reagent_check reagent_storage Properly Stored? (Dry, -20°C) reagent_check->reagent_storage solution3 Solution: Use a fresh vial of NHS ester reagent reagent_storage->solution3 No concentration_check Check Reactant Concentrations reagent_storage->concentration_check Yes solution3->concentration_check concentration_range Protein > 1 mg/mL? Molar Excess Sufficient? concentration_check->concentration_range solution4 Solution: Increase protein concentration. Optimize molar excess of dye. concentration_range->solution4 No success Labeling Successful concentration_range->success Yes solution4->success

A troubleshooting decision tree for low NHS ester labeling efficiency.

Experimental Protocols

General Protocol for Protein Labeling

This protocol provides a general guideline. The molar excess of the NHS ester and reaction times may need to be optimized for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4 or 0.1 M Sodium Bicarbonate, pH 8.3).

  • This compound.

  • Anhydrous, amine-free DMSO or DMF.[8][9]

  • Purification column (e.g., size-exclusion chromatography/desalting column) or dialysis cassette.[13]

  • Quenching buffer (optional): 1 M Tris-HCl, pH 8.0.[4]

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[8]

    • If your protein is in an incompatible buffer (like Tris), perform a buffer exchange using a desalting column or dialysis.[6]

  • Prepare the NHS Ester Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[11]

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[14] Do not store the NHS ester in solution.[11]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (a 10-20 fold excess is a common starting point).[11]

    • Add the calculated volume of the NHS ester stock solution to your protein solution while gently stirring or vortexing.[8]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[8]

  • Stop the Reaction (Optional):

    • The reaction can be stopped by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[4] Incubate for an additional 15-30 minutes.

  • Purify the Conjugate:

    • Remove unreacted NHS ester and reaction byproducts by passing the solution over a size-exclusion or desalting column.[13]

    • Alternatively, dialysis can be used for purification.[13]

    • Collect the fractions containing your labeled protein.

Visualization of the Labeling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification protein_prep 1. Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.4-8.3) reaction 3. Mix Protein and NHS Ester Incubate 1-4h at RT or overnight at 4°C protein_prep->reaction nhs_prep 2. Prepare NHS Ester in Anhydrous DMSO/DMF (Use Immediately) nhs_prep->reaction purification 4. Purify Conjugate (Size-Exclusion Column or Dialysis) reaction->purification final_product 5. Final Labeled Protein purification->final_product

A standard workflow for protein labeling with NHS esters.
Visualization of the Interference Mechanism

G cluster_target Desired Reaction cluster_interference Interfering Reaction NHS_Ester This compound Target_Protein Target Protein (with Primary Amines) NHS_Ester->Target_Protein Reacts with Tris Tris Buffer (Primary Amine) NHS_Ester->Tris Competes & Reacts with Labeled_Protein Fluorescently Labeled Protein Target_Protein->Labeled_Protein Forms Quenched_Ester Quenched/Inactivated Ester Tris->Quenched_Ester Forms

Mechanism of buffer interference in NHS ester labeling reactions.

References

Technical Support Center: Optimizing Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the degree of labeling (DOL) by adjusting the molar ratio of dye to protein.

Troubleshooting Guide

Issue: Low Degree of Labeling (DOL)

Possible Causes and Solutions

Possible CauseRecommended Action
Insufficient Molar Ratio of Labeling Reagent Increase the molar excess of the labeling reagent to the protein. It is recommended to test a range of molar ratios empirically to find the optimal concentration.[1][2]
Interfering Substances in Buffer Ensure that the reaction buffer is free from interfering substances. For example, amine-reactive dyes should not be used with buffers containing Tris or glycine.[1] Consider buffer exchange via dialysis or gel filtration if necessary.[3][4]
Suboptimal Reaction pH The pH of the reaction buffer can significantly impact labeling efficiency. For amine-reactive dyes, a slightly alkaline pH of 8.0-9.0 is often optimal.[5][6] However, the ideal pH should be determined empirically for your specific protein and dye.
Low Protein Concentration Low protein concentrations can decrease the efficiency of the labeling reaction.[7] If possible, increase the protein concentration to at least 2 mg/mL for optimal results.[7]
Inactive Labeling Reagent Ensure the labeling reagent has been stored correctly and is not expired. Prepare stock solutions of the reactive dye immediately before use, as they can be unstable in solution.[7]
Issue: High Degree of Labeling (DOL) & Associated Problems (Precipitation, Fluorescence Quenching)

Possible Causes and Solutions

Possible CauseRecommended Action
Excessive Molar Ratio of Labeling Reagent A high molar ratio can lead to over-labeling, which may cause protein precipitation or fluorescence quenching.[1][2][8] Reduce the molar ratio of the labeling reagent to the protein.
Protein Instability The addition of too many dye molecules can alter the protein's net charge and isoelectric point, leading to decreased solubility and precipitation.[1][5] If precipitation occurs, try a lower molar coupling ratio.[5]
Fluorescence Quenching Over-labeling can result in dye-dye quenching, where fluorescent emissions from one dye molecule are absorbed by neighboring dye molecules, leading to a decrease in the overall fluorescence signal.[2][8] Determining the DOL can help assess if over-labeling is the cause of low signal.[8]

Frequently Asked Questions (FAQs)

1. What is the Degree of Labeling (DOL) and why is it important?

The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of dye molecules conjugated to a single protein molecule.[2][9][10] It is a critical parameter to determine for several reasons:

  • Consistency: Knowing the DOL ensures consistency between experiments.[3]

  • Functionality: Over-labeling can lead to loss of biological activity or protein precipitation.[2]

  • Signal Optimization: An optimal DOL is necessary for achieving the best signal-to-noise ratio in fluorescence-based assays.[2] Too few labels result in a weak signal, while too many can cause fluorescence quenching.[2][8]

2. How do I determine the optimal molar ratio for my experiment?

The optimal molar ratio of dye to protein is best determined empirically for each specific protein and labeling reagent.[1] It is recommended to perform small-scale pilot experiments with a range of molar ratios to identify the one that yields the desired DOL without compromising protein function.[11] For many antibodies, a starting point for optimization could be molar ratios of 5:1, 10:1, and 20:1 (dye:protein).[12]

3. How do I calculate the Degree of Labeling (DOL)?

The DOL is calculated using spectrophotometric measurements of the labeled protein solution after removing any unbound dye.[2][3][9] You will need to measure the absorbance at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).[9]

The formula for calculating the DOL is:

DOL = (Amax * ε_protein) / ((A280 - (Amax * CF)) * ε_dye)[12]

Where:

  • Amax: Absorbance of the labeled protein at the dye's maximum absorption wavelength.

  • A280: Absorbance of the labeled protein at 280 nm.

  • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • ε_dye: Molar extinction coefficient of the dye at its Amax (in M⁻¹cm⁻¹).

  • CF: Correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at Amax (A280 of dye / Amax of dye).[3]

4. What is a typical target DOL?

An ideal DOL is generally between 0.5 and 1.0 for applications like Spectral Shift or TRIC.[9][10] For polyclonal antibodies, an optimal DOL is often in the range of 3-5.[5] However, a DOL greater than 1 should be avoided for most proteins as it can negatively affect protein function.[9][10]

Experimental Protocols

Protocol for Determining Degree of Labeling (DOL)
  • Purification of Labeled Protein: It is crucial to remove all non-conjugated, free dye from the labeled protein solution. This is typically achieved through methods like dialysis or gel filtration.[2][3][4]

  • Spectrophotometric Measurement:

    • Using a spectrophotometer and a 1 cm path length cuvette, measure the absorbance of the purified labeled protein solution at 280 nm (A280).[2][3]

    • Measure the absorbance of the same solution at the maximum absorbance wavelength (λmax) of the specific fluorescent dye used (Amax).[3][9]

    • Note: If the absorbance reading is greater than 2.0, dilute the sample with a known dilution factor to bring the absorbance within the linear range of the spectrophotometer.[2][3]

  • Calculation of Protein Concentration:

    • The concentration of the protein can be calculated using the following formula, which accounts for the dye's absorbance at 280 nm: Protein Concentration (M) = (A280 - (Amax * CF)) / ε_protein[3]

  • Calculation of Degree of Labeling (DOL):

    • Use the calculated protein concentration and the absorbance at the dye's λmax to determine the DOL with the formula provided in the FAQ section.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis cluster_decision Decision cluster_outcome Outcome prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.0-9.0) setup_reaction Set up reactions with varying molar ratios (e.g., 5:1, 10:1, 20:1) prep_protein->setup_reaction prep_dye Prepare Dye Stock Solution (e.g., in DMSO) prep_dye->setup_reaction incubation Incubate (e.g., 1 hr, RT, protected from light) setup_reaction->incubation purify Remove unreacted dye (e.g., Gel Filtration, Dialysis) incubation->purify measure_abs Measure Absorbance (A280 and Amax) purify->measure_abs assess_activity Assess Protein Activity (Optional but recommended) purify->assess_activity calc_dol Calculate DOL measure_abs->calc_dol is_optimal Is DOL Optimal? calc_dol->is_optimal assess_activity->is_optimal proceed Proceed with Experiment is_optimal->proceed Yes adjust_ratio Adjust Molar Ratio and Repeat is_optimal->adjust_ratio No adjust_ratio->setup_reaction

Caption: Workflow for optimizing the molar ratio for protein labeling.

References

Technical Support Center: Fluorescein-PEG6-bis-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluorescein-PEG6-bis-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a fluorescent labeling reagent. It contains a fluorescein (B123965) molecule for detection, a polyethylene (B3416737) glycol (PEG) spacer (with 6 PEG units) to increase hydrophilicity, and two N-hydroxysuccinimide (NHS) ester groups.[1][2][3][4] These NHS ester groups react with primary amines (e.g., on the side chains of lysine (B10760008) residues in proteins) to form stable amide bonds, allowing for the covalent attachment of the fluorescent label.[5][6]

Q2: What are the main applications of this reagent?

This reagent is primarily used for labeling antibodies and other proteins with a fluorescent tag for subsequent detection in various assays.[1][2][4] The bifunctional nature (two NHS esters) also allows for its use as a crosslinker. It can also be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7]

Q3: What are the storage recommendations for this compound?

To maintain its reactivity, the compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[1] It is crucial to prevent moisture exposure to avoid hydrolysis of the NHS esters.[8][9] Before opening, the vial should be allowed to warm to room temperature to prevent condensation.[8][10]

Troubleshooting Guide

Issue 1: Difficulty Dissolving the Reagent

Symptom: The this compound powder is not dissolving in my aqueous buffer (e.g., PBS).

Cause: While the PEG spacer is designed to enhance aqueous solubility, non-sulfonated NHS esters often have limited solubility directly in aqueous solutions.[1][11][12]

Solution:

  • Use an Organic Co-solvent: First, dissolve the reagent in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[5][11][12]

  • Prepare a Concentrated Stock Solution: Create a concentrated stock solution in the organic solvent.

  • Aliquot and Store: If you do not plan to use the entire stock solution at once, it is best to aliquot it into smaller, single-use volumes and store them at -20°C in a desiccated environment to minimize freeze-thaw cycles and moisture contamination.[10]

  • Add to Aqueous Reaction: Add the required amount of the organic stock solution to your aqueous reaction buffer containing the molecule to be labeled. The final concentration of the organic solvent in the reaction mixture should be kept low (typically under 10%) to avoid denaturation of proteins.[11]

Issue 2: Low Labeling Efficiency or No Labeling

Symptom: After performing the labeling reaction, there is little to no fluorescence associated with my target molecule.

Possible Causes & Solutions:

  • Hydrolysis of the NHS Ester: The NHS ester is susceptible to hydrolysis, especially in aqueous buffers with a neutral to alkaline pH.[6][8][13] This hydrolysis reaction competes with the desired amine reaction.[5][14]

    • pH of Reaction Buffer: The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[6] However, the rate of hydrolysis also increases with pH.[6][13] A common starting point is a phosphate, borate, or bicarbonate buffer at pH 7.4-8.0.[6]

    • Freshness of Reagent and Solutions: Always use freshly prepared buffers. If the this compound has been stored improperly or for an extended period after being opened, it may have hydrolyzed. Consider using a fresh vial of the reagent.

  • Incompatible Buffer Components: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided.[6][12]

  • Insufficient Reagent Concentration: The concentration of the labeling reagent may be too low. It is common to use a molar excess of the NHS ester relative to the amount of the target molecule. A typical starting point is a 5- to 20-fold molar excess.

Data and Protocols

Chemical and Physical Properties
PropertyValueReference
Chemical Formula C44H50N4O17S[1]
Molecular Weight 938.96 g/mol [1]
CAS Number 2055105-59-2[1]
Excitation Maximum ~494 nm[15]
Emission Maximum ~517 nm[15]
NHS Ester Hydrolysis Half-life
pHTemperatureHalf-lifeReference
7.00°C4-5 hours[6]
8.64°C10 minutes[6]

Experimental Workflow and Diagrams

General Labeling Protocol Workflow

The following diagram outlines a typical workflow for labeling a protein with this compound.

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_reagent Dissolve this compound in anhydrous DMSO to prepare a concentrated stock solution. reaction Add a molar excess of the NHS ester stock solution to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C. prep_reagent->reaction prep_protein Prepare protein solution in an amine-free buffer (e.g., PBS, pH 7.4-8.0). prep_protein->reaction purification Remove unreacted label using size exclusion chromatography (e.g., a desalting column) or dialysis. reaction->purification analysis Determine the degree of labeling (DOL) using spectrophotometry. purification->analysis

Caption: Protein labeling workflow.

Troubleshooting Logic for Low Labeling Efficiency

This diagram illustrates a logical approach to troubleshooting poor labeling results.

G start Low/No Labeling Observed check_reagent Is the this compound stock solution freshly prepared from a properly stored solid? start->check_reagent check_buffer Does the reaction buffer contain primary amines (e.g., Tris, glycine)? check_reagent->check_buffer Yes use_new_reagent Use a fresh vial of the reagent and prepare a new stock solution in anhydrous DMSO. check_reagent->use_new_reagent No check_ph Is the reaction buffer pH within the optimal range (7.2-8.5)? check_buffer->check_ph No change_buffer Switch to an amine-free buffer like PBS, HEPES, or bicarbonate. check_buffer->change_buffer Yes check_concentration Is a sufficient molar excess of the NHS ester being used? check_ph->check_concentration Yes adjust_ph Adjust the buffer pH. Consider starting at a lower pH (e.g., 7.4) to minimize hydrolysis. check_ph->adjust_ph No increase_concentration Increase the molar excess of the NHS ester. check_concentration->increase_concentration No success Successful Labeling check_concentration->success Yes use_new_reagent->check_buffer change_buffer->check_ph adjust_ph->check_concentration increase_concentration->success

Caption: Troubleshooting low labeling efficiency.

References

Technical Support Center: Minimizing Photobleaching of Fluorescein

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, FAQs, and experimental protocols to minimize the photobleaching of fluorescein-labeled samples during fluorescence microscopy.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is fluorescein (B123965) so susceptible?

A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to light.[1][2] This process renders the molecule unable to fluoresce, leading to a progressive loss of signal during imaging.[3][4] The primary mechanism involves the fluorophore entering a long-lived, highly reactive excited triplet state. In this state, it can react with molecular oxygen to generate reactive oxygen species (ROS), which then chemically and irreversibly damage the fluorophore.[4][5][6] Fluorescein and its derivatives (like FITC) are particularly prone to photobleaching due to the high efficiency of this triplet state formation.[7]

Q2: How can I tell if my signal loss is due to photobleaching?

A2: Signal loss from photobleaching has a distinct characteristic: it occurs specifically and progressively in the area being illuminated by the excitation light.[3] Regions of the sample not exposed to light will retain their bright fluorescence. To confirm, you can perform a simple test: continuously image a single field of view and plot the fluorescence intensity over time. A decaying curve is indicative of photobleaching.[3][8]

Q3: What are the main strategies to minimize photobleaching?

A3: There are three primary strategies to combat photobleaching, which can be used in combination:

  • Reduce the total light exposure: Minimize the intensity and duration of excitation light the sample receives.[9][10]

  • Use antifade reagents: Incorporate chemical reagents into your mounting medium that protect the fluorophore from photochemical damage.[7][11]

  • Optimize imaging parameters: Adjust microscope and camera settings to maximize signal detection while minimizing light exposure.[12][13]

Troubleshooting Guide: Rapid Signal Loss

If your fluorescein signal is fading too quickly, consult the following troubleshooting steps.

Problem Potential Cause Recommended Solution
Rapid, uniform fading across the illuminated area. Excessive Light Exposure Reduce Laser/Light Source Power: Lower the excitation intensity to the minimum level required for a clear image.[12][14] • Use Neutral Density (ND) Filters: Attenuate the excitation light before it reaches the sample.[7][15] • Decrease Exposure Time: Use the shortest camera exposure time that provides a good signal-to-noise ratio.[16]
Signal is initially bright but fades with each successive scan. Suboptimal Imaging Protocol Locate Region of Interest (ROI) with Transmitted Light: Use brightfield or DIC to find your target area before switching to fluorescence.[8][13] • Focus on an Adjacent Area: Focus on a region next to your area of interest, then move to the target area just for image acquisition.[8][15] • Minimize Dwell Time: For confocal systems, increase the scan speed. • Acquire Images Only When Necessary: Avoid continuous live viewing. In time-lapse experiments, increase the interval between acquisitions.[3]
Signal fades despite optimized light exposure. Absence or Ineffective Antifade Reagent Use a Commercial Antifade Mounting Medium: These are optimized for performance and stability (e.g., ProLong™ Gold, VECTASHIELD®).[7] • Prepare a Homemade Antifade Medium: Use reagents like n-propyl gallate (NPG) or p-phenylenediamine (B122844) (PPD). See protocols below.[17] • Ensure Correct pH: The pH of the mounting medium should be between 8.0 and 9.0 for optimal antifade performance, especially for PPD.[17][18]
Signal is weak from the start and then fades. Initial Quenching by Antifade Reagent • Some antifade reagents, particularly those containing p-phenylenediamine (PPD), can reduce the initial fluorescence intensity.[19][20] • Switch to a Different Antifade: Try an n-propyl gallate (NPG) or DABCO-based formulation, which often exhibit less initial quenching.[19][20] • Consider a Different Fluorophore: If possible, use a more photostable dye from the Alexa Fluor or DyLight series.[15]

Quantitative Data: Comparison of Antifade Reagents

The effectiveness of antifade reagents can be quantified by measuring the rate of fluorescence decay. The table below summarizes data from studies comparing various homemade and commercial reagents on FITC-labeled samples. The "Antifading Factor" represents the ability to retard fading, where a higher value indicates better performance.[21]

Mounting MediumKey Antifade AgentRelative Initial Intensity (%)Antifading Factor (A)Key Characteristics
PBS-Glycerol (Control)None1000.85Rapid fading, serves as a baseline.
2% n-propyl gallateNPG~900.97Good protection, less initial quenching than PPD.[19][20]
0.1% p-phenylenediaminePPD~600.99Excellent protection, but can lower initial signal and cause background.[11][19]
VECTASHIELD®PPD-based~650.99Very effective, but may not be ideal for quantitative analysis due to initial quenching.[19]
ProLong™ GoldProprietary~850.98Excellent photobleaching protection with less initial quenching.[13]
SlowFade®Proprietary~950.96Good protection with minimal effect on initial fluorescence intensity.[19]

Data compiled and interpreted from multiple sources.[19][20][21][22] Absolute values can vary based on experimental conditions.

Key Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium (2%)

This recipe is widely used and is less toxic than PPD-based solutions.[23][24]

Materials:

Procedure:

  • Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO. Note: NPG does not dissolve well in aqueous solutions.

  • In a 50 mL conical tube, thoroughly mix 9 mL of glycerol with 1 mL of 10X PBS.

  • While stirring vigorously, slowly add 100 µL of the 20% n-propyl gallate stock solution dropwise to the glycerol/PBS mixture.

  • Adjust the final volume to 10 mL with distilled water if necessary.

  • Aliquot into light-blocking tubes and store at -20°C. Thaw and use as needed, but avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of p-Phenylenediamine (PPD) Antifade Mounting Medium (0.1%)

PPD is a highly effective antifade agent but is toxic and light-sensitive. Always wear gloves and work in a fume hood.[18][25]

Materials:

  • p-phenylenediamine (PPD, Sigma P6001)

  • Glycerol

  • 1X PBS

  • Carbonate-Bicarbonate buffer (pH ~9.2) to adjust final pH

Procedure:

  • Wrap a glass vial in aluminum foil to protect it from light.

  • Add 9 mL of glycerol and 1 mL of 1X PBS to the vial and begin stirring.

  • Carefully weigh out 10 mg of PPD and add it to the glycerol/PBS solution. Stir for 1-2 hours, or until fully dissolved. The solution should be nearly colorless. A strong yellow or brown color indicates the PPD has oxidized and should be discarded.[18]

  • Check the pH of the mounting medium using pH paper. Add Carbonate-Bicarbonate buffer dropwise until the pH is between 8.5 and 9.0. This is critical for PPD's antifade activity.[17]

  • Aliquot into light-blocking tubes and store at -70°C for long-term storage or -20°C for short-term storage.[18]

Visualizations

Photobleaching_Pathway S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation Light S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 ISC Bleached Bleached Fluorophore T1->Bleached + O2 -> ROS -> Damage Excitation Light Absorption (Excitation) Fluorescence Fluorescence (Photon Emission) ISC Intersystem Crossing (ISC) Reaction Photochemical Reaction

Caption: The photobleaching pathway of fluorescein.

Antifade_Mechanism T1 Excited Triplet State (T1 - Reactive) O2 Molecular Oxygen (O2) ROS Reactive Oxygen Species (ROS - Damaging) T1->ROS reacts with Fluorophore Intact Fluorophore Bleached Bleached Fluorophore ROS->Bleached damages Antifade Antifade Reagent (e.g., NPG, PPD) Antifade->ROS Scavenges / Quenches

Caption: Mechanism of action for antifade reagents.

Experimental_Workflow start Start: Labeled Sample step1 Step 1: Minimize Light Exposure - Use lowest laser power - Use ND filters start->step1 step2 Step 2: Optimize Acquisition - Use transmitted light to find ROI - Minimize exposure time/dwell time step1->step2 step3 Step 3: Apply Antifade Medium - Choose appropriate reagent - Ensure correct pH and application step2->step3 decision Is Signal Stable? step3->decision acquire Acquire High-Quality Image decision->acquire Yes troubleshoot Troubleshoot: - Check antifade reagent - Consider a more photostable dye decision->troubleshoot No troubleshoot->step1

References

Storage conditions for Fluorescein-PEG6-bis-NHS ester to maintain reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Fluorescein-PEG6-bis-NHS ester to ensure its reactivity for successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To maintain the reactivity of this compound, it should be stored under the following conditions:

  • Long-term storage: For months to years, store at -20°C.[1][2]

  • Short-term storage: For days to weeks, store at 0-4°C.[1]

  • Protection: Keep the product in a dry, dark environment.[1][2] It is often shipped in a foil pouch with desiccant to protect it from light and moisture.[3]

Q2: How should I handle the reagent upon receipt?

This compound is sensitive to moisture.[3] To prevent condensation, it is critical to allow the vial to equilibrate to room temperature before opening.[3][4] It is shipped under ambient temperature as a non-hazardous chemical and is stable for a few weeks during ordinary shipping and customs processing.[1]

Q3: Can I prepare stock solutions of this compound for later use?

No, it is strongly advised not to prepare stock solutions for storage.[3] The N-hydroxysuccinimide (NHS) ester moiety readily hydrolyzes in the presence of water, rendering it non-reactive.[3] Therefore, the reagent should be prepared immediately before use, and any unused reconstituted crosslinker should be discarded.[3]

Q4: What solvents can be used to dissolve this compound?

This compound is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1][5] For aqueous reactions, the reagent is first dissolved in a water-miscible organic solvent like DMF or DMSO and then added to the aqueous reaction mixture.[6]

Troubleshooting Guide

Problem: Low or no labeling efficiency in my conjugation reaction.

This is a common issue that can often be traced back to the reactivity of the NHS ester. Here are several potential causes and how to troubleshoot them:

Cause 1: Hydrolysis of the NHS Ester

The NHS ester group is highly susceptible to hydrolysis, which is its primary mode of inactivation. The rate of hydrolysis is dependent on pH and temperature.

Solution:

  • Control pH: Perform conjugation reactions at a pH between 7.2 and 8.5 for optimal efficiency.[6] Higher pH increases the rate of hydrolysis.[6][7]

  • Manage Temperature: Be aware of the significant impact of temperature on the hydrolysis rate.

pHTemperatureHalf-life of NHS-ester Hydrolysis
7.00°C4-5 hours
8.64°C10 minutes

Data sourced from Thermo Fisher Scientific.[6][7]

  • Fresh Reagent: Always prepare the NHS ester solution immediately before use.[3]

Cause 2: Incompatible Buffer Components

Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target molecule for reaction with the NHS ester, leading to significantly lower labeling efficiency.[3]

Solution:

  • Use Amine-Free Buffers: Use buffers that do not contain primary amines. Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[6]

  • Quenching: If necessary, Tris or glycine can be added at the end of the reaction to quench any unreacted NHS ester.[6]

Cause 3: Improper Storage and Handling

Exposure to moisture is a critical factor in the loss of reactivity.

Solution:

  • Dessication: Always store the solid reagent in a desiccated environment.[2][4]

  • Temperature Equilibration: Before opening the vial, ensure it has warmed to room temperature to prevent moisture condensation.[3][4]

Experimental Protocols

Protocol: Testing the Reactivity of this compound

This protocol provides a method to qualitatively assess the activity of your NHS ester reagent by measuring the release of N-hydroxysuccinimide (NHS) upon hydrolysis.[4][8]

Materials:

  • This compound

  • Amine-free buffer (e.g., 50mM Sodium Phosphate, pH 7.2)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.5-1.0 N NaOH

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Reagent Solution: Dissolve 1-2 mg of this compound in 0.25 mL of DMF or DMSO, and then add 2 mL of amine-free buffer.

  • Prepare Control: Prepare a control tube containing 0.25 mL of the same organic solvent and 2 mL of the amine-free buffer.

  • Initial Absorbance Measurement: Zero the spectrophotometer at 260 nm using the control tube. Measure the absorbance of the reagent solution. If the absorbance is greater than 1.0, dilute the solution with more amine-free buffer until the reading is within the linear range of the instrument.

  • Induce Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH. Vortex for 30 seconds.

  • Final Absorbance Measurement: Immediately (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.

Interpretation of Results:

  • Active Reagent: If the absorbance at 260 nm is significantly greater after adding NaOH, the NHS ester is active.

  • Inactive (Hydrolyzed) Reagent: If there is no measurable increase in absorbance, the NHS ester has likely been hydrolyzed and is inactive.[8]

Workflow for Testing NHS Ester Reactivity

G cluster_prep Preparation cluster_measure1 Initial Measurement cluster_hydrolysis Hydrolysis cluster_measure2 Final Measurement cluster_analysis Analysis prep_reagent Dissolve NHS Ester in DMSO/Buffer zero_spec Zero Spectrophotometer at 260nm with Control prep_control Prepare Buffer Control prep_control->zero_spec measure_initial Measure Absorbance of NHS Ester Solution zero_spec->measure_initial add_naoh Add NaOH to NHS Ester Solution measure_initial->add_naoh measure_final Immediately Measure Absorbance at 260nm add_naoh->measure_final compare Compare Initial and Final Absorbance measure_final->compare active Active Reagent (Absorbance Increased) compare->active A_final > A_initial inactive Inactive Reagent (No Change in Absorbance) compare->inactive A_final ≈ A_initial

Caption: Workflow for assessing the reactivity of NHS esters.

References

Validation & Comparative

A Head-to-Head Comparison: Fluorescein-PEG6-bis-NHS Ester Versus Alternative Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical determinant of success in a wide range of applications, from the development of antibody-drug conjugates (ADCs) to the functionalization of surfaces and the formation of hydrogels. This guide provides an objective comparison of Fluorescein-PEG6-bis-NHS ester with other commonly used crosslinkers, supported by a summary of key performance characteristics and detailed experimental protocols to aid in the rational design of conjugation strategies.

This compound is a homobifunctional crosslinking reagent that possesses two N-hydroxysuccinimide (NHS) ester functional groups at the termini of a polyethylene (B3416737) glycol (PEG) spacer, which also incorporates a fluorescein (B123965) molecule for visualization. The NHS esters readily react with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, to form stable amide bonds.[1][2] The PEG6 spacer enhances the water solubility of the reagent and the resulting conjugate, which can be advantageous in aqueous bioconjugation reactions.[3]

This guide will compare the performance of this compound to two common alternatives: Disuccinimidyl suberate (B1241622) (DSS), a non-PEGylated homobifunctional NHS ester, and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a heterobifunctional crosslinker.

Comparative Performance of Crosslinkers

FeatureThis compoundDisuccinimidyl Suberate (DSS)Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
Type HomobifunctionalHomobifunctionalHeterobifunctional
Reactive Groups NHS ester, NHS esterNHS ester, NHS esterNHS ester, Maleimide (B117702)
Target Moieties Primary AminesPrimary AminesPrimary Amines, Sulfhydryls
Spacer Arm PEG6 with FluoresceinC8 AlkaneCyclohexane-methyl
Solubility High in aqueous buffersLow in aqueous buffers (requires organic solvent)Low in aqueous buffers (requires organic solvent)
Reaction Control One-step reactionOne-step reactionTwo-step reaction possible for greater control
Potential for Polymerization HighHighLow (with two-step protocol)
Visualization Built-in fluorescenceRequires secondary detection methodRequires secondary detection method

Experimental Protocols

To facilitate a direct comparison of these crosslinkers in a laboratory setting, the following experimental protocols are provided. These protocols are designed to assess the degree of protein labeling, a key indicator of reaction efficiency.

Protocol 1: Determination of Degree of Labeling (DOL) for a Model Protein (e.g., Bovine Serum Albumin - BSA)

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound

  • Disuccinimidyl suberate (DSS)

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

  • UV-Vis Spectrophotometer

Procedure:

  • Protein Preparation: Prepare a 2 mg/mL solution of BSA in PBS.

  • Crosslinker Stock Solutions:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare a 10 mM stock solution of DSS in anhydrous DMSO.

    • Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMSO.

  • Labeling Reaction:

    • To three separate microcentrifuge tubes, add 1 mL of the BSA solution.

    • To the first tube, add a 20-fold molar excess of the this compound stock solution.

    • To the second tube, add a 20-fold molar excess of the DSS stock solution.

    • To the third tube, add a 20-fold molar excess of the SMCC stock solution.

    • Gently mix and incubate at room temperature for 1 hour.

  • Quenching: Add 100 µL of the quenching solution to each tube and incubate for 15 minutes to stop the reaction.

  • Purification: Purify the labeled BSA from excess crosslinker and byproducts using a size-exclusion chromatography column equilibrated with PBS. Collect the protein-containing fractions.

  • Determination of DOL:

    • Measure the absorbance of the purified, labeled BSA solutions at 280 nm and for the fluorescein-labeled protein, also at 494 nm.

    • The Degree of Labeling can be calculated using the following formulas:

      • For this compound:

        • Protein Concentration (M) = (A280 - (A494 x 0.2)) / ε_protein

        • Dye Concentration (M) = A494 / ε_dye

        • DOL = Dye Concentration / Protein Concentration

        • (ε_protein for BSA = 43,824 M⁻¹cm⁻¹; ε_dye for fluorescein ≈ 75,000 M⁻¹cm⁻¹)

      • For DSS and SMCC: The degree of labeling is more complex to determine directly by spectrophotometry and would typically be assessed by methods like mass spectrometry (MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the number of crosslinker molecules attached per protein.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for protein labeling and purification.

ProteinLabelingWorkflow cluster_setup Reaction Setup cluster_reaction Labeling cluster_quenching Quenching cluster_purification Purification BSA BSA Solution (2 mg/mL in PBS) Mix Mix BSA and Crosslinker (20-fold molar excess) BSA->Mix Crosslinker Crosslinker Stock (10 mM in DMSO) Crosslinker->Mix Incubate Incubate (1 hr, RT) Mix->Incubate Quench Add Tris-HCl (1 M) Incubate->Quench Incubate_Quench Incubate (15 min, RT) Quench->Incubate_Quench SEC Size-Exclusion Chromatography Incubate_Quench->SEC Collect Collect Protein Fractions SEC->Collect

Fig. 1: Experimental workflow for protein labeling.

SignalingPathway cluster_crosslinkers Crosslinker Options cluster_reaction_type Reaction Type cluster_conjugate Resulting Conjugate Fluorescein_PEG Fluorescein-PEG6-bis-NHS Homobifunctional Homobifunctional (One-step) Fluorescein_PEG->Homobifunctional DSS DSS DSS->Homobifunctional SMCC SMCC Heterobifunctional Heterobifunctional (Two-step) SMCC->Heterobifunctional Fluorescent_Conjugate Fluorescently Labeled Conjugate Homobifunctional->Fluorescent_Conjugate Fluorescein-PEG NonFluorescent_Conjugate Non-Fluorescent Conjugate Homobifunctional->NonFluorescent_Conjugate DSS Controlled_Conjugate Controlled Orientation Conjugate Heterobifunctional->Controlled_Conjugate

Fig. 2: Logical relationship of crosslinker choice.

Discussion and Conclusion

The choice between this compound, DSS, and SMCC depends heavily on the specific application.

  • This compound is an excellent choice when high water solubility and built-in fluorescence for tracking and quantification are desired. The PEG spacer can also reduce aggregation and immunogenicity of the resulting conjugate. However, as a homobifunctional crosslinker, it may lead to a heterogeneous mixture of products and potential for intramolecular crosslinking or polymerization.

  • Disuccinimidyl suberate (DSS) is a classic, non-cleavable homobifunctional crosslinker. Its hydrophobicity requires the use of organic co-solvents and may increase the propensity for aggregation of some proteins. It is a cost-effective option for applications where a simple, rigid crosslink is needed and subsequent detection methods are available.

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) offers the advantage of a two-step conjugation strategy, which provides greater control over the crosslinking reaction and minimizes unwanted side products.[4] By reacting the NHS ester with one protein first, purifying the intermediate, and then reacting the maleimide group with a sulfhydryl-containing molecule, a more defined conjugate can be produced. This makes it ideal for creating well-defined bioconjugates like ADCs.

References

Bis-NHS vs. Mono-NHS Esters: A Comparative Guide to Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, N-hydroxysuccinimide (NHS) esters are indispensable reagents for covalently modifying proteins and other biomolecules. Their high reactivity and specificity towards primary amines make them a popular choice for a wide range of applications, from antibody-drug conjugates to immobilized enzymes. While both mono- and bis-NHS esters utilize the same fundamental chemistry, their distinct functionalities lead to vastly different outcomes. This guide provides an objective comparison of their performance, supported by experimental insights, to aid in the selection of the optimal reagent for your research needs.

At a Glance: Key Differences

FeatureMono-NHS EsterBis-NHS Ester (Homobifunctional)
Primary Function Labeling, surface modification, single-point attachmentCrosslinking (intermolecular or intramolecular)
Reactive Ends One NHS ester groupTwo NHS ester groups
Primary Outcome Addition of a single molecule (e.g., fluorophore, drug, biotin) to a protein.Formation of a covalent bridge between two amine groups.
Key Advantage Controlled, stoichiometric modification.Ability to link protein subunits, stabilize protein structure, or study protein-protein interactions.
Potential Disadvantage Limited to single-point attachments.Risk of uncontrolled polymerization and formation of insoluble aggregates.

Delving Deeper: Functional Comparison

Mono-NHS esters are the reagents of choice when the goal is to attach a specific molecule to a protein.[] This includes fluorescent labeling for imaging, biotinylation for affinity purification, or the attachment of a drug molecule to an antibody to create an antibody-drug conjugate (ADC). The single reactive NHS ester ensures a controlled, one-to-one conjugation at accessible amine groups (primarily the ε-amino group of lysine (B10760008) residues and the N-terminus).[]

Bis-NHS esters, on the other hand, are homobifunctional crosslinkers, meaning they possess two identical NHS ester groups.[2] This allows them to form a covalent bridge between two primary amine groups. This crosslinking can occur in two ways:

  • Intermolecular Crosslinking: Linking two separate protein molecules. This is a valuable technique for studying protein-protein interactions, creating protein oligomers, and immobilizing proteins onto surfaces.

  • Intramolecular Crosslinking: Linking two amine groups within the same protein molecule. This can be used to stabilize the protein's tertiary or quaternary structure, potentially enhancing its stability against thermal or chemical denaturation.[3]

A significant challenge with bis-NHS esters is the potential for uncontrolled reactions, leading to the formation of large, insoluble protein aggregates.[4] This is particularly a risk at high protein concentrations where intermolecular crosslinking is favored. Careful optimization of reaction conditions, including protein concentration and the molar ratio of the crosslinker, is crucial to achieve the desired outcome.

Visualizing the Reaction Mechanisms

To better understand the functional differences, let's visualize the reaction pathways.

mono_nhs_reaction Protein Protein (with primary amines) Conjugate Labeled Protein Protein->Conjugate Reaction at pH 7.2-8.5 Mono_NHS Mono-NHS Ester (e.g., Label-NHS) Mono_NHS->Conjugate

Caption: Reaction of a mono-NHS ester with a protein.

bis_nhs_reaction cluster_inter Intermolecular Crosslinking cluster_intra Intramolecular Crosslinking Protein1 Protein 1 Dimer Crosslinked Dimer Protein1->Dimer Protein2 Protein 2 Protein2->Dimer Bis_NHS1 Bis-NHS Ester Bis_NHS1->Dimer Protein3 Protein Stabilized_Protein Intramolecularly Crosslinked Protein Protein3->Stabilized_Protein Bis_NHS2 Bis-NHS Ester Bis_NHS2->Stabilized_Protein

Caption: Intermolecular and intramolecular crosslinking with a bis-NHS ester.

Quantitative Data Comparison: A Case Study in Enzyme Stabilization

To illustrate the practical differences, consider a hypothetical experiment aimed at increasing the thermal stability of a model enzyme, Lysozyme (B549824). We will compare the effects of intramolecular crosslinking using a bis-NHS ester (BS3) against surface modification with a mono-NHS ester conjugated to a stabilizing molecule (e.g., a short PEG chain).

ParameterUntreated LysozymeLysozyme + Mono-NHS-PEGLysozyme + Bis-NHS (BS3)
Melting Temperature (Tm) (°C) 656872
Enzymatic Activity (units/mg) 50,00048,00045,000
Solubility in PBS (mg/mL) >10>108
Degree of Modification (moles reagent/mole protein) 03.51.8 (crosslinks)

Analysis:

In this hypothetical scenario, intramolecular crosslinking with the bis-NHS ester provides a more significant increase in thermal stability (higher Tm) compared to surface modification with the mono-NHS-PEG. This is likely due to the covalent "stapling" of the protein structure, which restricts unfolding at elevated temperatures. However, this increased rigidity may come at the cost of a slight reduction in enzymatic activity and solubility. The mono-NHS-PEG modification offers a moderate stability enhancement while better preserving the enzyme's activity and solubility.

Experimental Protocols

Here, we provide detailed methodologies for the key experiments cited in the case study.

Protocol 1: Intramolecular Crosslinking of Lysozyme with a Bis-NHS Ester (BS3)

Objective: To stabilize the tertiary structure of lysozyme through intramolecular crosslinking.

Materials:

  • Lysozyme from chicken egg white

  • Bis(sulfosuccinimidyl) suberate (B1241622) (BS3)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching solution: 1 M Tris-HCl, pH 7.5

  • Dialysis tubing (10 kDa MWCO)

  • Spectrophotometer

  • Differential Scanning Fluorimeter (DSF)

Procedure:

  • Protein Preparation: Prepare a 1 mg/mL solution of lysozyme in PBS.

  • Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of BS3 in anhydrous DMSO.

  • Reaction: Add a 20-fold molar excess of the BS3 stock solution to the lysozyme solution.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by dialyzing the sample against PBS overnight at 4°C.

  • Characterization:

    • Confirm crosslinking by SDS-PAGE analysis (intramolecularly crosslinked protein should migrate slightly faster than the unmodified protein).

    • Determine the protein concentration using a spectrophotometer (A280).

    • Assess thermal stability by measuring the melting temperature (Tm) using DSF.

    • Measure enzymatic activity using a standard lysozyme activity assay.

Protocol 2: Surface Modification of Lysozyme with a Mono-NHS-PEG

Objective: To enhance the stability of lysozyme by attaching a hydrophilic polymer to its surface.

Materials:

  • Lysozyme from chicken egg white

  • mPEG-Succinimidyl Valerate (mPEG-SVA)

  • Phosphate-Buffered Saline (PBS), pH 8.0

  • Quenching solution: 1 M Tris-HCl, pH 7.5

  • Dialysis tubing (10 kDa MWCO)

  • Spectrophotometer

  • Differential Scanning Fluorimeter (DSF)

Procedure:

  • Protein Preparation: Prepare a 5 mg/mL solution of lysozyme in PBS, pH 8.0.

  • PEG Reagent Preparation: Immediately before use, prepare a 100 mg/mL solution of mPEG-SVA in anhydrous DMSO.

  • Reaction: Add a 10-fold molar excess of the mPEG-SVA solution to the lysozyme solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess PEG reagent and byproducts by dialyzing the sample against PBS, pH 7.4, overnight at 4°C.

  • Characterization:

    • Confirm PEGylation by SDS-PAGE analysis (PEGylated protein will show a significant increase in apparent molecular weight).

    • Determine the protein concentration using a spectrophotometer (A280).

    • Assess thermal stability by measuring the melting temperature (Tm) using DSF.

    • Measure enzymatic activity using a standard lysozyme activity assay.

Experimental Workflow Visualization

experimental_workflow cluster_bis Bis-NHS Ester Protocol cluster_mono Mono-NHS Ester Protocol p1_1 Prepare Lysozyme (1 mg/mL in PBS pH 7.4) p1_2 Add 20x molar excess of BS3 p1_1->p1_2 p1_3 Incubate 30 min at RT p1_2->p1_3 p1_4 Quench with Tris-HCl p1_3->p1_4 p1_5 Purify by Dialysis p1_4->p1_5 Analysis Characterization: - SDS-PAGE - Protein Concentration - Thermal Stability (DSF) - Enzymatic Activity p1_5->Analysis p2_1 Prepare Lysozyme (5 mg/mL in PBS pH 8.0) p2_2 Add 10x molar excess of mPEG-SVA p2_1->p2_2 p2_3 Incubate 1 hr at RT p2_2->p2_3 p2_4 Quench with Tris-HCl p2_3->p2_4 p2_5 Purify by Dialysis p2_4->p2_5 p2_5->Analysis

Caption: Comparative experimental workflow for enzyme stabilization.

Conclusion: Making the Right Choice

The choice between a bis-NHS ester and a mono-NHS ester is fundamentally dictated by the desired outcome of the protein modification.

  • Choose a mono-NHS ester when the goal is to attach a single functional molecule to a protein for applications such as labeling, imaging, or creating targeted therapeutics. This approach offers a high degree of control and minimizes the risk of unwanted side reactions.

  • Choose a bis-NHS ester when the objective is to create covalent linkages between amine groups, either to study protein interactions, create protein conjugates, or to stabilize protein structure. While powerful, this method requires careful optimization to control the extent of crosslinking and avoid the formation of insoluble aggregates.

By understanding the distinct advantages and limitations of each reagent class and by following carefully designed experimental protocols, researchers can effectively harness the power of NHS ester chemistry to achieve their specific bioconjugation goals.

References

A Head-to-Head Comparison: Characterizing Proteins Labeled with Fluorescein-PEG6-bis-NHS Ester and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of proteins is paramount. Fluorescent labeling is a cornerstone technique in this endeavor, enabling the visualization and quantification of proteins in a multitude of applications. This guide provides a comprehensive comparison of Fluorescein-PEG6-bis-NHS ester, a commonly used labeling reagent, with its main alternatives, focusing on performance metrics, experimental protocols, and practical applications.

This compound is a derivative of the well-known fluorescein (B123965) dye, functionalized with two N-hydroxysuccinimide (NHS) esters and incorporating a polyethylene (B3416737) glycol (PEG) spacer. The NHS esters react with primary amines (the N-terminus and lysine (B10760008) side chains) on proteins to form stable amide bonds, while the hydrophilic PEG spacer enhances the solubility of the labeled protein and can reduce non-specific binding.[1][2] The bis-NHS functionality offers the potential for crosslinking or intramolecular labeling, depending on the reaction conditions and the protein's structure.

Performance Comparison of Amine-Reactive Dyes

The choice of a fluorescent label significantly impacts experimental outcomes. Key performance indicators include quantum yield (a measure of fluorescence efficiency), molar extinction coefficient (a measure of light absorption), photostability (resistance to fading upon light exposure), and pH sensitivity.

Below is a summary of the key photophysical properties of fluorescein and its common alternatives used for protein labeling via NHS ester chemistry.

FeatureFluorescein (FITC/FAM NHS Ester)Alexa Fluor™ 488 NHS EsterCyanine3 (Cy3) NHS Ester
Excitation Max (nm) ~494[6]~495[7]~555[8]
Emission Max (nm) ~520[6]~519[7]~569[8]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~75,000[6]>65,000[7]~150,000
Quantum Yield ~0.9[6]~0.92[9]~0.3
Photostability Moderate (prone to photobleaching)[3][5]High[3][7]High
pH Sensitivity High (fluorescence decreases in acidic pH)[3][4]Low (stable over a wide pH range)[3][10]Low (stable over a wide pH range)[8]
Brightness (Ext. Coeff. x QY) ~67,500~59,800~45,000
Molecular Weight of NHS Ester ~473 g/mol (mono-NHS)[6]~643 g/mol ~766 g/mol

Note: Brightness is a calculated value and can be influenced by the degree of labeling and the local environment of the dye on the protein. The data for Fluorescein is based on its common mono-NHS ester derivatives, as specific data for the bis-NHS ester with a PEG6 linker is not available.

Experimental Protocols

The following sections provide detailed methodologies for labeling, purification, and characterization of proteins using amine-reactive fluorescent dyes.

Protein Labeling with this compound

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.[11][12]

  • Prepare the Dye Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 1-10 mg/mL stock solution.

  • Labeling Reaction: Add a 10-20 fold molar excess of the dissolved dye to the protein solution while gently vortexing. The optimal dye-to-protein ratio should be determined empirically for each protein.[12]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for an additional 30 minutes at room temperature.

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[13]

Purification of the Labeled Protein

Effective removal of unconjugated dye is critical for accurate characterization.

Method: Size-Exclusion Chromatography

  • Equilibrate a desalting column (e.g., PD-10) with the desired storage buffer.

  • Apply the quenched reaction mixture to the column.

  • Elute the labeled protein with the storage buffer. The colored, labeled protein will elute first, followed by the smaller, unreacted dye molecules.

  • Collect fractions and monitor the absorbance at both 280 nm (for protein) and the excitation maximum of the dye (~494 nm for fluorescein) to identify the fractions containing the purified conjugate.

Characterization of the Labeled Protein

Determining the Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the dye's maximum absorbance wavelength (Amax, ~494 nm for fluorescein).

  • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A280 – (Amax × CF)] / ε_protein where:

    • CF is the correction factor (A280 of the free dye / Amax of the free dye). For fluorescein, this is approximately 0.3.[11]

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL using the following formula: DOL = Amax / (ε_dye × Protein Concentration (M)) where:

    • ε_dye is the molar extinction coefficient of the dye at its Amax (~75,000 cm⁻¹M⁻¹ for fluorescein).[6]

An optimal DOL for antibodies is typically between 2 and 7 to avoid self-quenching of the dye and potential loss of antibody function.[12]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental procedures.

G Protein Labeling and Purification Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein in Amine-Free Buffer (pH 8.3-9.0) labeling Mix Protein and Dye (10-20x Molar Excess of Dye) protein_prep->labeling dye_prep Dissolve this compound in DMSO/DMF dye_prep->labeling incubation Incubate 1-2h at RT (in dark) labeling->incubation quenching Add Quenching Buffer (e.g., Tris) incubation->quenching purification Size-Exclusion Chromatography quenching->purification characterization Spectrophotometry (A280 & A494) purification->characterization dol_calc Calculate Degree of Labeling (DOL) characterization->dol_calc G Detection of Intracellular Signaling by Flow Cytometry cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_stim Cell Stimulation (e.g., Growth Factor) fixation Fixation (e.g., Formaldehyde) cell_stim->fixation permeabilization Permeabilization (e.g., Methanol) fixation->permeabilization primary_ab Incubate with Primary Antibody (anti-phospho-protein) permeabilization->primary_ab secondary_ab Incubate with Fluorescein-labeled Secondary Antibody primary_ab->secondary_ab flow_cytometry Flow Cytometry Analysis secondary_ab->flow_cytometry quantification Quantify Phosphorylation in Single Cells flow_cytometry->quantification

References

A Researcher's Guide to Validating Protein Conjugation with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the successful conjugation of molecules to a protein is a critical step in ensuring the efficacy and safety of novel therapeutics like antibody-drug conjugates (ADCs). Mass spectrometry (MS) has emerged as an indispensable tool for this purpose, offering precise and detailed characterization of these complex biomolecules. This guide provides a comparative overview of common MS techniques, detailed experimental protocols, and data interpretation strategies for validating protein conjugation.

The Power of Mass Spectrometry in Protein Conjugation Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, enabling the precise determination of a protein's molecular weight. When a molecule is conjugated to a protein, the mass of the protein increases. By comparing the mass of the conjugated protein to its unconjugated form, researchers can confirm the success of the conjugation and even quantify the number of molecules attached. This is particularly crucial for ADCs, where the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) that directly impacts the therapeutic's potency and safety profile.[1][2]

Comparing Mass Spectrometry Techniques for Protein Conjugate Analysis

The two most common ionization techniques used for analyzing protein conjugates are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). Each has its advantages and is suited for different analytical approaches.

FeatureMALDI-TOF MSESI-MS
Principle A laser strikes a sample co-crystallized with a matrix, causing desorption and ionization.A high voltage is applied to a liquid sample, creating an aerosol of charged droplets that evaporate to produce gas-phase ions.
Ionization Primarily produces singly charged ions.Produces multiply charged ions, allowing for the analysis of very large molecules on instruments with a lower m/z range.[3]
Sample Throughput Generally higher throughput, suitable for rapid screening.[4]Lower throughput, often coupled with liquid chromatography (LC) for online separation.
Salt Tolerance More tolerant to salts and buffers.Requires highly purified and desalted samples to avoid ion suppression.[5]
Data Complexity Simpler spectra with predominantly [M+H]+ ions.More complex spectra with a distribution of charge states that require deconvolution to determine the molecular mass.
Coupling to LC Can be coupled to LC (offline), but direct coupling is less common.Easily coupled to LC (online) for separation of complex mixtures prior to MS analysis.
Typical Applications Rapid molecular weight determination of intact proteins and conjugates.[6]Detailed characterization of intact proteins, subunits, and peptides, often with online separation.[6]

Native Mass Spectrometry: A Gentle Approach for Delicate Conjugates

For protein conjugates where non-covalent interactions are crucial for maintaining the structure, such as certain cysteine-linked ADCs, native mass spectrometry is the preferred method.[7][8][9] This technique, typically employing ESI, uses non-denaturing conditions to preserve the native, folded state of the protein and its complexes during analysis.[7][10] This allows for the accurate mass determination of the intact conjugate without disrupting its structure.[8][9]

Experimental Workflows for Protein Conjugate Validation

The analysis of protein conjugates by mass spectrometry can be performed at three different levels: intact protein ("top-down"), protein subunits ("middle-down"), and peptides ("bottom-up").

Top-Down Analysis: Intact Mass Measurement

This approach involves analyzing the entire, intact protein conjugate. It provides a rapid assessment of successful conjugation and allows for the determination of the distribution of different conjugated species.

cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing p1 Protein Conjugate Sample p2 Desalting/Buffer Exchange p1->p2 p3 Optional: Deglycosylation (e.g., PNGase F) p2->p3 a1 Infusion into Mass Spectrometer (ESI or MALDI) p3->a1 a2 Acquire Mass Spectrum a1->a2 d1 Deconvolution of Mass Spectrum (for ESI) a2->d1 d2 Determine Mass of Conjugated Species d1->d2 d3 Calculate Average DAR d2->d3

Workflow for top-down analysis of protein conjugates.
Middle-Down Analysis: Subunit Characterization

For more detailed information, the protein conjugate can be cleaved into smaller subunits before MS analysis. For antibodies, this is often achieved by reduction of disulfide bonds or enzymatic digestion with enzymes like IdeS. This approach provides higher resolution and sensitivity compared to top-down analysis.[1]

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing p1 Protein Conjugate Sample p2 Optional: Deglycosylation p1->p2 p3 Reduction (e.g., DTT, TCEP) or Enzymatic Digestion (e.g., IdeS) p2->p3 a1 Separation of Subunits by LC (e.g., Reversed-Phase) p3->a1 a2 Online ESI-MS Analysis a1->a2 d1 Deconvolution of Mass Spectra for Each Subunit a2->d1 d2 Determine Drug Load on Each Subunit d1->d2 d3 Calculate Overall Average DAR d2->d3

Workflow for middle-down analysis of protein conjugates.
Bottom-Up Analysis: Peptide Mapping

The most detailed level of analysis involves digesting the protein conjugate into small peptides using enzymes like trypsin. This "peptide mapping" approach can pinpoint the exact sites of conjugation and determine the occupancy at each site.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Protein Conjugate Sample p2 Denaturation, Reduction, and Alkylation p1->p2 p3 Enzymatic Digestion (e.g., Trypsin) p2->p3 a1 Separation of Peptides by LC p3->a1 a2 MS and MS/MS Data Acquisition a1->a2 d1 Database Search to Identify Peptides a2->d1 d2 Identify Modified Peptides and Conjugation Sites d1->d2 d3 Quantify Site Occupancy d2->d3

Workflow for bottom-up analysis of protein conjugates.

Experimental Protocols

Sample Preparation for Mass Spectrometry

High-quality data relies on proper sample preparation.[11] Key considerations include:

  • Purity: Samples must be free of salts, detergents (like SDS and Triton X-100), and stabilizers (like glycerol (B35011) and PEG), which can interfere with ionization.[5][12]

  • Buffer Exchange: If the protein is in an MS-incompatible buffer (e.g., PBS), it must be exchanged into a volatile buffer like ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate.[5]

  • Deglycosylation: For glycoproteins like antibodies, enzymatic removal of glycans with PNGase F can simplify the mass spectrum and facilitate data interpretation.[13]

  • Reduction and Alkylation (for bottom-up and some middle-down): Disulfide bonds are typically reduced with dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and the resulting free cysteines are alkylated with iodoacetamide (B48618) to prevent them from reforming.[11]

Protocol for Intact Mass Analysis (Top-Down)

  • Sample Preparation:

    • If necessary, perform buffer exchange into a volatile buffer (e.g., 50 mM ammonium acetate).

    • For glycosylated proteins, consider deglycosylation by incubating with PNGase F overnight at 37°C.[13]

    • Dilute the sample to a final concentration of 0.1-1 mg/mL in a solution compatible with MS analysis (e.g., for ESI, 50:50 acetonitrile:water with 0.1% formic acid).[5]

  • Mass Spectrometry Analysis:

    • Infuse the sample directly into the mass spectrometer or inject it onto a suitable LC column (e.g., size-exclusion or reversed-phase) for online desalting.

    • Acquire data in the appropriate m/z range for the expected protein mass.

  • Data Analysis:

    • For ESI data, use deconvolution software to convert the charge state distribution into a zero-charge mass spectrum.

    • Identify the peaks corresponding to the unconjugated protein and the various conjugated species.

    • Calculate the average DAR by taking the weighted average of the different drug-loaded species.[][15]

Data Presentation and Interpretation

Quantitative data from mass spectrometry should be summarized in clear, structured tables. For ADC analysis, this typically includes the relative abundance of each drug-loaded species and the calculated average DAR.

Table 1: Example DAR Calculation from Deconvoluted Mass Spectrum

Species (Drug Load)Measured Mass (Da)Relative Abundance (%)Weighted Abundance
DAR 0148,00050.00
DAR 1148,950150.15
DAR 2149,900300.60
DAR 3150,850250.75
DAR 4151,800150.60
DAR 5152,750100.50
Total 100 2.60
Average DAR 2.60

The deconvoluted mass spectrum will show a series of peaks, each corresponding to the protein with a different number of conjugated molecules. The relative intensity of these peaks is used to calculate the average conjugation ratio.[13][16]

Conclusion

Mass spectrometry offers a powerful and versatile platform for the detailed characterization and validation of protein conjugates. By selecting the appropriate MS technique and analytical approach—be it top-down, middle-down, or bottom-up—researchers can gain a comprehensive understanding of their conjugated products. Careful sample preparation and rigorous data analysis are paramount to obtaining accurate and reliable results, ultimately ensuring the quality and consistency of these important biotherapeutics.

References

A Researcher's Guide to Selecting PEG Spacer Length in Fluorescent Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of molecular biology and drug development, fluorescent linkers are essential for visualizing and tracking target biomolecules.[1] The performance of these probes can be dramatically improved by incorporating a polyethylene (B3416737) glycol (PEG) spacer between the targeting molecule and the fluorophore. This guide provides an objective comparison of how different PEG spacer lengths influence the key performance metrics of fluorescent probes, supported by experimental data and detailed protocols to aid researchers in their design and selection process.

The addition of a PEG spacer confers several advantages, primarily stemming from its hydrophilic, flexible, and biocompatible nature.[1] These properties help to mitigate common issues such as poor solubility of hydrophobic dyes, non-specific binding, and steric hindrance. However, the length of the PEG chain is a critical parameter that must be optimized, as it presents a trade-off between various desirable properties.

The Impact of PEG Spacer Length on Probe Performance

The choice of PEG spacer length—from short (e.g., 4 units) to long (e.g., 12 units or more)—can profoundly affect the physicochemical and biological properties of a fluorescent probe.

  • Solubility and Aggregation: Many organic fluorophores are hydrophobic and prone to aggregation in aqueous solutions. A PEG spacer significantly enhances hydrophilicity, improving solubility and preventing aggregation. Generally, a longer PEG chain leads to greater solubility.[1][2]

  • Binding Affinity: The effect of spacer length on binding affinity is context-dependent and must be empirically determined. A spacer provides physical distance that can prevent the bulky fluorophore from interfering with the ligand-receptor interaction.[1] However, excessively long or flexible linkers can sometimes lead to a decrease in binding affinity (a higher IC50 or Kd value).[2]

  • Fluorescence Properties: A key benefit of a PEG spacer is the reduction of fluorescence quenching. By distancing the fluorophore from the target biomolecule and other nearby quenchers, the probe's brightness and quantum yield can be preserved.[1] PEGylation can also form a protective "shield," blocking interactions that lead to quenching and enhancing the quantum yield.[3][4]

  • Non-Specific Binding: The neutral, hydrophilic nature of PEG creates a hydration layer that masks the probe, reducing non-specific binding to proteins and cell membranes.[1] This "stealth" effect, which is often more pronounced with longer PEG chains, results in a lower background signal and a higher signal-to-noise ratio in imaging assays.[3][5]

  • Pharmacokinetics and In Vivo Stability: For in vivo applications, PEGylation is a well-established method to protect probes from enzymatic degradation and reduce immunogenicity, leading to a longer circulation half-life.[1][2] Studies have shown that longer PEG linkers can significantly improve tumor accumulation and therapeutic efficacy in animal models, an effect that may not be apparent from in vitro experiments alone.[6][7]

Comparative Performance Data

To illustrate these effects, the following table summarizes typical performance data for a hypothetical fluorescently-labeled ligand targeting a cell surface receptor, comparing probes with no spacer, a short (PEG4), medium (PEG8), and long (PEG12) spacer.

Performance MetricNo SpacerPEG4 SpacerPEG8 SpacerPEG12 Spacer
Aqueous Solubility Low (Aggregates)ModerateHighVery High
Fluorescence Quantum Yield (Φ) 0.250.450.550.60
Binding Affinity (Kd, nM) 5.23.54.88.1
Non-Specific Binding HighModerateLowVery Low
Cellular Uptake (RFU) 8,50015,00014,20011,300
In Vivo Tumor Accumulation (%ID/g) 0.82.54.14.6

Data are representative and synthesized based on trends reported in literature.[2][6][8] The optimal binding affinity is observed with a short PEG4 spacer, while longer spacers slightly decrease affinity. However, in vivo performance is best with the longest PEG12 spacer, highlighting the importance of evaluating probes in the target biological system.

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz help to visualize the probe structure, experimental processes, and the logical relationships between PEG length and performance.

cluster_Probe Probe Components Ligand Targeting Ligand (e.g., Peptide, Antibody) PEG PEG Spacer (n = 4, 8, 12...) Ligand->PEG Covalent Bond Fluorophore Fluorophore (e.g., FITC, Cy5) PEG->Fluorophore Covalent Bond Synthesis Probe Synthesis (Varying PEG lengths) QC Purification & QC (HPLC, Mass Spec) Synthesis->QC InVitro In Vitro Characterization QC->InVitro Spectroscopy Fluorescence Spectroscopy (Quantum Yield) InVitro->Spectroscopy Binding Binding Assays (SPR, MST, Radioligand) InVitro->Binding InCellulo In Cellulo Assays InVitro->InCellulo Analysis Data Analysis & Optimization Spectroscopy->Analysis Binding->Analysis Uptake Cellular Uptake (Flow Cytometry) InCellulo->Uptake Imaging Confocal Microscopy InCellulo->Imaging InVivo In Vivo Studies InCellulo->InVivo Uptake->Analysis Imaging->Analysis Biodistribution Biodistribution & PK InVivo->Biodistribution Efficacy Targeting Efficacy InVivo->Efficacy Biodistribution->Analysis Efficacy->Analysis Start Increase PEG Spacer Length Solubility Increases Aqueous Solubility Start->Solubility Nonspecific Decreases Non-Specific Binding Start->Nonspecific Stability Increases In Vivo Stability / Half-Life Start->Stability Affinity Variable Effect on Binding Affinity Start->Affinity Optimize Requires Empirical Optimization Affinity->Optimize

References

Spectroscopic Analysis for Confirming Fluorescein Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of a fluorescent probe to a biomolecule is a critical step in numerous assays. Fluorescein (B123965), a widely used fluorophore, offers a bright green fluorescence that is ideal for applications like immunofluorescence, flow cytometry, and fluorescence microscopy.[][2] However, the success of any experiment hinges on the accurate confirmation of this labeling process. Spectroscopic analysis provides a rapid, non-destructive, and quantitative method to validate the conjugation of fluorescein to a protein of interest.

This guide provides an objective comparison of spectroscopic methods for confirming fluorescein labeling, offers performance data against common alternatives, and includes a detailed experimental protocol for determining the degree of labeling.

Confirming Fluorescent Labeling

Two primary spectroscopic techniques are employed to confirm the successful labeling of a protein with fluorescein: UV-Vis absorption spectroscopy and fluorescence emission spectroscopy.

  • UV-Vis Absorption Spectroscopy: This technique is used to quantify the concentrations of both the protein and the attached dye. Proteins, due to the presence of aromatic amino acids like tryptophan and tyrosine, typically exhibit a maximum absorbance at a wavelength of 280 nm.[3] Fluorescein has a distinct absorption maximum around 495 nm.[4][5] By measuring the absorbance at these two wavelengths, one can calculate the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[6]

  • Fluorescence Spectroscopy: This method confirms that the attached fluorescein is fluorescently active. The sample is excited at the absorption maximum of fluorescein (~495 nm), and the emission spectrum is recorded. A characteristic emission peak around 519 nm confirms the presence of the functional fluorophore.[4][5] This technique is highly sensitive and specific, as unconjugated proteins will not produce a signal under these conditions.[7][8]

Performance Comparison: Fluorescein vs. Alternatives

While fluorescein is a cost-effective and widely used label, it has known limitations, including pH sensitivity and a propensity for photobleaching (fading upon light exposure).[][4][9] Several alternative dyes have been developed to overcome these drawbacks. The choice of fluorophore should be guided by the specific experimental requirements.

Fluorescent LabelExcitation Max (nm)Emission Max (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Key Characteristics
Fluorescein (FITC) ~494~518~73,000~0.50Cost-effective, bright; but prone to photobleaching and its fluorescence is pH-sensitive.[][4][10]
Rhodamine Green ~502~527~75,000~0.90More photostable than fluorescein; fluorescence is insensitive to pH between 4 and 9.[9]
Alexa Fluor™ 488 ~495~519>65,0000.92Excellent photostability and brightness; pH-insensitive. A superior alternative to FITC.[9][10]
Cyanine Dyes (Cy5) ~650~670~250,000~0.20Emission in the far-red spectrum minimizes cellular autofluorescence; very high molar absorptivity.[10]

Note: Photophysical properties can vary depending on the solvent, pH, and the specific biomolecule to which the dye is conjugated. The values presented are for comparative purposes.

Experimental Protocol: Labeling IgG with FITC and Determining DOL

This protocol provides a general guideline for labeling an IgG antibody with Fluorescein isothiocyanate (FITC) and calculating the degree of labeling using UV-Vis spectroscopy.

Materials:
  • IgG antibody solution (2 mg/mL in 0.1 M sodium bicarbonate buffer, pH 9.0)

  • FITC powder

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., spin desalting column)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:
  • Prepare FITC Stock Solution: Dissolve 1 mg of FITC in 100 µL of anhydrous DMSO to create a 10 mg/mL stock solution. This should be prepared fresh.[5]

  • Prepare Protein Solution: The protein must be in a buffer free of primary amines (e.g., Tris) or ammonium (B1175870) ions.[11] A concentration of 2 mg/mL in a bicarbonate buffer (pH 8.5-9.5) is recommended for efficient labeling of primary amines.[12]

  • Conjugation Reaction:

    • Add the FITC stock solution to the IgG solution. A common starting point is a 10:1 molar ratio of dye to protein.

    • For an IgG (MW ~150,000 g/mol ) at 2 mg/mL, you can add approximately 5 µL of 10 mg/mL FITC solution per 1 mg of antibody.

    • Incubate the reaction for 2 hours at room temperature, protected from light.

  • Purification:

    • Separate the FITC-labeled antibody from unreacted FITC using a spin desalting column equilibrated with PBS.

    • Follow the manufacturer's instructions for the column to collect the purified protein conjugate.

  • Spectroscopic Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 495 nm (A₄₉₅) using a spectrophotometer. Use PBS as the blank.

  • Calculate Degree of Labeling (DOL):

    • The concentration of the protein is calculated using the Beer-Lambert law, correcting for the absorbance of FITC at 280 nm.

    • The concentration of bound FITC is determined from its absorbance at 495 nm.

    Constants Needed:

    • Molar extinction coefficient of IgG at 280 nm (ε_prot): 210,000 M⁻¹cm⁻¹

    • Molar extinction coefficient of FITC at 495 nm (ε_dye): 70,000 M⁻¹cm⁻¹ [13][14]

    • Correction Factor (CF) for FITC absorbance at 280 nm: CF = A₂₈₀ / A₄₉₅ ≈ 0.35

    Calculations:

    • Protein Concentration (M): Protein (M) = [A₂₈₀ - (A₄₉₅ × CF)] / ε_prot

    • Dye Concentration (M): Dye (M) = A₄₉₅ / ε_dye

    • Degree of Labeling (DOL): DOL = Dye (M) / Protein (M)

    An optimal DOL for antibodies is typically between 2 and 10.[5] Over-labeling can lead to fluorescence quenching and protein precipitation, while under-labeling results in a weak signal.[2][6]

Visualizations

The following diagrams illustrate the key workflows and relationships in the protein labeling process.

G cluster_prep Preparation cluster_reaction Reaction & Purification cluster_analysis Analysis Protein Protein Solution (e.g., IgG in Bicarbonate Buffer) Mix Combine Protein and Dye (Incubate 2h, dark) Protein->Mix Dye Fluorophore Stock (e.g., FITC in DMSO) Dye->Mix Purify Purification (Spin Desalting Column) Mix->Purify Remove unreacted dye Spectro UV-Vis Spectroscopy Purify->Spectro Measure A280 & A495 Calc Calculate DOL Spectro->Calc Result Labeled Protein (Confirmed) Calc->Result

Caption: Workflow for fluorescent labeling of a protein and its subsequent confirmation.

G UVVis UV-Vis Absorption Spectroscopy Quant Quantification (Protein & Dye Conc.) UVVis->Quant Fluor Fluorescence Emission Spectroscopy Func Functional Confirmation (Emits Light) Fluor->Func DOL Degree of Labeling (DOL) Quant->DOL Ratio Activity Fluorescent Activity Func->Activity

Caption: Relationship between spectroscopic methods and analytical outcomes.

References

A Head-to-Head Comparison: Fluorescein vs. Alexa Fluor for Superior Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence microscopy and immunodetection assays, the choice of fluorophore for antibody labeling is a critical determinant of experimental success. For decades, fluorescein (B123965) isothiocyanate (FITC) has been a workhorse due to its bright green fluorescence and affordability. However, the advent of modern synthetic dyes, most notably the Alexa Fluor family, has presented researchers with a superior alternative, offering enhanced performance in key areas. This guide provides an objective, data-driven comparison of Fluorescein and Alexa Fluor dyes for antibody labeling to inform researchers, scientists, and drug development professionals in their selection process.

Performance Characteristics: A Quantitative Analysis

The superiority of Alexa Fluor dyes, particularly Alexa Fluor 488 as a direct substitute for FITC, is evident in their photophysical properties. Alexa Fluor dyes are characterized by greater photostability and brighter fluorescence signals that are less susceptible to changes in pH.[1][2][3] This translates to longer imaging times, higher signal-to-noise ratios, and more reliable quantification in a variety of applications.[4]

Here, we present a summary of the key performance indicators for FITC and its Alexa Fluor counterpart, Alexa Fluor 488.

PropertyFluorescein (FITC)Alexa Fluor 488Advantage
Excitation Maximum ~494 nm~495 nm[5]Comparable
Emission Maximum ~518 nm[5]~519 nm[5]Comparable
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **~75,000[5]~71,000[5]Comparable
Quantum Yield 0.3-0.9 (pH dependent)[5]0.92[6]Alexa Fluor 488
Photostability Low[5]Very High[5]Alexa Fluor 488
pH Sensitivity High (fluorescence decreases in acidic pH)Low (stable fluorescence from pH 4-10)[7]Alexa Fluor 488

Key Differences and Their Implications

Photostability: One of the most significant drawbacks of FITC is its rapid photobleaching upon exposure to excitation light.[5] This fading of the fluorescent signal can severely limit the time available for image acquisition, especially in demanding applications like confocal microscopy and time-lapse imaging. In a direct comparison, under constant illumination, fluorescein was shown to photobleach to about 20% of its initial intensity in 30 seconds, while the fluorescence of Alexa Fluor 488 remained at its initial value under the same conditions.[8] The enhanced photostability of Alexa Fluor dyes allows for longer exposure times and the capture of higher quality images with improved signal-to-noise ratios.[4]

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While FITC has a high quantum yield in optimal conditions, this is heavily dependent on the pH of the environment.[5] Alexa Fluor 488, on the other hand, maintains a high quantum yield across a broad pH range, resulting in consistently brighter and more reliable signals.[6][7] This is particularly advantageous for detecting low-abundance targets.

pH Sensitivity: The fluorescence intensity of FITC is significantly quenched in acidic environments, which can be a major issue in certain cellular compartments or experimental conditions. Alexa Fluor dyes are notably less sensitive to pH, maintaining their bright fluorescence over a wide physiological range (pH 4-10).[7] This robustness ensures more consistent and quantifiable results regardless of minor fluctuations in the local environment.

Experimental Workflows and Protocols

The following sections provide detailed methodologies for antibody labeling with both Fluorescein (FITC) and Alexa Fluor NHS esters, as well as a general protocol for immunocytochemistry.

Antibody Labeling Workflow

The general workflow for labeling antibodies with either FITC or Alexa Fluor NHS esters is similar and involves the reaction of the amine-reactive dye with primary amines on the antibody, followed by purification of the conjugate.

AntibodyLabelingWorkflow cluster_prep Antibody Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_characterization Characterization Ab_Prep Prepare Antibody in Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) Dissolve_Dye Dissolve FITC or Alexa Fluor NHS Ester in Anhydrous DMSO Reaction Mix Antibody and Reactive Dye Solution Dissolve_Dye->Reaction Incubate Incubate for 1-2 hours at Room Temperature (Protect from Light) Reaction->Incubate Purify Purify Conjugate (e.g., Gel Filtration, Dialysis) Incubate->Purify DOL Determine Degree of Labeling (DOL) Purify->DOL Store Store Conjugate at 4°C DOL->Store

A generalized workflow for antibody conjugation with amine-reactive dyes.
Detailed Experimental Protocols

1. Fluorescein Isothiocyanate (FITC) Antibody Labeling Protocol

This protocol is adapted for labeling approximately 1 mg of an IgG antibody.

Materials:

  • Purified antibody (1-2 mg/mL) in amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)[9]

  • Fluorescein isothiocyanate (FITC)[10]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)[11]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)[12]

  • Elution buffer (e.g., PBS, pH 7.4)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1-2 mg/mL. Buffers containing Tris or glycine (B1666218) will interfere with the labeling reaction.[9] If necessary, perform a buffer exchange into 0.1 M sodium bicarbonate buffer, pH 8.5-9.0.

  • FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.[11]

  • Labeling Reaction:

    • Add the FITC solution to the antibody solution at a molar ratio of 10-20 moles of FITC per mole of antibody. A common starting point is to add 40-80 µg of FITC per mg of antibody.[11]

    • Mix immediately by gentle vortexing or inversion.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[11]

  • Quenching the Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted FITC. Incubate for 30 minutes at room temperature.

  • Purification:

    • Equilibrate a gel filtration column (e.g., Sephadex G-25) with elution buffer (PBS, pH 7.4).

    • Apply the quenched reaction mixture to the column.

    • Collect the fractions containing the labeled antibody, which will be the first colored band to elute. The second, slower-moving band is the free, unreacted FITC.

  • Degree of Labeling (DOL) Calculation:

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and 494 nm (A494).

    • Calculate the protein concentration:

      • Protein concentration (M) = [A280 - (A494 x 0.35)] / (Molar extinction coefficient of antibody at 280 nm)

      • The correction factor of 0.35 accounts for the absorbance of FITC at 280 nm. The molar extinction coefficient for a typical IgG is ~210,000 M⁻¹cm⁻¹.

    • Calculate the DOL:

      • DOL = A494 / (75,000 M⁻¹cm⁻¹ x Protein concentration (M))

      • An optimal DOL for antibodies is typically between 3 and 7.

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing at -20°C.

2. Alexa Fluor NHS Ester Antibody Labeling Protocol

This protocol is a general guideline for labeling 1 mg of an IgG antibody.

Materials:

  • Purified antibody (1-2 mg/mL) in amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • Alexa Fluor NHS Ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., spin column or gel filtration column)

  • Elution buffer (e.g., PBS, pH 7.4)

Procedure:

  • Antibody Preparation: The antibody should be in an amine-free buffer at a concentration of 1-2 mg/mL. The optimal pH for the reaction is between 7.2 and 8.5.[13]

  • Alexa Fluor NHS Ester Solution Preparation: Immediately before use, dissolve the Alexa Fluor NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[13]

  • Labeling Reaction:

    • Add the Alexa Fluor NHS ester solution to the antibody solution. The recommended molar ratio of dye to antibody is typically between 5:1 and 15:1.

    • Mix thoroughly by gentle vortexing or inversion.

    • Incubate for 1 hour at room temperature, protected from light.[14]

  • Quenching the Reaction (Optional but Recommended): Add quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a size-exclusion spin column or a gel filtration column equilibrated with PBS, pH 7.4.

    • Collect the purified labeled antibody.

  • Degree of Labeling (DOL) Calculation:

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and the excitation maximum of the specific Alexa Fluor dye (Amax).

    • Calculate the protein concentration:

      • Protein concentration (M) = [A280 - (Amax x Correction Factor)] / (Molar extinction coefficient of antibody at 280 nm)

      • The correction factor for Alexa Fluor 488 at 280 nm is 0.11.[7]

    • Calculate the DOL:

      • DOL = Amax / (Molar extinction coefficient of the dye x Protein concentration (M))

      • The molar extinction coefficient for Alexa Fluor 488 is ~71,000 M⁻¹cm⁻¹.[5]

      • Optimal DOL is generally between 2 and 7 for most applications.

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.

3. General Immunocytochemistry (ICC) Protocol

This is a basic protocol for staining cells with a fluorescently labeled antibody.

ICC_Workflow Start Start with Cultured Cells on Coverslips Fixation Fix Cells (e.g., 4% Paraformaldehyde) Start->Fixation Permeabilization Permeabilize Cells (for intracellular targets) (e.g., 0.1% Triton X-100 in PBS) Fixation->Permeabilization Blocking Block Non-Specific Binding (e.g., 1% BSA in PBS) Permeabilization->Blocking Primary_Ab Incubate with Labeled Primary Antibody Blocking->Primary_Ab Wash1 Wash with PBS Primary_Ab->Wash1 Secondary_Ab Incubate with Labeled Secondary Antibody (Indirect Staining) Wash1->Secondary_Ab Indirect Method Counterstain Counterstain Nuclei (e.g., DAPI) Wash1->Counterstain Direct Method Wash2 Wash with PBS Secondary_Ab->Wash2 Wash2->Counterstain Mount Mount Coverslip Counterstain->Mount Image Image with Fluorescence Microscope Mount->Image

References

A Researcher's Guide to Quantifying Bioconjugation Reaction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to create stable and well-defined bioconjugates is fundamental to advancing fields ranging from targeted therapeutics to advanced diagnostics. The success of these endeavors hinges on the precise and reliable quantification of bioconjugation efficiency. This guide provides an objective comparison of common methods used to measure the outcome of bioconjugation reactions, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical technique for your specific needs.

Comparing the Chemistries: A Quantitative Overview

The choice of bioconjugation chemistry is a critical first step that influences the potential efficiency and stability of the resulting conjugate. The most prevalent methods target specific functional groups on biomolecules, such as primary amines or thiols, or employ bio-orthogonal "click" chemistry. Each approach offers a unique balance of reaction speed, efficiency, and stability.

Bioconjugation MethodTarget Functional GroupTypical Efficiency/YieldBond StabilityReaction SpeedKey Considerations
EDC/NHS Coupling Primary Amines (-NH₂)Modest (can be variable, 50-80% reported in some systems)Covalent (Amide bond) - HighModerate (30 min - 4 hours)pH-sensitive (optimal ~pH 7-8); susceptible to hydrolysis; potential for side reactions.
Thiol-Maleimide Chemistry Thiols (-SH)High (>90%)Covalent (Thioether bond) - HighFast (1-2 hours)pH-sensitive (optimal ~pH 6.5-7.5); maleimide (B117702) can hydrolyze at higher pH.
Click Chemistry (CuAAC) Azides (-N₃) and Alkynes (-C≡CH)Very High (>95%)Covalent (Triazole ring) - Very HighFast (30-60 minutes)Requires a copper catalyst, which may need to be removed for some biological applications.

Analytical Techniques for Quantifying Bioconjugation Efficiency

Once a bioconjugation reaction is performed, a robust analytical method is required to determine its efficiency. The choice of technique depends on the nature of the bioconjugate, the required level of detail, and available instrumentation. Here, we compare four widely used methods: UV-Vis Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA).

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)UV-Vis SpectroscopyEnzyme-Linked Immunosorbent Assay (ELISA)
Primary Information Precise mass measurement, determination of drug-to-antibody ratio (DAR), identification of conjugation sites, sequence verification.[1]Determination of DAR, assessment of drug load distribution and heterogeneity.[2]Average number of conjugated molecules (e.g., drug-to-antibody ratio, DAR).[3]Quantification of conjugate concentration, assessment of binding activity.[1]
Advantages Provides detailed structural information, high accuracy and resolution, can identify specific conjugation sites.[1]High reproducibility, can separate different conjugate species, well-established for DAR determination.[2]Simple, rapid, and non-destructive.[3]High sensitivity and specificity, high throughput, can assess biological function.[1]
Limitations High instrument cost, complex data analysis, may not be suitable for all types of bioconjugates.[4]Can be affected by hydrophobicity of the payload, may require method development for each new conjugate.[2]Provides an average measurement, may not be accurate for complex mixtures, requires known extinction coefficients.[2]Indirect measurement, can be affected by antibody-antigen binding affinity, requires specific antibodies.[1]
Sensitivity High (picogram to nanogram levels).[1]Moderate (microgram levels).[1]Low (microgram levels).[1]Very High (picogram to nanogram levels).[1]
Throughput Moderate to high, depending on the complexity of analysis and sample preparation.[1]High, suitable for initial screening.[1]High.[1]Very High.[1]
Cost (Instrument) High.[1]Moderate.[1]Low.[1]Low to Moderate.[1]

Experimental Workflows

Visualizing the experimental process is crucial for understanding the practical application of each technique. The following diagrams illustrate the typical workflows for quantifying bioconjugation efficiency.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis P1 Purify Bioconjugate (remove unreacted components) P3 Prepare Bioconjugate Sample (known concentration) P1->P3 P2 Prepare Blank (conjugation buffer) M2 Measure Absorbance of Blank P2->M2 M3 Measure Absorbance of Bioconjugate P3->M3 M1 Set Spectrophotometer to appropriate wavelengths (e.g., 280 nm and λmax of label) A1 Calculate Corrected Absorbance M2->A1 M3->A1 A2 Apply Beer-Lambert Law using extinction coefficients A1->A2 A3 Determine Degree of Labeling (DOL) or Conjugation Efficiency A2->A3

UV-Vis Spectroscopy Workflow for Bioconjugate Analysis.

MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_ms Mass Spectrometry cluster_analysis Data Analysis P1 Dilute Bioconjugate in MS-compatible buffer P2 Optional: Reduce and/or Deglycosylate P1->P2 L1 Inject Sample into LC System (e.g., Reversed-Phase or SEC) P1->L1 P2->L1 L2 Separate Components L1->L2 L3 Introduce into Mass Spectrometer L2->L3 M1 Ionize Sample (e.g., ESI) L3->M1 M2 Measure Mass-to-Charge Ratio (m/z) M1->M2 A1 Deconvolute Mass Spectra M2->A1 A2 Determine Mass of Conjugate Species A1->A2 A3 Calculate DAR and Identify Conjugation Sites A2->A3

Mass Spectrometry Workflow for Bioconjugate Analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis P1 Prepare Mobile Phases H1 Equilibrate HPLC System with appropriate column (e.g., HIC, SEC) P1->H1 P2 Filter Bioconjugate Sample H2 Inject Sample P2->H2 H1->H2 H3 Run Gradient or Isocratic Elution H2->H3 H4 Detect at 280 nm H3->H4 A1 Integrate Peak Areas of different species H4->A1 A2 Calculate Average DAR or Conjugation Percentage A1->A2 ELISA_Workflow cluster_plate Plate Preparation cluster_assay Assay cluster_analysis Data Analysis PL1 Coat Plate with Antigen/Capture Antibody PL2 Block Non-specific Sites PL1->PL2 AS1 Add Standards and Bioconjugate Samples PL2->AS1 AS2 Incubate AS1->AS2 AS3 Wash AS2->AS3 AS4 Add Detection Antibody (enzyme-conjugated) AS3->AS4 AS5 Incubate and Wash AS4->AS5 AS6 Add Substrate AS5->AS6 AN1 Measure Signal (e.g., Absorbance) AS6->AN1 AN2 Generate Standard Curve AN1->AN2 AN3 Quantify Bioconjugate AN2->AN3

References

A Researcher's Guide to Homobifunctional Crosslinking Agents: A Side-by-Side Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation and protein interaction studies, the selection of an appropriate crosslinking agent is a critical determinant of experimental success. This guide provides a comprehensive side-by-side comparison of common homobifunctional crosslinking agents, offering objective performance data and detailed experimental protocols to inform your selection process.

Homobifunctional crosslinkers are reagents featuring two identical reactive groups, designed to target the same functional group on one or more molecules.[1][2] This characteristic makes them particularly useful for intramolecular crosslinking, polymerization of monomers, and studying protein-protein interactions.[2][3] The choice of a specific homobifunctional crosslinker depends on several factors, including the target functional group, the desired spacer arm length, solubility requirements, and whether the crosslink needs to be cleavable for downstream analysis.[4][5]

Comparative Analysis of Common Homobifunctional Crosslinkers

This section provides a quantitative comparison of widely used homobifunctional crosslinkers, categorized by their reactivity towards primary amines and sulfhydryl groups.

Amine-Reactive Homobifunctional Crosslinkers

N-hydroxysuccinimide (NHS) esters are the most prevalent amine-reactive functional groups in crosslinkers, reacting with primary amines at physiological to slightly alkaline pH (7.2-9.0) to form stable amide bonds.[6][7] Imidoesters represent another class of amine-reactive crosslinkers, forming amidine bonds at a more alkaline pH range (8-10).[8] While historically used, NHS esters have largely replaced imidoesters in many applications due to the greater stability of the resulting amide bond.[9]

CrosslinkerReactive GroupSpacer Arm Length (Å)Water SolubleMembrane PermeableCleavableKey Characteristics & Applications
DSS (Disuccinimidyl suberate)NHS ester11.4NoYesNoWidely used for intracellular and intramembrane crosslinking due to its lipophilic nature.[7][10]
BS³ (Bis(sulfosuccinimidyl) suberate)Sulfo-NHS ester11.4YesNoNoThe water-soluble analog of DSS, ideal for crosslinking cell surface proteins as it cannot permeate the cell membrane.[11][12]
DSG (Disuccinimidyl glutarate)NHS ester7.7NoYesNoA shorter-chain amine-to-amine crosslinker.[13]
DSP (Dithiobis(succinimidyl propionate))NHS ester12.0NoYesYes (by reducing agents)A thiol-cleavable crosslinker, allowing for the separation of crosslinked proteins for analysis. Often used to stabilize protein complexes before immunoprecipitation.[10][14][15]
DTSSP (3,3'-Dithiobis(sulfosuccinimidylpropionate))Sulfo-NHS ester12.0YesNoYes (by reducing agents)The water-soluble, membrane-impermeant version of DSP, suitable for cell surface applications where cleavability is desired.[10]
Sulfhydryl-Reactive Homobifunctional Crosslinkers

Sulfhydryl-reactive crosslinkers primarily target the thiol groups of cysteine residues, which are less abundant than primary amines in most proteins, allowing for more selective crosslinking.[16] Common reactive groups include maleimides and bromoacetyls.

CrosslinkerReactive GroupSpacer Arm Length (Å)Water SolubleMembrane PermeableCleavableKey Characteristics & Applications
BMOE (Bismaleimidoethane)Maleimide (B117702)8.0NoYesNoA short, specific crosslinker for linking cysteine residues. It is known to produce fewer and more specific crosslinks compared to some other reagents.[17][18]
DTME (Dithiobismaleimidoethane)Maleimide13.1NoYesYes (by reducing agents)A cleavable maleimide crosslinker, allowing for the reversal of the crosslink with reducing agents.
1,2-Bis(bromoacetylamino)ethane Bromoacetyl~7.5NoYesNoReacts with thiol groups to form stable thioether bonds. The reaction is highly efficient at a slightly alkaline pH (~9.0).[3]

Experimental Protocols

The following are generalized protocols for common applications using homobifunctional crosslinkers. Optimization is often necessary for specific experimental systems.

General Protocol for Crosslinking Proteins in Solution

This protocol is suitable for identifying protein-protein interactions using amine-reactive crosslinkers like DSS or BS³.

Materials:

  • Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.

  • Amine-reactive crosslinker (e.g., DSS, BS³).

  • Anhydrous DMSO or DMF (for water-insoluble crosslinkers like DSS).

  • Quenching solution (e.g., 1M Tris-HCl, pH 7.5).

  • SDS-PAGE reagents.

  • Mass spectrometer and associated reagents (for identification of crosslinked peptides).

Procedure:

  • Sample Preparation: Prepare the purified protein sample(s) in a suitable reaction buffer at a concentration of 0.1-2 mg/mL.

  • Crosslinker Stock Solution: Immediately before use, prepare a stock solution of the crosslinker. For DSS, dissolve in anhydrous DMSO. For BS³, dissolve in the reaction buffer.

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve the desired final concentration. A common starting point is a 20- to 50-fold molar excess of crosslinker to protein.[3][10] Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[10]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[7][10]

  • Analysis: Analyze the crosslinked products by SDS-PAGE. For identification of interaction sites, excise the crosslinked protein bands, digest with a protease (e.g., trypsin), and analyze by mass spectrometry.[19]

Protocol for Intracellular Crosslinking with DSP

This protocol is designed to stabilize protein-protein interactions within living cells using the membrane-permeable and cleavable crosslinker DSP.[15]

Materials:

  • Cultured cells.

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C.

  • DSP (Dithiobis(succinimidyl propionate)).

  • Anhydrous DMSO.

  • Quenching solution (e.g., 1M Tris-HCl, pH 7.5).

  • Lysis buffer.

  • Antibodies for immunoprecipitation.

  • Reducing agent (e.g., DTT or β-mercaptoethanol).

Procedure:

  • Cell Preparation: Wash the cultured cells twice with pre-warmed PBS.

  • DSP Solution Preparation: Prepare a 100 mM DSP stock solution in DMSO immediately before use. Dilute the stock solution in pre-warmed PBS to the desired final concentration (e.g., 0.1 mM).[15] The optimal concentration should be determined empirically.[15]

  • Crosslinking: Remove the PBS from the cells and add the DSP-containing PBS. Incubate at 37°C for 30 minutes.[15]

  • Quenching: Stop the crosslinking reaction by adding quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Cell Lysis and Immunoprecipitation: Lyse the cells and proceed with your standard immunoprecipitation protocol to isolate the protein of interest and its crosslinked partners.

  • Cleavage of Crosslinks: To analyze the immunoprecipitated proteins, the crosslinks can be cleaved by adding a reducing agent to the SDS-PAGE sample buffer (e.g., 50 mM DTT) and heating.[10]

Visualizations of Key Concepts and Workflows

To further elucidate the principles and applications of homobifunctional crosslinkers, the following diagrams have been generated.

experimental_workflow General Experimental Workflow for Homobifunctional Crosslinking cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_protein Prepare Protein Sample (0.1-2 mg/mL in non-amine buffer) crosslink Add Crosslinker to Protein (20-50x molar excess) prep_protein->crosslink prep_crosslinker Prepare Crosslinker Stock (e.g., DSS in DMSO, BS3 in buffer) prep_crosslinker->crosslink incubate Incubate (30-60 min at RT or 2h on ice) crosslink->incubate quench Quench Reaction (e.g., 20-50 mM Tris) incubate->quench sds_page SDS-PAGE Analysis quench->sds_page mass_spec Mass Spectrometry (for interaction site mapping) sds_page->mass_spec Excise bands & digest

Caption: A typical experimental workflow for using homobifunctional crosslinkers to study protein interactions.

signaling_pathway Investigating a Signaling Pathway with Crosslinking cluster_cell Cell Membrane cluster_crosslink Crosslinking Event (e.g., with BS³) Ligand Ligand Receptor Receptor Ligand->Receptor Binding ProteinA Protein A Receptor->ProteinA Recruitment & Interaction Receptor_point ProteinB Protein B ProteinA->ProteinB ProteinA_point2 Downstream Downstream Signaling ProteinB->Downstream ProteinA_point Receptor_point->ProteinA_point Crosslink ProteinB_point ProteinA_point2->ProteinB_point Crosslink

Caption: Using a membrane-impermeable crosslinker like BS³ to capture interactions between a receptor and cytosolic proteins upon ligand binding.

crosslinker_classification Classification of Homobifunctional Crosslinkers cluster_reactivity Reactivity cluster_properties Properties Crosslinkers Homobifunctional Crosslinkers Amine_Reactive Amine-Reactive (e.g., NHS esters) Crosslinkers->Amine_Reactive Sulfhydryl_Reactive Sulfhydryl-Reactive (e.g., Maleimides) Crosslinkers->Sulfhydryl_Reactive Water_Soluble Water-Soluble (e.g., BS³, DTSSP) Amine_Reactive->Water_Soluble Membrane_Permeable Membrane-Permeable (e.g., DSS, DSP) Amine_Reactive->Membrane_Permeable Sulfhydryl_Reactive->Membrane_Permeable Cleavable Cleavable (e.g., DSP, DTSSP) Water_Soluble->Cleavable Non_Cleavable Non-Cleavable (e.g., DSS, BS³) Water_Soluble->Non_Cleavable Membrane_Permeable->Cleavable Membrane_Permeable->Non_Cleavable

Caption: Logical relationships between different classes of homobifunctional crosslinkers based on their reactivity and key properties.

References

Safety Operating Guide

Secure and Compliant Disposal of Fluorescein-PEG6-bis-NHS Ester: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is paramount for laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe handling and disposal of Fluorescein-PEG6-bis-NHS ester, a fluorescent labeling reagent. The procedure emphasizes the deactivation of its reactive components prior to disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves. The Safety Data Sheet (SDS) for fluorescein, a component of this reagent, indicates that it can cause serious eye irritation.[1] Therefore, eye protection is critical. Work should be conducted in a well-ventilated area, such as a chemical fume hood.

Core Disposal Protocol: Deactivation and Disposal

The key to the safe disposal of this compound lies in the deactivation of the reactive N-hydroxysuccinimide (NHS) ester groups. NHS esters are susceptible to hydrolysis, a chemical reaction with water that converts the reactive ester into a stable carboxylic acid. This process is accelerated at a basic pH.

Step-by-Step Inactivation and Disposal Procedure:

  • Preparation of Inactivation Solution: Prepare a dilute basic solution. A 0.1 M solution of a common laboratory base such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) is suitable.

  • Inactivation of the Reagent:

    • For unused or expired solid this compound, dissolve it in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the basic solution.

    • For solutions of the reagent or waste from labeling reactions, slowly add the solution to the prepared basic solution with stirring. A general guideline is to use a 10-fold excess of the basic solution by volume.

    • Allow the mixture to stand for at least one hour at room temperature. This duration is typically sufficient to ensure complete hydrolysis of the NHS esters.

  • Neutralization: After the inactivation period, neutralize the solution by adding a dilute acidic solution (e.g., 0.1 M HCl) until the pH is between 6 and 8. Verify the pH using pH paper or a calibrated pH meter.

  • Final Disposal:

    • The resulting neutralized solution contains the inactivated fluorescein-PEG derivative, which is not classified as hazardous waste. Polyethylene glycol (PEG) is known to be readily biodegradable.[2]

    • Dispose of the neutralized solution in accordance with local, state, and federal regulations for non-hazardous chemical waste. Do not pour down the drain unless permitted by your institution's environmental health and safety (EHS) office.[1]

    • Collect the waste in a clearly labeled container. The label should indicate the contents (e.g., "Hydrolyzed this compound waste") and that it is non-hazardous.

    • For spills of the solid material, sweep it up, avoiding dust formation, and place it in a sealed container for inactivation and disposal as described above.[1]

Summary of Key Information

ParameterInformationSource
Primary Hazard Causes serious eye irritation.[1]
Key Reactive Group N-hydroxysuccinimide (NHS) esterN/A
Inactivation Method Hydrolysis in a basic solution.N/A
PEG Disposal Readily biodegradable; non-hazardous.[2]
Final Waste Classification Non-hazardous chemical waste (post-inactivation).N/A

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have Fluorescein-PEG6-bis-NHS ester for disposal ppe Wear appropriate PPE: Safety glasses, gloves, lab coat start->ppe inactivation Inactivate NHS esters by hydrolysis: Add to dilute basic solution (e.g., 0.1M NaOH) and let stand for at least 1 hour ppe->inactivation neutralize Neutralize the solution to pH 6-8 inactivation->neutralize check_regulations Consult institutional and local regulations for non-hazardous chemical waste disposal neutralize->check_regulations dispose Dispose of as non-hazardous chemical waste in a labeled container check_regulations->dispose end End dispose->end

Disposal workflow for this compound.

References

Personal protective equipment for handling Fluorescein-PEG6-bis-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fluorescein-PEG6-bis-NHS Ester

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound in the laboratory.

Compound Information and Properties

This compound is a fluorescent, PEG-based PROTAC linker utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras)[1]. The molecule contains a fluorescein (B123965) moiety for visualization, a hydrophilic PEG6 spacer to enhance solubility, and two N-hydroxysuccinimide (NHS) ester groups for covalent labeling of primary amines on proteins and other molecules[2][3].

PropertyValueSource
CAS Number 2055105-59-2[2][3]
Molecular Formula C44H50N4O17S[3]
Molecular Weight 938.96 g/mol [3]
Storage (Short-term) 0 - 4 °C (days to weeks)[3]
Storage (Long-term) -20 °C (months to years)[3]
Shipping Condition Shipped under ambient temperature as a non-hazardous chemical.[3]

Personal Protective Equipment (PPE)

The appropriate selection and consistent use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure safety when handling this compound, particularly in its solid, powdered form.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety GogglesMust be ANSI Z87.1 compliant to provide a complete seal around the eyes, protecting against dust particles.
Face ShieldRecommended to be worn in conjunction with safety goggles, especially when handling larger quantities or if there is a risk of dust generation.
Hand Protection Nitrile GlovesDouble-gloving is advised. Nitrile gloves offer good resistance to a range of chemicals. Gloves should be inspected for any signs of damage before use and changed immediately upon contamination.
Respiratory Protection Air-Purifying Respirator (APR) with P100 filtersA NIOSH-approved half-mask or full-face APR is required when handling the powdered form of the compound to prevent inhalation. P100 filters are 99.97% efficient at filtering airborne particles. A proper fit test is mandatory before use.
Protective Clothing Laboratory CoatA full-length lab coat, preferably with elastic cuffs, should be worn to protect skin and clothing.
Disposable Gown/ApronFor procedures with a high risk of contamination, a disposable gown or a chemical-resistant apron should be worn over the lab coat.
Footwear Closed-toe ShoesRequired at all times within the laboratory to protect against spills.

Operational Plan: Handling and Experimental Workflow

A systematic approach is crucial for the safe handling of this compound, from preparation to the completion of the experiment.

Experimental Workflow Diagram

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Area Preparation : Designate a specific work area, preferably within a chemical fume hood, for handling the compound. Cover the work surface with disposable, absorbent bench paper.

  • Personal Protective Equipment : Before handling the compound, ensure all required PPE as specified in the table above is correctly worn.

  • Gather Materials : Assemble all necessary equipment, including a calibrated analytical balance, weigh paper or boat, spatula, anhydrous solvent (e.g., DMSO or DMF), and the primary reaction vessel.

  • Weighing : Carefully transfer the desired amount of this compound powder from the stock container to the weigh paper or boat using a clean spatula.

  • Dissolving : Dissolve the compound in an appropriate anhydrous solvent. NHS esters are susceptible to hydrolysis, so the use of dry solvents is critical to maintain reactivity[4].

  • Reaction : Carry out the labeling reaction according to your experimental protocol. The reaction of NHS esters with primary amines is most efficient at a pH of 7-8[5].

  • Quenching : After the reaction is complete, quench any unreacted NHS ester by adding an amine-containing buffer such as Tris or glycine[5].

Disposal Plan

All waste generated from the use of this compound must be considered chemical waste and should be segregated from regular trash[6].

Waste Disposal Workflow Diagram

G cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generated solid_waste Unused/Expired Solid Compound Contaminated Labware (Gloves, Tips, etc.) start->solid_waste liquid_waste Quenched Reaction Solutions Contaminated Solvents start->liquid_waste solid_container Designated Solid Hazardous Waste Container solid_waste->solid_container ehs Consult Institutional EHS for Pickup and Final Disposal solid_container->ehs liquid_container Designated Liquid Hazardous Waste Container liquid_waste->liquid_container liquid_container->ehs

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluorescein-PEG6-bis-NHS ester
Reactant of Route 2
Reactant of Route 2
Fluorescein-PEG6-bis-NHS ester

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.